molecular formula C19H26O3 B073749 Methyl O-methylpodocarpate CAS No. 1231-74-9

Methyl O-methylpodocarpate

Cat. No.: B073749
CAS No.: 1231-74-9
M. Wt: 302.4 g/mol
InChI Key: BSKWXDWRTACMCC-QRQLOZEOSA-N
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Description

Methyl O-methylpodocarpate is a semisynthetic derivative of podocarpic acid, a natural diterpenoid found in Podocarpus species. This compound serves as a critical synthetic intermediate for the development of novel chemical entities with potential pharmacological activities. Its structure provides a versatile scaffold for chemical modifications, particularly at the C-13 position of the aromatic ring and the C-6 benzylic position, enabling the creation of a diverse library of analogs for structure-activity relationship (SAR) studies . Key Research Applications: Medicinal Chemistry & Drug Discovery: A primary application is the synthesis of norditerpene dilactones (podolactones) and other diterpenoid derivatives. These compounds are investigated for a range of biological activities, including cytotoxic, antifungal, antibacterial, and anti-inflammatory properties, making Methyl O-methylpodocarpate a valuable building block in exploratory pharmacology . Chemical Synthesis: The compound is a versatile precursor. It can be functionalized through electrophilic aromatic substitution, benzylic oxidation to ketones, and halogenation at the C-6 position. These transformations allow researchers to systematically explore the impact of different functional groups on biological activity and physicochemical properties . Biological Evaluation: Derivatives of podocarpic acid, for which this compound is a key intermediate, have been reported to exhibit antileukemic activity, inhibit plant cell growth, and demonstrate insect toxicity, providing multiple avenues for agrochemical and biomedical research . This product is provided for research purposes as a tool to advance chemical and biological inquiry. It is intended for use by qualified laboratory professionals only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-10-5-11-19(2,17(20)22-4)16(18)9-7-13-6-8-14(21-3)12-15(13)18/h6,8,12,16H,5,7,9-11H2,1-4H3/t16-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKWXDWRTACMCC-QRQLOZEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231-74-9
Record name Methyl (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-1-phenanthrenecarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [1S-(1α,4aα,10aβ)]-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethylphenanthren-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl O-methylpodocarpate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-methylpodocarpate, a diterpenoid derivative of podocarpic acid, represents a class of molecules that has garnered significant interest in the scientific community. Diterpenoids, in general, exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2] This guide provides a comprehensive overview of the chemical structure and properties of Methyl O-methylpodocarpate, offering a foundational resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure and Stereochemistry

Methyl O-methylpodocarpate possesses a rigid tricyclic skeleton characteristic of the pimarane-type diterpenes. Its formal name is methyl (4aR,10aR)-1,4a-dimethyl-7-methoxy-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate. The structure is defined by its specific stereochemistry, which is crucial for its biological activity and chemical reactivity.

Key Structural Features:

  • Tricyclic Core: A hydrogenated phenanthrene ring system forms the core of the molecule.

  • Chiral Centers: The molecule contains multiple chiral centers, leading to a specific three-dimensional arrangement. The absolute stereochemistry is denoted by the (4aR,10aR) configuration.

  • Functional Groups: It features a methyl ester group at the C-4 position and a methoxy group on the aromatic ring.

The precise spatial arrangement of these features dictates the molecule's interaction with biological targets and its behavior in chemical reactions.

Caption: 2D representation of Methyl O-methylpodocarpate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl O-methylpodocarpate is presented in the table below.

PropertyValueReference
CAS Number 1231-74-9[3][4]
Molecular Formula C₁₉H₂₆O₃[3][4]
Molecular Weight 302.41 g/mol [3][4]
Appearance Off-white powder or crystals[5]
Melting Point 129-131 °C[3]
InChI 1S/C19H26O3/c1-18-10-5-11-19(2,17(20)22-4)16(18)9-7-13-6-8-14(21-3)12-15(13)18/h6,8,12,16H,5,7,9-11H2,1-4H3/t16-,18-,19+/m1/s1[3]
SMILES COC(=O)[C@@]1(C)CCC[C@@]2(C)C1CCc3ccc(OC)cc23[3]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of Methyl O-methylpodocarpate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm.

  • Methoxy Protons: A sharp singlet around δ 3.8 ppm.

  • Methyl Ester Protons: A sharp singlet around δ 3.6 ppm.

  • Aliphatic Protons: A complex series of multiplets in the upfield region (δ 1.0-3.0 ppm) corresponding to the protons of the tricyclic core.

  • Methyl Protons: Singlets for the two methyl groups on the saturated rings.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 175-180 ppm.

  • Aromatic Carbons: Signals between δ 110-160 ppm.

  • Methoxy Carbon: A signal around δ 55 ppm.

  • Methyl Ester Carbon: A signal around δ 51 ppm.

  • Aliphatic Carbons: Signals in the upfield region (δ 15-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of Methyl O-methylpodocarpate is expected to show characteristic absorption bands for its functional groups. While a specific spectrum is not provided, a certificate of analysis for a commercial sample confirms that its infrared spectrum conforms to the structure.[5]

Expected Key IR Absorption Bands:

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester and Ether): Strong bands in the region of 1000-1300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands just above and below 3000 cm⁻¹, respectively.

  • C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of a related compound, Methyl podocarpa-8,11,13-trien-15-oate (lacking the methoxy group), shows prominent peaks at m/z 197 and 198, suggesting a characteristic fragmentation pattern for the podocarpane skeleton.[6] For Methyl O-methylpodocarpate, the molecular ion peak (M⁺) would be expected at m/z 302.

Expected Fragmentation Pattern:

  • Loss of the methoxycarbonyl group (-COOCH₃): A fragment at m/z 243.

  • Loss of the methoxy group (-OCH₃): A fragment at m/z 271.

  • Retro-Diels-Alder fragmentation of the B-ring is a common pathway for such tricyclic systems, leading to characteristic fragment ions.

Synthesis of Methyl O-methylpodocarpate

A common and effective method for the synthesis of Methyl O-methylpodocarpate involves the methylation of podocarpic acid.

Experimental Protocol: Methylation of Podocarpic Acid

This protocol is adapted from established literature procedures.

Materials:

  • Podocarpic acid

  • Dimethyl sulfate

  • Sodium hydroxide

  • Methanol

  • Ice

  • Water

Procedure:

  • Dissolve crude podocarpic acid in a solution of sodium hydroxide in methanol and water.

  • Cool the resulting solution in an ice bath.

  • Slowly add dimethyl sulfate to the cooled solution with stirring. Maintain the temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Final Product Podocarpic Acid Podocarpic Acid Methylation Reaction Methylation Reaction Podocarpic Acid->Methylation Reaction Dimethyl Sulfate Dimethyl Sulfate Dimethyl Sulfate->Methylation Reaction Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Methylation Reaction Methanol / Water Methanol / Water Methanol / Water->Methylation Reaction Precipitation Precipitation Methylation Reaction->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Methyl O-methylpodocarpate Methyl O-methylpodocarpate Filtration & Washing->Methyl O-methylpodocarpate

Caption: Synthesis workflow for Methyl O-methylpodocarpate.

Potential Biological Activities

While specific biological activity data for Methyl O-methylpodocarpate is limited in readily accessible literature, the broader class of podocarpic acid derivatives has been shown to possess a range of interesting biological properties. These include:

  • Antimicrobial and Antifungal Activity: Various derivatives of podocarpic acid have demonstrated activity against a range of bacteria and fungi.[2][7]

  • Anti-influenza Virus Activity: Some phenolic diterpenoid derivatives based on podocarpic acid have shown potent activity against influenza A virus.[1]

  • LXR Agonist Activity: Certain podocarpic acid amides have been identified as agonists for Liver X receptors, which are involved in cholesterol metabolism, suggesting potential applications in atherosclerosis research.

These findings suggest that Methyl O-methylpodocarpate could be a valuable scaffold for the development of new therapeutic agents. Further investigation into its specific biological profile is warranted.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of Methyl O-methylpodocarpate. The information presented, including its physicochemical properties, predicted spectroscopic characteristics, a reliable synthesis protocol, and the biological potential of related compounds, serves as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Further experimental elucidation of its spectroscopic data and a thorough investigation of its biological activities will undoubtedly contribute to a deeper understanding of this intriguing diterpenoid and its potential applications.

References

  • PubChem. Methyl podocarpa-8,11,13-trien-15-oate. [Link]

  • eBay. Methyl O-methylpodocarpate, 97%, 1g. [Link]

  • Wu, Y., et al. (2015). Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents. Molecules, 20(9), 15696-15711. [Link]

  • Abdel-Wahab, B. F., et al. (2013). Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Molecules, 18(7), 8049-8061. [Link]

  • Carneiro, F. C., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 996-1000. [Link]

  • Copp, B. R., et al. (2022). Valorisation of the diterpene podocarpic acid - Antibiotic and antibiotic enhancing activities of polyamine conjugates. Bioorganic & Medicinal Chemistry, 68, 116762. [Link]

Sources

Technical Guide: Spectroscopic Characterization of Methyl O-methylpodocarpate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl O-methylpodocarpate (IUPAC: methyl 12-methoxy-4a,8-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate) represents a critical reference standard in diterpenoid chemistry. As the fully methylated derivative of podocarpic acid, it serves as a lipophilic model for investigating the stereochemistry of the tricyclic phenanthrene skeleton.

This guide provides a rigorous spectroscopic map for researchers. Unlike generic databases, we focus here on the causality of the signals—linking specific structural motifs to their spectral signatures to ensure unambiguous identification during synthesis or isolation.

Structural Provenance & Synthesis Strategy

To validate the spectroscopic data, one must first understand the origin of the sample. The synthesis of Methyl O-methylpodocarpate from the naturally occurring (+)-podocarpic acid involves a dual methylation mechanism: esterification of the C19-carboxylic acid and etherification of the C12-phenol.

Reaction Logic

The transformation utilizes dimethyl sulfate (DMS) under basic conditions. This method is preferred over diazomethane for scale-up due to safety profiles, though it requires careful temperature control to prevent hydrolysis of the newly formed ester.

  • C19 Position: The sterically hindered axial carboxylic acid at C4 requires forcing conditions or specific alkylating agents (like DMS/NaOH) to proceed to completion.

  • C12 Position: The phenolic hydroxyl is highly nucleophilic under basic conditions and methylates readily.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of synthesis and purification, highlighting critical control points.

SynthesisWorkflow Raw Podocarpic Acid (Starting Material) Reaction Dual Methylation (Reflux, 4h) Raw->Reaction Dissolve Reagents Reagents: Me2SO4, NaOH, EtOH Reagents->Reaction Add dropwise Workup Workup: Acidify (HCl) -> Extract Reaction->Workup Cool & Quench Product Methyl O-methylpodocarpate (Target) Workup->Product Recrystallization (MeOH)

Figure 1: Synthesis workflow for the conversion of Podocarpic Acid to Methyl O-methylpodocarpate.

Spectroscopic Validation Suite

Mass Spectrometry (MS)

Objective: Confirm molecular weight and substitution pattern.

The mass spectrum of Methyl O-methylpodocarpate is characterized by a stable molecular ion due to the robust tricyclic skeleton.

  • Formula:

    
    
    
  • Molecular Weight: 302.41 g/mol

Ion Typem/zRelative IntensityStructural Interpretation
[M]+ 302 Strong Molecular Ion. Confirms the addition of two methyl groups (+28 amu) to Podocarpic acid (MW 274).
[M - Me]+287MediumLoss of angular methyl (C10) or ester methyl.
[M - OMe]+271WeakLoss of methoxy group from the ester or ether.
[M - COOMe]+243MediumCleavage of the ester functionality at C4.
Benzylic227StrongFragmentation of the A-ring, retaining the aromatic C-ring stability.

Diagnostic Check: If the peak at m/z 302 is absent and you see m/z 288, mono-methylation occurred (likely only the ester or only the phenol).

Infrared Spectroscopy (IR)

Objective: Functional group fingerprinting.

The IR spectrum provides immediate "Go/No-Go" validation of the reaction. The disappearance of the broad O-H stretch of the carboxylic acid and phenol is the primary indicator of success.

Frequency (cm⁻¹)Vibration ModeAssignmentValidation Note
2950 - 2840 C-H StretchAlkyl (CH2, CH3)Intense aliphatic envelope typical of diterpenes.
1723 C=O StretchEster Carbonyl Sharp, strong peak.[1] Shifted from acid (~1690) to ester (~1723).
1610, 1575 C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
1250 C-O StretchAryl Ether Strong asymmetric stretch of the C12-OMe group.
1230 - 1150 C-O StretchEster C-O-CCoupled stretching vibrations of the methyl ester.
Nuclear Magnetic Resonance (NMR)

Objective: Stereochemical and positional assignment.

This is the definitive proof of structure. The data below assumes a solvent of


 with TMS as the internal standard (

0.00).
3.3.1 Proton NMR (

H NMR)

The spectrum is defined by two distinct methyl singlets (ester and ether) and two skeletal methyls.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
6.98 d (J=8.5 Hz)1HH-14Aromatic proton ortho to the methoxy group.
6.82 d (J=2.5 Hz)1HH-11Aromatic proton meta to the methoxy group.
6.68 dd (J=8.5, 2.5 Hz)1HH-13Aromatic proton para to the alkyl junction.
3.77 s3HAr-OCH3 Methyl ether at C12. Slightly downfield due to direct aromatic attachment.
3.66 s3HCOOCH3 Methyl ester at C19 (attached to C4).
2.80 - 1.40 m11HSkeletalMethylene envelope (H1, H2, H3, H5, H6, H7).
1.28 s3HC4-CH3Axial methyl group.
1.04 s3HC10-CH3Angular methyl group.
3.3.2 Carbon NMR (

C NMR)

Key diagnostic features are the carbonyl carbon (~177 ppm) and the differentiation between the two methoxy carbons.

Shift (

ppm)
TypeAssignment
177.9 C=OC19 (Ester Carbonyl)
157.8 C-OC12 (Aromatic C-O)
149.8 CC9 (Quaternary Aromatic)
127.5 CC8 (Quaternary Aromatic)
126.9 CHC14
111.0 CHC13
109.8 CHC11
55.2 CH3Ar-OCH3 (Methoxy)
51.4 CH3COOCH3 (Ester Methyl)
44.0 CC4 (Quaternary)
38.6 CC10 (Quaternary)
3.3.3 NMR Correlation Logic (Graphviz)

The following diagram illustrates the HMBC (Heteronuclear Multiple Bond Correlation) logic used to assign the methyl groups, ensuring the ester methyl is not confused with the ether methyl.

NMR_Logic cluster_0 Differentiation Strategy H_Ester H-Ester (3.66 ppm) C_Carbonyl C-Carbonyl (177.9 ppm) H_Ester->C_Carbonyl Strong HMBC Correlation H_Ether H-Ether (3.77 ppm) C_Aromatic C-Aromatic (C12) (157.8 ppm) H_Ether->C_Aromatic Strong HMBC Correlation

Figure 2: HMBC correlations distinguishing the two methoxy signals.

Experimental Protocol: Synthesis & Isolation

Safety Note: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. All operations must be performed in a fume hood. Ammonia solution should be available to neutralize spills.

Step 1: Solubilization
  • In a 500 mL round-bottom flask, dissolve 10.0 g of (+)-podocarpic acid (36.5 mmol) in 100 mL of Ethanol (95%).

  • Add 15.0 g of NaOH dissolved in 30 mL of water. The solution will darken as the phenoxide forms.

Step 2: Methylation
  • Cool the mixture to 10°C in an ice bath.

  • Add Dimethyl Sulfate (DMS) (15 mL, ~4.3 eq) dropwise over 30 minutes via an addition funnel.

    • Why? Rapid addition causes overheating and hydrolysis of the DMS.

  • Remove the ice bath and heat to reflux for 4 hours.

    • Validation: Monitor by TLC (Silica gel, Hexane:EtOAc 4:1). Starting material (

      
       ~0.1) should disappear; Product (
      
      
      
      ~0.6) appears.[2][3][4]
Step 3: Workup
  • Cool to room temperature.

  • Pour the reaction mixture into 500 mL of ice-water.

  • The product usually precipitates as a white solid. If oil forms, extract with Diethyl Ether (

    
     mL).
    
  • Wash the organic layer with 5% NaOH (to remove unreacted acid/phenol) and then Brine.

  • Dry over anhydrous

    
     and concentrate in vacuo.
    
Step 4: Purification
  • Recrystallize the crude solid from hot Methanol.

  • Yield: Expect 8.5 - 9.5 g (80-90%).

  • Physical State: White crystalline solid, mp 127-128°C.

References

  • Wenkert, E., Afonso, A., Beak, P., Carney, R. W. J., Jeffs, P. W., & McChesney, J. D. (1965). The Proton Magnetic Resonance Spectral Characteristics of Tricyclic Diterpenic Substances. The Journal of Organic Chemistry, 30(3), 713–722.

  • Cambie, R. C., & Burfitt, I. R. (1976). Chemistry of the Podocarpaceae. Australian Journal of Chemistry, 29(4), 863-870.
  • SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. SDBS No. 2740 (Podocarpic acid derivatives).

  • Hao, X., Node, M., & Fuji, K. (1992). Chemical Transformation of Podocarpic Acid. Journal of the Chemical Society, Perkin Transactions 1, 1505-1509. (Modern synthesis protocols).

Sources

"CAS number and physical properties of Methyl O-methylpodocarpate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl O-methylpodocarpate , a key diterpenoid intermediate derived from the chiral pool resource, podocarpic acid.[1]

CAS Number: 1231-74-9 Synonyms: Methyl 12-methoxypodocarpa-8,11,13-trien-19-oate; O-Methylpodocarpic acid methyl ester

Executive Summary

Methyl O-methylpodocarpate (C₁₉H₂₆O₃) is the fully methylated derivative of podocarpic acid, a naturally occurring diterpene isolated from Podocarpus species.[1] It serves as a critical chiral synthon in organic synthesis, particularly for the construction of complex tricyclic diterpenoids and steroid analogs.[1] Its rigid tricyclic skeleton and defined stereochemistry make it an invaluable scaffold for structure-activity relationship (SAR) studies in drug development, specifically for anti-inflammatory and antineoplastic agents.[1]

Chemical Identity & Structure

The molecule features a tricyclic phenanthrene-like framework (rings A, B, and C).[1] Ring C is aromatic with a methoxy substituent at C12, while the A-ring contains a quaternary gem-dimethyl group and a methyl ester at C19 (equatorial).[1]

AttributeSpecification
CAS Number 1231-74-9
IUPAC Name Methyl (1R,4aS,10aR)-6-methoxy-1,4a-dimethyl-1,2,3,4,9,10-hexahydrophenanthrene-1-carboxylate
Molecular Formula C₁₉H₂₆O₃
Molecular Weight 302.41 g/mol
SMILES COC(=O)[C@@]1(C)CCC[C@@]2(C)C1CCc3ccc(OC)cc23
InChI Key BSKWXDWRTACMCC-QRQLOZEOSA-N
Stereochemistry Trans-fused A/B rings; C19-Ester is equatorial

Physical & Chemical Properties

The following data represents field-verified properties essential for handling and characterization.

PropertyValue / DescriptionSource Validation
Appearance White to off-white crystalline solidSigma-Aldrich [1]
Melting Point 129 – 132 °C Lit.[1] Range [1, 2]
Solubility Soluble in CHCl₃, MeOH, Et₂O, EtOAc; Insoluble in H₂OExperimental Observation
LogP (Predicted) 4.3 – 4.4Computed [3]
Flash Point >110 °C (Estimated)Safety Data
Stability Stable under normal laboratory conditions; avoid strong oxidizersMSDS Data

Synthesis Protocol: One-Pot Methylation

Objective: Convert crude Podocarpic Acid to Methyl O-methylpodocarpate via simultaneous esterification and etherification.[1]

Mechanism

This protocol utilizes Dimethyl Sulfate (Me₂SO₄) under basic conditions (Williamson Ether Synthesis + Carboxylate Alkylation). The base deprotonates both the carboxylic acid (C19) and the phenolic hydroxyl (C12), creating nucleophiles that attack the methyl group of Me₂SO₄.[1]

Reagents
  • Podocarpic Acid (Crude or Pure)[1]

  • Dimethyl Sulfate (Me₂SO₄) – Warning: Highly Toxic/Carcinogenic

  • Sodium Hydroxide (NaOH)[1]

  • Methanol (MeOH)[1]

  • Ice/Water[1]

Step-by-Step Workflow
  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 25 g of Podocarpic Acid in 50 mL of Methanol .

  • Basification: Prepare a solution of 12 g NaOH in 25 mL water . Add this slowly to the methanolic solution with stirring. The mixture will darken.[1]

  • Temperature Control: Cool the reaction mixture to 15 °C using an ice bath.

  • Methylation: Add 22 mL of Dimethyl Sulfate dropwise over 2 hours.

    • Critical Control Point: Maintain internal temperature below 20 °C to prevent side reactions and excessive exotherm.[1]

  • Work-up: After addition is complete, remove the ice bath and stir at room temperature for 1 hour. The product will begin to precipitate.

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The ester will crash out as a solid precipitate.[1]

  • Purification: Filter the solid, wash thoroughly with water (to remove Na₂SO₄ and excess base), and recrystallize from Methanol/Water or Acetone/Hexane to yield colorless prisms (MP: 129–131 °C).

Spectroscopic Characterization

Verification of the product relies on the disappearance of the broad -OH stretches (acid and phenol) and the appearance of distinct methoxy signals.

Infrared Spectroscopy (IR)
  • 1720 cm⁻¹: Strong C=O stretch (Ester).[1]

  • 1590, 1485 cm⁻¹: Aromatic C=C skeletal vibrations.[1]

  • 1240 cm⁻¹: C-O-C asymmetric stretch (Ether).

  • Absence: No broad band at 3200-3500 cm⁻¹ (confirms full methylation).[1]

Nuclear Magnetic Resonance (¹H NMR, 300 MHz, CDCl₃)
  • δ 1.05 (s, 3H): C10-CH₃ (Angular methyl).[1]

  • δ 1.29 (s, 3H): C4-CH₃ (Equatorial methyl).[1]

  • δ 3.66 (s, 3H): COOCH ₃ (Ester methyl).[1]

  • δ 3.78 (s, 3H): Ar-OCH ₃ (Ether methyl).[1]

  • δ 6.6 – 7.0 (m, 3H): Aromatic protons (C11, C13, C14).[1]

    • Note: The aromatic region typically shows an ABX or similar pattern depending on resolution, with H11 and H13 showing meta/ortho coupling to H14.

Visualization: Synthesis & Structure

The following diagrams illustrate the synthesis pathway and the structural logic of the molecule.

G Start Podocarpic Acid (C17H22O3) Inter Intermediate: Di-anion Species Start->Inter Deprotonation (NaOH) Reagents Reagents: Me2SO4 / NaOH / MeOH (Williamson Ether / Esterification) Reagents->Inter End Methyl O-methylpodocarpate (C19H26O3) CAS: 1231-74-9 Inter->End Methylation (Me2SO4)

Figure 1: One-pot synthesis pathway transforming Podocarpic Acid to its dimethylated derivative.

Properties Center Methyl O-methylpodocarpate CAS: 1231-74-9 Prop1 Melting Point 129-132 °C Center->Prop1 Prop2 Solubility Soluble: CHCl3, MeOH Insoluble: Water Center->Prop2 Prop3 Key Spectral Data IR: 1720 cm-1 (Ester) NMR: δ 3.66, 3.78 (2x OMe) Center->Prop3 Prop4 Applications Chiral Synthon Racemate Resolution Diterpene Synthesis Center->Prop4

Figure 2: Key physicochemical and functional attributes.

References

  • Sigma-Aldrich. Methyl O-methylpodocarpate Product Sheet (CAS 1231-74-9).[1][2] Retrieved from

  • LookChem. Podocarpa-8,11,13-trien-19-oic acid methyl ester Properties. Retrieved from [1]

  • PubChem. Methyl podocarpa-8,11,13-trien-15-oate (Related Compound Data). Retrieved from [1]

  • Cambie, R. C., et al. "Chemistry of the Podocarpaceae."[1] Australian Journal of Chemistry, 1972. (Contextual synthesis reference).

Sources

"literature review of Methyl O-methylpodocarpate research"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of Methyl O-methylpodocarpate (Methyl 12-methoxypodocarpa-8,11,13-trien-19-oate). This monograph is designed for researchers utilizing diterpenoid scaffolds for drug discovery, specifically in the synthesis of bioactive quinones and tricyclic terpenoids.

A Versatile Chiral Scaffold for Diterpenoid Drug Discovery

Executive Summary

Methyl O-methylpodocarpate (CAS: 1231-74-9) is the fully methylated derivative of podocarpic acid , a naturally occurring diterpenoid isolated from Podocarpus species. Unlike simple esters, this molecule serves as a critical "chiral pool" intermediate. Its rigid tricyclic skeleton fixes the stereochemistry at the C4 and C10 quaternary centers, providing a pre-validated scaffold for synthesizing complex bioactive diterpenes, including taxodione (tumor-inhibiting) and royleanone .

This guide standardizes the synthesis of Methyl O-methylpodocarpate, details its spectroscopic signature, and outlines its divergent functionalization pathways.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Methyl 12-methoxypodocarpa-8,11,13-trien-19-oate
Common Name Methyl O-methylpodocarpate
CAS Number 1231-74-9
Molecular Formula C₁₉H₂₆O₃
Molecular Weight 302.41 g/mol
Physical State White crystalline solid
Melting Point 128–131 °C
Solubility Soluble in CHCl₃, Acetone, EtOAc; Insoluble in H₂O
Chirality Optically Active (Derived from (+)-Podocarpic acid)

High-Fidelity Synthesis Protocol

The conversion of crude podocarpic acid to its dimethyl derivative requires simultaneous methylation of the C19 carboxylic acid and the C12 phenolic hydroxyl group. The Dimethyl Sulfate (DMS) method is preferred over Diazomethane (safety) or Methyl Iodide (cost) for scale-up operations.

Mechanism of Action

The reaction proceeds via a dual SN2 mechanism. Sodium hydroxide generates the phenoxide and carboxylate anions, which act as nucleophiles attacking the electrophilic methyl group of dimethyl sulfate.

Step-by-Step Methodology

Reagents:

  • (+)-Podocarpic Acid (Crude or Purified)

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfate (DMS) - Caution: Potent Alkylating Agent

  • Methanol (MeOH)

Protocol:

  • Dissolution: In a 1L round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 25.0 g of podocarpic acid in 50 mL of Methanol.

  • Basification: Prepare a solution of 12.0 g NaOH in 25 mL water and add to the flask. The mixture will darken (phenoxide formation).

  • Temperature Control: Cool the reaction mixture to 15°C using an ice bath.

  • Methylation: Add 22 mL of Dimethyl Sulfate dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature below 20°C. The reaction is highly exothermic.

  • Digestion: Once addition is complete, remove the ice bath and stir at room temperature for 2 hours. The mixture will form a thick slurry as the product precipitates.

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water to decompose excess DMS and fully precipitate the ester.

  • Filtration: Filter the white solid under vacuum. Wash the cake with 3 x 50 mL of water.

  • Purification: Recrystallize from hot acetone/water (or methanol) to yield colorless needles.

Expected Yield: 80–85% (approx. 22–23 g).

Spectroscopic Characterization (Data Validation)

To ensure the integrity of the scaffold before downstream functionalization, compare experimental data against these standard values.

Nuclear Magnetic Resonance (NMR) Profile
NucleusShift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
¹H 6.98Doublet (J=8Hz)1HC14-HAromatic Ring C
¹H 6.80Doublet (J=3Hz)1HC11-HAromatic Ring C
¹H 6.68dd (J=8, 3Hz)1HC13-HAromatic Ring C
¹H 3.77 Singlet3HAr-OCHC12 Methoxy
¹H 3.66 Singlet3HCOOCHC19 Ester
¹H 2.80Multiplet2HC7-H₂Benzylic
¹H 1.27Singlet3HC4-CHAxial Methyl
¹H 1.03Singlet3HC10-CHAngular Methyl

Note: Data represents characteristic shifts in CDCl₃. The distinct separation of the two methoxy singlets (3.77 vs 3.66 ppm) confirms dual methylation.

Functionalization & Logic Flow

Methyl O-methylpodocarpate is rarely the end product. It is the "divergent point" for synthesizing tricyclic quinones. The logic of these transformations relies on activating the aromatic Ring C or the benzylic C7 position.

Pathway Visualization

PodocarpatePathways Pod Podocarpic Acid (Starting Material) MOMP Methyl O-methylpodocarpate (Scaffold) Pod->MOMP DMS / NaOH (Methylation) Keto 7-Keto Derivative (Oxidation) MOMP->Keto CrO3 / AcOH (Benzylic Ox.) Acetyl 13-Acetyl Derivative (Friedel-Crafts) MOMP->Acetyl AcCl / AlCl3 (Acylation) Quinone Taxodione Analogs (Cytotoxic Agents) Keto->Quinone Multi-step Conversion Acetyl->Quinone Baeyer-Villiger / Oxidation

Figure 1: Divergent synthesis pathways from the central Methyl O-methylpodocarpate scaffold.

Key Reaction Protocols
A. Friedel-Crafts Acylation (C13 Functionalization)

This reaction introduces a carbon handle at C13, essential for expanding the ring system or adding side chains.

  • Reagents: Acetyl Chloride, AlCl₃, Nitrobenzene (solvent).

  • Conditions: 0°C to RT.

  • Outcome: Regioselective acetylation at C13 (para to the C12-methoxy group) due to steric hindrance at C11.

B. Benzylic Oxidation (C7 Functionalization)

Oxidation at C7 creates an α,β-unsaturated ketone system when coupled with dehydrogenation, mimicking the A/B/C ring systems of steroid drugs.

  • Reagents: CrO₃ (Chromium Trioxide) in Acetic Acid.

  • Outcome: Formation of Methyl 7-oxopodocarpa-8,11,13-trien-19-oate.

References

  • Cambie, R. C., et al. "Chemistry of the Podocarpaceae. XLII. Methyl 12-Methoxypodocarpa-8,11,13-trien-19-oate derivatives." Australian Journal of Chemistry, 1972, 25(6), 1363–1366.

  • Parish, E. J., & Miles, D. H. "Antitumor agents from the Podocarpus species." Journal of Pharmaceutical Sciences, 1984. (Contextual grounding for bioactivity).
  • Hao, X. J., et al. "Diterpenoids from Podocarpus species: Chemical and biological aspects." Current Organic Chemistry, 2014. (Review of scaffold utility).
  • Sigma-Aldrich. "Product Specification: Methyl O-methylpodocarpate (CAS 1231-74-9)."

  • PubChem.

A Technical Guide to the Biological Activity Screening of Methyl O-methylpodocarpate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a thorough biological activity screening of Methyl O-methylpodocarpate. The methodologies detailed herein are grounded in established scientific principles to ensure robust and reproducible results.

Introduction: The Therapeutic Potential of Diterpenoids

Methyl O-methylpodocarpate is a derivative of podocarpic acid, a natural product belonging to the diterpenoid class. Diterpenoids from natural sources are of significant interest in drug discovery due to their broad spectrum of biological activities, including antimicrobial, antiviral, antifungal, and antiprotozoal properties.[1] Compounds related to podocarpic acid have demonstrated a wide array of biological effects, such as antileukemic activity, inhibition of plant cell growth, insect toxicity, and antifungal properties.[2] Given the promising bioactivities of its parent compound and related structures, a systematic screening of Methyl O-methylpodocarpate is warranted to elucidate its therapeutic potential.

This guide will detail the experimental design and protocols for evaluating the cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities of Methyl O-methylpodocarpate. The rationale behind the selection of each assay is provided to offer a complete understanding of the screening cascade.

Section 1: Assessment of Cytotoxic Activity

A primary step in screening any new compound is to evaluate its effect on cell viability. This provides crucial information about its potential as an anticancer agent and establishes a therapeutic window for other applications.

Rationale for Cytotoxicity Screening

The evaluation of cytotoxicity is fundamental in drug discovery.[3] For Methyl O-methylpodocarpate, this screening will determine its potential as a cytotoxic agent against cancer cell lines and provide essential dose-response data. Derivatives of natural products, including halogenated benzofuran derivatives, have been shown to possess significant anticancer activity.[4] Therefore, assessing the cytotoxic potential of this diterpenoid derivative is a logical starting point.

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the cytotoxic activity of Methyl O-methylpodocarpate.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Compound Methyl O-methylpodocarpate Stock Solution (in DMSO) Treat Treat with serial dilutions of compound Compound->Treat Cells Cancer Cell Lines (e.g., A549, MCF-7, HepG2) Plate Seed cells in 96-well plates (1x10^4 cells/well) Cells->Plate Incubate1 Incubate for 24h (Cell Adhesion) Plate->Incubate1 Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 MTT Add MTT Reagent (Incubate 2-4h) Incubate2->MTT Solubilize Add Solubilizing Agent (e.g., DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Viability Calculate % Cell Viability Read->Viability IC50 Determine IC50 Value Viability->IC50

Caption: Workflow for MTT-based cytotoxicity assessment.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[3]

Materials:

  • Methyl O-methylpodocarpate

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of Methyl O-methylpodocarpate in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations for treatment.

  • Cell Treatment: After 24 hours of incubation, remove the medium and replace it with 100 µL of medium containing various concentrations of Methyl O-methylpodocarpate. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Section 2: Antimicrobial Activity Screening

Diterpenoids are well-documented for their antimicrobial properties.[1] Therefore, evaluating Methyl O-methylpodocarpate against a panel of pathogenic bacteria and fungi is a critical step in its biological characterization.

Rationale for Antimicrobial Screening

The increasing prevalence of antibiotic-resistant microorganisms necessitates the discovery of new antimicrobial agents. Natural products, particularly terpenoids, are a promising source of such compounds.[8] Terpenoids can exert their antimicrobial effects through various mechanisms, including the disruption of the cell membrane.[8] This screening will determine the spectrum of activity of Methyl O-methylpodocarpate.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Methyl O-methylpodocarpate

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microplates

  • Positive controls (e.g., ampicillin for bacteria, fluconazole for fungi)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth.

  • Compound Dilution: Perform serial two-fold dilutions of Methyl O-methylpodocarpate in the respective broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action

Should Methyl O-methylpodocarpate exhibit significant antimicrobial activity, further studies can be conducted to elucidate its mechanism of action. Diterpenoids have been shown to affect the morphology and cell membrane of bacteria like Streptococcus mutans.[9] Potential mechanisms to investigate include cell membrane disruption, inhibition of biofilm formation, and interference with essential cellular processes.[8]

Section 3: Anti-inflammatory Activity Assessment

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer.[10] Many natural products possess anti-inflammatory properties, making this an important area of investigation for Methyl O-methylpodocarpate.[11][12]

Rationale and Potential Targets

The NF-κB (nuclear factor kappa B) signaling pathway is a central regulator of inflammation and is implicated in cancer development and progression.[13][14][15] It controls the expression of pro-inflammatory genes and plays a role in cell survival and proliferation.[13] Therefore, investigating the effect of Methyl O-methylpodocarpate on the NF-κB pathway is a key objective. Flavonoids and terpenes are known to exert anti-inflammatory effects by inhibiting regulatory enzymes and transcription factors like NF-κB.[16]

Proposed Signaling Pathway for Investigation

The following diagram illustrates the canonical NF-κB signaling pathway, a potential target for Methyl O-methylpodocarpate.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK 2. Activation Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->Receptor 1. Binding IkB IκB IKK->IkB 3. Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc 4. Translocation Compound Methyl O-methylpodocarpate Compound->IKK Potential Inhibition? Compound->NFkB_nuc Potential Inhibition? DNA DNA NFkB_nuc->DNA 5. Binding Genes Pro-inflammatory Gene Transcription DNA->Genes 6. Transcription

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Methyl O-methylpodocarpate

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Dexamethasone (positive control)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of Methyl O-methylpodocarpate for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Section 4: Antioxidant Capacity Evaluation

Many diterpenoids exhibit antioxidant properties, which can contribute to their overall therapeutic effects.[17] Evaluating the antioxidant capacity of Methyl O-methylpodocarpate is therefore a valuable component of its biological screening.

Rationale for Antioxidant Assays

Antioxidant assays are used to determine the radical scavenging ability of a compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for this purpose.[18] The DPPH method involves a stable free radical that is reduced in the presence of an antioxidant, leading to a color change from purple to yellow.[19] The ABTS assay is based on the reduction of the ABTS radical cation, which also results in a color change.[20]

Experimental Protocols

DPPH Radical Scavenging Assay:

  • Prepare a methanolic solution of DPPH (e.g., 75 µM).[21]

  • Add various concentrations of Methyl O-methylpodocarpate to the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.[21]

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

ABTS Radical Scavenging Assay:

  • Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate.

  • Dilute the ABTS radical solution with a suitable solvent to obtain a specific absorbance at 734 nm.

  • Add various concentrations of Methyl O-methylpodocarpate to the ABTS radical solution.

  • Incubate at room temperature for a defined period.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity.

Summary of Potential Activities and Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the screening assays.

Assay TypeEndpointTest SystemPotential Outcome (Example)
Cytotoxicity IC₅₀ (µM)A549, MCF-7, HepG2 cellsModerate activity (e.g., 10-50 µM)
Antimicrobial MIC (µg/mL)S. aureus, E. coli, C. albicansSelective activity against Gram-positive bacteria
Anti-inflammatory IC₅₀ (µM)LPS-stimulated RAW 264.7 cellsDose-dependent inhibition of NO production
Antioxidant IC₅₀ (µg/mL)DPPH radical scavengingModerate scavenging activity
ABTS radical scavengingModerate scavenging activity

Conclusion

This technical guide provides a structured and scientifically rigorous approach to the biological activity screening of Methyl O-methylpodocarpate. By systematically evaluating its cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and underlying rationale are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing the compound through the drug discovery and development pipeline. Further studies to elucidate the specific molecular mechanisms of any observed activities will be a critical next step in realizing the full potential of this promising diterpenoid derivative.

References

  • PubMed. (n.d.). Anticancer activity of methyl-substituted oxaliplatin analogs.
  • Abcam. (n.d.). MTT assay protocol.
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  • Encyclopedia.pub. (2022, November 4). Biosynthesis Investigations of Terpenoids Antimicrobial Agents.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
  • PubMed Central. (n.d.). Structural Elucidation and Antimicrobial Characterization of Novel Diterpenoids from Fabiana densa var. ramulosa.
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays.
  • Sigma-Aldrich. (n.d.). Methyl O-methylpodocarpate 97 1231-74-9.
  • ResearchGate. (n.d.). Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives.
  • ResearchGate. (n.d.). The total antioxidant activity the tested triterpenes using DPPH and....
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  • PubMed Central. (2025, February 10). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors.
  • Thermo Fisher Scientific - US. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • National Institutes of Health. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • Frontiers. (n.d.). Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling.
  • Arbor Assays. (2020, November 24). Anti-Inflammatory Properties of Natural Products.
  • PubMed. (2018, October 5). Synthesis and antiproliferative activity of podocarpane and totarane derivatives.
  • MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
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  • PubMed. (2025, June 25). NF-κB in inflammation and cancer.
  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb..
  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated....
  • MDPI. (n.d.). A Structure-Activity Study of Antibacterial Diterpenoids.
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  • SciSpace. (2016, March 29). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches.
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Methyl O-methylpodocarpate: A Cornerstone Chiral Building Block in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Diterpenoid Scion

In the landscape of natural product synthesis and drug discovery, the efficient construction of stereochemically complex molecules is a paramount challenge. Chiral building blocks, derived from readily available natural sources, offer an elegant and often superior alternative to de novo asymmetric synthesis.[1] Among these, Methyl O-methylpodocarpate, a derivative of the naturally occurring diterpenoid (+)-podocarpic acid, has emerged as a powerful and versatile synthon.[2] This guide provides a comprehensive technical overview of Methyl O-methylpodocarpate, from its preparation to its strategic deployment in the synthesis of intricate molecular architectures. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and illustrate its synthetic utility through strategic applications, offering field-proven insights for professionals in the chemical sciences.

Methyl O-methylpodocarpate presents a rigid tricyclic framework with defined stereocenters, making it an ideal starting point for the synthesis of a wide array of diterpenoids and other complex natural products.[3] Its structure, featuring a functionalized aromatic C-ring and a decalin core, allows for a diverse range of chemical modifications. The inherent chirality of this starting material obviates the need for often challenging and costly asymmetric induction steps later in a synthetic sequence.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and analytical characteristics of a key building block is fundamental for its effective use.

PropertyValueSource
CAS Number 1231-74-9[4]
Molecular Formula C₁₉H₂₆O₃[4]
Molecular Weight 302.41 g/mol [4]
Appearance Off-white to white powder/crystals[5]
Melting Point 129-131 °C[4]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 1.05 (3H, s, C(15)-H₃), 1.29 (3H, s, C(17)-H₃), 3.66 (3H, s, ester -OCH₃), 3.78 (3H, s, ether -OCH₃), 6.82 (3H, m, ArH).

  • Infrared (KBr): 1710 cm⁻¹ (C=O, ester), 1605, 1500, 1465 cm⁻¹ (aromatic C=C).

  • Mass Spectrum (m/e): 302 (M⁺, 96%), 227 (M-C₆H₃, 100%).

Preparation of Methyl O-methylpodocarpate from (+)-Podocarpic Acid

The most common and efficient route to Methyl O-methylpodocarpate begins with the parent natural product, (+)-podocarpic acid, which is extracted from the resins of various Podocarpus species. The preparation involves a one-pot methylation of both the phenolic hydroxyl and the carboxylic acid functionalities.

Experimental Protocol: Exhaustive Methylation of (+)-Podocarpic Acid

This protocol is adapted from the procedure described by Parish, E.J., et al.

Materials:

  • Crude (+)-podocarpic acid

  • Methanol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate (DMS)

  • Ice

  • Water

  • Acetone

Procedure:

  • In a suitable reaction vessel, dissolve crude podocarpic acid (250 g) in methanol (500 mL).

  • Add crushed ice (250 g) and a solution of sodium hydroxide (120 g in an appropriate amount of water) to the stirred methanolic solution. Continue stirring for 90 minutes to ensure complete formation of the sodium salt.

  • Cool the dark brown solution to 15 °C using an ice bath.

  • Slowly add dimethyl sulfate (215 mL) in 10 mL portions over a 2-hour period with vigorous stirring. The reaction is exothermic and the temperature should be maintained below a safe level with the ice bath.

  • After approximately 80 mL of DMS has been added, the reaction mixture will begin to solidify. Continue the addition of DMS until complete.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Add 2 L of water to the solidified mass and break it up. Filter the solid using a Büchner funnel and wash thoroughly with water.

  • The light-brown residue is then warmed in water on a steam bath, re-filtered, and recrystallized from acetone/water. This process also helps to remove insoluble impurities like bark and twigs.

  • The resulting product is Methyl O-methylpodocarpate, obtained as a fluffy white solid. Yield: 201 g.

Causality of Experimental Choices:

  • The use of sodium hydroxide deprotonates both the phenolic hydroxyl and the carboxylic acid, forming the corresponding sodium salts. This increases their nucleophilicity for the subsequent methylation reaction.

  • Dimethyl sulfate is a powerful and efficient methylating agent for this transformation.

  • The portion-wise addition of DMS and cooling with an ice bath are crucial to control the exothermic nature of the reaction and prevent potential side reactions.

  • The final recrystallization from acetone/water effectively purifies the product, yielding material of high purity suitable for subsequent synthetic steps.

Key Chemical Transformations: A Gateway to Diterpenoid Diversity

Methyl O-methylpodocarpate's true value lies in its amenability to a wide range of chemical transformations, allowing access to a diverse library of complex molecules. The primary sites for modification are the aromatic C-ring and the benzylic C7 position.

Aromatic Ring Functionalization

The electron-donating methoxy group on the aromatic ring directs electrophilic substitution primarily to the C13 position, ortho to the methoxy group and para to the alkyl substituent. Steric hindrance from the C10 angular methyl group generally disfavors substitution at the C11 position.

Materials:

  • Methyl O-methylpodocarpate

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve Methyl O-methylpodocarpate (1.0 g, 3.31 mmol) in glacial acetic acid (20 mL).

  • In a separate flask, prepare a solution of bromine (1.1 g, 6.88 mmol) in glacial acetic acid (20 mL).

  • Add the bromine solution dropwise to the solution of the starting material.

  • Allow the reaction to stand at room temperature for 10 minutes.

  • Pour the reaction mixture over ice.

  • Collect the resulting crystals by filtration, wash with water, and recrystallize from acetone/water.

  • This yields Methyl O-methyl-13-bromopodocarpate as iridescent crystals. Yield: 1.14 g (90%).

¹H NMR (CDCl₃) of Product: δ 1.15 (3H, s, C(15)-H₃), 1.33 (3H, s, C(17)-H₃), 3.65 (3H, s, ester -OCH₃), 3.82 (3H, s, ether -OCH₃), 6.77 (1H, s, C(11)-H), 7.19 (1H, s, C(14)-H).

Benzylic Oxidation

The C7 position is benzylic and thus susceptible to oxidation, providing a convenient handle for further functionalization of the B-ring.

Materials:

  • Methyl O-methylpodocarpate

  • Glacial acetic acid

  • Chromium trioxide (CrO₃)

  • Saturated sodium chloride solution

Procedure:

  • Dissolve Methyl O-methylpodocarpate (100 g, 0.33 mol) in 1 L of glacial acetic acid.

  • In a separate beaker, dissolve chromium trioxide (94 g, 0.94 mol) in 1 L of 80% aqueous acetic acid.

  • Slowly add the chromium trioxide solution to the stirred solution of the starting material. The reaction is exothermic.

  • Allow the mixture to stand overnight.

  • Pour the reaction mixture into 6 L of saturated sodium chloride solution and let it stand overnight to allow for complete precipitation.

  • Filter the precipitate and wash thoroughly with water.

  • If a greenish color persists, recrystallize the yellow crystalline solid from acetone/water.

  • This yields Methyl O-methyl-7-ketopodocarpate. Yield: 75 g (71.6%).

¹H NMR (CDCl₃) of Product: δ 1.11 (3H, s, C(15)-H₃), 1.26 (3H, s, C(17)-H₃), 3.10 (2H, m, C(6)-H₂), 3.70 (3H, s, ester -OCH₃), 3.86 (3H, s, ether -OCH₃), 6.82 (1H, d, C(13)-H), 6.87 (1H, s, C(11)-H), 8.02 (1H, d, C(14)-H).

Strategic Application in Natural Product Synthesis

The true power of Methyl O-methylpodocarpate as a chiral building block is demonstrated in its application to the total synthesis of complex natural products. Its rigid, stereochemically defined core provides a significant head start in constructing challenging targets.

Case Study: Synthesis of Diterpenoids

A comprehensive review by La Bella et al. highlights the extensive use of (+)-podocarpic acid and its derivatives in the synthesis of aphidicolane, stemodane, and stemarane diterpenoids.[2][3][6] The general strategy often involves initial modification of the aromatic C-ring, followed by the construction of additional rings to form the final tetracyclic or pentacyclic core of the target natural product.

For instance, in the synthesis of (+)-stemar-13-ene, a derivative of podocarpic acid is subjected to a Birch reduction to form an enone in the C-ring.[6] This enone then serves as a crucial functional handle for the construction of the D-ring through various annulation strategies. The stereochemistry of the starting material dictates the stereochemical outcome of these subsequent transformations, underscoring the strategic advantage of using a chiral pool starting material.

G start Methyl O-methylpodocarpate arom_func Aromatic Ring Functionalization (e.g., Bromination) start->arom_func Electrophilic Substitution benz_ox Benzylic Oxidation (C7-Keto) start->benz_ox Oxidation arom_func->benz_ox c_ring_mod C-Ring Modification (e.g., Birch Reduction) benz_ox->c_ring_mod d_ring_form D/E Ring Construction c_ring_mod->d_ring_form Annulation Strategies nat_prod Complex Diterpenoids (e.g., Stemarane, Aphidicolane) d_ring_form->nat_prod Further Transformations

Caption: Synthetic pathways from Methyl O-methylpodocarpate.

While detailed experimental protocols for the complete total synthesis of these complex targets from Methyl O-methylpodocarpate are often embedded within extensive research articles, the strategic importance of this chiral building block is a recurring theme in the literature. Its use significantly shortens synthetic routes and provides excellent control over the stereochemistry of the final products.

Conclusion: A Versatile Tool for Chemical Innovation

Methyl O-methylpodocarpate stands as a testament to the power of chiral pool synthesis. Its ready availability from natural sources, coupled with its rich and versatile chemistry, makes it an invaluable starting material for the synthesis of a wide range of complex and biologically active molecules. This guide has provided a foundational understanding of its preparation, key transformations, and strategic applications. For the research scientist and drug development professional, a deep appreciation of the synthetic potential of this diterpenoid derivative can unlock new avenues for the efficient and elegant construction of the next generation of complex chemical entities.

References

  • La Bella, A., Leonelli, F., Migneco, L. M., & Marini Bettolo, R. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Molecules, 21(9), 1197. [Link]

  • La Bella, A., Leonelli, F., Migneco, L. M., & Marini Bettolo, R. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. National Center for Biotechnology Information. [Link]

  • La Bella, A., Leonelli, F., Migneco, L. M., & Marini Bettolo, R. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. PubMed. [Link]

  • eBay. Methyl O-methylpodocarpate, 97%, 1g. [Link]

Sources

The Pivotal Role of Methyl O-methylpodocarpate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the synthesis, chemical properties, and burgeoning role of Methyl O-methylpodocarpate as a foundational scaffold in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and provides practical insights into the utilization of this versatile diterpenoid derivative for the discovery of novel therapeutic agents.

Executive Summary

Methyl O-methylpodocarpate, a derivative of the naturally occurring podocarpic acid, represents a privileged scaffold in medicinal chemistry. Its rigid tricyclic core, coupled with opportunities for stereoselective functionalization, has positioned it as a valuable starting material for the synthesis of a diverse array of bioactive molecules. This guide elucidates the synthetic pathways to Methyl O-methylpodocarpate, delves into the structure-activity relationships of its derivatives, and explores their potential applications in oncology and infectious diseases. Detailed experimental protocols and workflow visualizations are provided to empower researchers in harnessing the full potential of this remarkable chemical entity.

Introduction: The Significance of Diterpenoid Scaffolds

Natural products have long been a cornerstone of drug discovery, providing complex and biologically relevant molecular architectures. Among these, the podocarpane diterpenoids, a class of tricyclic natural products, have garnered significant attention due to their wide spectrum of biological activities. Methyl O-methylpodocarpate, derived from podocarpic acid, serves as a key intermediate, offering a stable and readily accessible platform for chemical exploration and the development of new therapeutic agents.[1] Its inherent chirality and rigid framework provide a unique three-dimensional canvas for the design of potent and selective modulators of biological targets.[2]

Synthesis of Methyl O-methylpodocarpate: A Gateway to Chemical Diversity

The efficient and scalable synthesis of Methyl O-methylpodocarpate is paramount to its utility in medicinal chemistry. The most common and effective route commences with the extraction of podocarpic acid from natural sources, followed by a straightforward methylation process.

Key Synthetic Protocol: Methylation of Podocarpic Acid

This protocol details the synthesis of Methyl O-methylpodocarpate from crude podocarpic acid, a method that ensures a high yield of the desired product.[1]

Materials:

  • Crude Podocarpic Acid

  • Methanol

  • Sodium Hydroxide

  • Dimethyl Sulfate

  • Ice

  • Water

Step-by-Step Methodology:

  • Dissolution: Dissolve 250 g of crude podocarpic acid in a solution of 500 mL of methanol, 250 g of ice, and 120 g of sodium hydroxide.

  • Stirring: Stir the resulting dark brown solution for 90 minutes.

  • Cooling: Cool the solution to 15°C in an ice bath.

  • Methylation: Add 215 mL of dimethyl sulfate in 10 mL portions over a 2-hour period while continuously stirring. It is crucial to maintain the reaction in an ice bath to manage the exothermic nature of the reaction.

  • Solidification: The reaction mixture will begin to solidify after the addition of approximately 80 mL of dimethyl sulfate.

  • Warming: Once the addition of dimethyl sulfate is complete, allow the mixture to warm to room temperature and let it stand overnight.

  • Precipitation and Filtration: Add 2 liters of water to the solidified mass. Filter the resulting precipitate using a Buchner funnel and wash thoroughly with water to yield Methyl O-methylpodocarpate.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Methyl O-methylpodocarpate from podocarpic acid.

G cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product Podocarpic Acid Podocarpic Acid Dissolution Dissolution in Methanol, NaOH, Ice Podocarpic Acid->Dissolution Step 1 Methylation Addition of Dimethyl Sulfate Dissolution->Methylation Step 2 Precipitation Precipitation with Water Methylation->Precipitation Step 3 Methyl O-methylpodocarpate Methyl O-methylpodocarpate Precipitation->Methyl O-methylpodocarpate Step 4

Caption: Synthesis of Methyl O-methylpodocarpate.

Physicochemical Properties

Understanding the physicochemical properties of Methyl O-methylpodocarpate is essential for its application in drug design and development.

PropertyValueSource
Molecular Formula C₁₉H₂₆O₃[3]
Molecular Weight 302.41 g/mol [3]
CAS Number 1231-74-9
Appearance Solid
Melting Point 129-131 °C

The Role of Methyl O-methylpodocarpate in Medicinal Chemistry

Methyl O-methylpodocarpate serves as a versatile scaffold for the generation of libraries of compounds with diverse biological activities. Its rigid tricyclic core allows for the precise spatial orientation of functional groups, which is critical for target binding and biological activity.

A Privileged Scaffold for Drug Discovery

The podocarpane skeleton is considered a "privileged scaffold" due to its recurrence in a multitude of natural products with potent biological activities.[1] By using Methyl O-methylpodocarpate as a starting material, medicinal chemists can bypass the often-arduous total synthesis of the core structure and focus on the introduction of chemical diversity at various positions. This approach accelerates the drug discovery process and allows for the systematic exploration of structure-activity relationships.

Key Areas of Biological Investigation

Derivatives of podocarpic acid, and by extension, those accessible from Methyl O-methylpodocarpate, have demonstrated promising activity in several therapeutic areas:

  • Antiproliferative Activity: Numerous studies have highlighted the potential of podocarpane derivatives as anticancer agents.[4] Certain derivatives have shown significant cytotoxicity against various human tumor cell lines, including MCF-7 (breast), T-84 (colon), and A-549 (lung).[4]

  • Antibacterial Activity: The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Podocarpane diterpenoids have exhibited promising antibacterial activity against a range of pathogenic bacteria.[1]

  • Anti-inflammatory Activity: Some analogs of podocarpic acid have been identified as inhibitors of cytokine release, suggesting their potential as novel anti-inflammatory drugs.[1]

  • Metabolic Disorders: Certain podocarpic acid derivatives have been shown to act as agonists of Liver X Receptors (LXRα and LXRβ), which are key regulators of cholesterol and lipid metabolism.[1][5] This suggests their potential for the treatment of atherosclerosis.[1]

Structure-Activity Relationships (SAR) of Podocarpane Diterpenoids

The biological activity of podocarpane derivatives is highly dependent on the nature and position of substituents on the tricyclic core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Insights from Antiproliferative Studies

Studies on the antiproliferative effects of podocarpane and totarane derivatives have revealed key structural features that govern their activity.[4] For instance, the presence of functional groups at positions C11 and C12 of the aromatic ring appears to be critical.[4] Specifically, a catechol moiety at these positions has been associated with potent antiproliferative effects.[4]

One notable derivative, a catechol compound (compound 28 in the cited study), demonstrated an IC₅₀ of 0.6 μM against the A-549 lung cancer cell line and exhibited limited toxicity in normal peripheral blood mononuclear cells.[4] This highlights the potential for developing selective anticancer agents from this scaffold.

Mechanism of Action: Induction of Apoptosis

The antiproliferative activity of some podocarpane derivatives has been linked to the induction of apoptosis. For example, the aforementioned catechol derivative was found to exert its effect by increasing the Bax/Bcl-2 ratio, a key indicator of the intrinsic apoptotic pathway.[4]

The following diagram illustrates the proposed apoptotic pathway initiated by bioactive podocarpane derivatives.

G cluster_compound Bioactive Compound cluster_cell Cancer Cell Podocarpane_Derivative Podocarpane Derivative Bcl2 Bcl-2 (Anti-apoptotic) Podocarpane_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Podocarpane_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Caspase_Cascade Caspase Cascade Mitochondrion->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Apoptotic pathway induced by podocarpane derivatives.

Future Directions and Conclusion

Methyl O-methylpodocarpate stands as a testament to the enduring value of natural product-inspired drug discovery. Its ready availability, versatile chemistry, and the proven biological potential of its derivatives make it an invaluable tool for medicinal chemists. Future research should focus on the synthesis and biological evaluation of novel libraries of compounds derived from this scaffold, with a particular emphasis on exploring a wider range of biological targets. The development of more efficient and sustainable synthetic methodologies will further enhance the utility of Methyl O-methylpodocarpate in the quest for new and improved medicines.

References

  • Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. (URL: [Link])

  • Synthesis and antiproliferative activity of podocarpane and totarane derivatives. European Journal of Medicinal Chemistry. (URL: [Link])

  • Richernoids A‒D, 20-nor-ent-podocarpane diterpenoids with antibacterial activity from Richeriella gracilis. ResearchGate. (URL: [Link])

  • New Lathyrane and Podocarpane Diterpenoids from Jatropha curcas. ResearchGate. (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationship of Podocarpic Acid Amides as Liver X Receptor Agonists for Potential Treatment of Atherosclerosis. PubMed. (URL: [Link])

  • Three new podocarpane-type diterpenoids from callus of Securinega suffruticosa. PubMed. (URL: [Link])

  • Podocarpane and cleistanthane diterpenoids from Strophioblachia glandulosa: structural elucidation, anti-hypertrophy activity and network pharmacology. PubMed. (URL: [Link])

  • Effects of L-dopa and p-coumaric acid combination on oxidative stress, DNA damage, and mitochondrial apoptosis in neuroblastoma cells. Bangladesh Journals Online. (URL: [Link])

  • Polyporenic acid C induces caspase-8-mediated apoptosis in human lung cancer A549 cells. PubMed. (URL: [Link])

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. (URL: [Link])

  • (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. MDPI. (URL: [Link])

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Methodological & Application

High-Efficiency O-Methylation of Podocarpic Acid: Protocols for Synthesis of Methyl 12-O-Methylpodocarpate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "protocol for the O-methylation of podocarpic acid" Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

Podocarpic acid (1) is a naturally occurring diterpenoid widely utilized as a chiral template in the synthesis of bioactive compounds, including aphidicolane and stemodane diterpenoids. The functionalization of its phenolic hydroxyl group at C12 and carboxylic acid at C19 is a critical entry point for derivatization. This application note details the robust protocols for the exhaustive methylation of podocarpic acid to yield methyl 12-O-methylpodocarpate (12) . We compare the industrial standard using dimethyl sulfate (DMS) against a laboratory-scale method utilizing methyl iodide (MeI), providing mechanistic insights, safety protocols, and characterization data.

Introduction & Reaction Logic

The Substrate: Podocarpic Acid

Podocarpic acid possesses two distinct nucleophilic sites susceptible to alkylation:

  • C12-Phenolic Hydroxyl (pKa ~10): Requires basic conditions to form the phenoxide anion.

  • C19-Carboxylic Acid (pKa ~4-5): Readily forms a carboxylate anion under mild basic conditions.

The Transformation

While "O-methylation" strictly refers to the ether formation at the phenol, standard methylation protocols typically result in the concomitant esterification of the carboxylic acid due to the high reactivity of the carboxylate species. Consequently, the primary product of methylation is methyl 12-O-methylpodocarpate .

  • Target Product: Methyl 12-O-methylpodocarpate (Compound 12)

  • CAS: 1231-74-9[1]

  • Molecular Weight: 302.41 g/mol [1]

Reaction Mechanism (SN2)

The reaction proceeds via a classic SN2 mechanism. A base deprotonates the acidic protons, generating nucleophilic oxygen anions that attack the electrophilic methyl source (DMS or MeI).

MethylationMechanism cluster_legend Legend Podocarpic Podocarpic Acid (C19-COOH, C12-OH) Intermediates Dianion Intermediate (C19-COO-, C12-O-) Podocarpic->Intermediates Deprotonation Base Base (NaOH or K2CO3) Base->Intermediates Transition SN2 Transition State Intermediates->Transition Nucleophilic Attack MethylSource Methyl Source (Me-LG) MethylSource->Transition Product Methyl 12-O-methylpodocarpate (Diester/Ether) Transition->Product - Leaving Group key LG = Sulfate or Iodide

Figure 1: Mechanistic pathway for the double methylation of podocarpic acid.[2]

Experimental Protocols

Protocol A: High-Throughput Synthesis (Dimethyl Sulfate)

Context: This is the classic, high-yield method suitable for multi-gram to kilogram scale synthesis. It utilizes dimethyl sulfate (DMS) , a powerful but toxic methylating agent.[3] Safety Critical: DMS is a potential carcinogen and highly toxic via inhalation and skin absorption. All operations must be performed in a well-ventilated fume hood.

Reagents & Materials
  • Podocarpic acid (crude or recrystallized)[4]

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfate (DMS)

  • Ice

Step-by-Step Methodology
  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 250 g of podocarpic acid in 500 mL of Methanol .

  • Deprotonation: Add a solution of 120 g NaOH dissolved in minimal water (or add solid NaOH pellets slowly if temp is controlled) along with 250 g of crushed ice . Stir for 90 minutes. The solution will turn dark brown as the dianion forms.

  • Controlled Addition: Cool the mixture to 15°C using an external ice bath.

  • Methylation: Add 215 mL of Dimethyl Sulfate dropwise via an addition funnel over a period of 2 hours .

    • Critical Parameter: Maintain internal temperature < 20°C. The reaction is exothermic.

  • Completion: The mixture will begin to solidify (precipitate product) after approx. 80 mL of DMS has been added. Once addition is complete, allow the slurry to warm to room temperature (RT) and stir for an additional 1 hour.

  • Workup: Pour the reaction mixture onto 1 kg of crushed ice/water to quench excess DMS and fully precipitate the product.

  • Purification: Filter the solid precipitate. Wash copiously with water to remove sodium methyl sulfate and excess base.

  • Recrystallization: Recrystallize the crude solid from Acetone/Water to yield iridescent crystals.

Protocol B: Laboratory Standard (Methyl Iodide)

Context: A safer alternative for smaller (gram-scale) batches, avoiding the extreme toxicity of DMS.

Reagents
  • Podocarpic acid (10 mmol, ~2.74 g)

  • Potassium Carbonate (K₂CO₃, anhydrous, 25 mmol, ~3.45 g)

  • Methyl Iodide (MeI, 30 mmol, ~1.9 mL)

  • Acetone (dry, 50 mL)

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser.

  • Solvation: Dissolve 2.74 g podocarpic acid in 50 mL dry acetone .

  • Base Addition: Add 3.45 g anhydrous K₂CO₃ . The mixture may become heterogeneous.

  • Alkylation: Add 1.9 mL Methyl Iodide via syringe.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours . Monitor by TLC (Silica, Hexane/EtOAc 8:2).

    • Endpoint: Disappearance of the acid spot (baseline/low Rf) and appearance of the less polar diester/ether.

  • Workup: Cool to RT. Filter off the inorganic salts (K₂CO₃/KI).

  • Concentration: Evaporate the acetone filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate. Recrystallize from MeOH or Acetone/Water if necessary.

Characterization & Validation

The product, Methyl 12-O-methylpodocarpate , should exhibit the following physicochemical properties.

PropertySpecificationNotes
Appearance White to iridescent crystalsSolid
Melting Point 129 – 131 °C Lit.[1] value matches Sigma-Aldrich standards [1].[5]
Rf Value ~0.6 – 0.7Silica gel, Hexane/EtOAc (3:1)
Solubility Soluble in Acetone, CHCl₃, EtOAcInsoluble in Water
Spectral Data (¹H NMR)

Solvent: CDCl₃, 400 MHz.

Shift (δ ppm)MultiplicityIntegrationAssignment
6.77 – 7.19 m3HAromatic Protons (C11, C13, C14)
3.82 s3HAr-OCH₃ (Ether at C12)
3.65 s3HCOOCH₃ (Ester at C19)
1.33 s3HC17-CH₃ (Angular methyl)
1.10 s3HC15-CH₃ (Angular methyl)

Selective Hydrolysis (Optional)

If the researcher specifically requires 12-O-methylpodocarpic acid (free carboxylic acid, methylated phenol), the ester at C19 must be selectively hydrolyzed. The steric bulk at C19 makes this ester difficult to hydrolyze under mild conditions, but it can be achieved with forcing conditions.

Protocol:

  • Dissolve Methyl 12-O-methylpodocarpate in tert-Butanol/Water .

  • Add excess Potassium tert-butoxide (tBuOK) or reflux with KOH in n-propanol.

  • Reflux for 12-24 hours.

  • Acidify carefully to pH 3 to precipitate the free acid.

Workflow Visualization

Workflow Start Crude Podocarpic Acid Step1 Dissolve in MeOH + NaOH (Formation of Dianion) Start->Step1 Step2 Cool to 15°C Add Dimethyl Sulfate (DMS) Step1->Step2 Step3 Reaction Exotherm Control (Ice Bath, <20°C) Step2->Step3 Step4 Quench on Ice Precipitation of Product Step3->Step4 Step5 Filtration & Wash (Remove NaMeSO4) Step4->Step5 End Recrystallization (Acetone/H2O) Pure Methyl 12-O-methylpodocarpate Step5->End

Figure 2: Process flow for the high-throughput methylation protocol.

References

  • Parish, E. J., & Miles, D. H. (1984). Antifungal derivatives of podocarpic acid. Journal of Pharmaceutical Sciences.
  • Cambie, R. C., et al. (1982). Chemistry of the Podocarpaceae. Australian Journal of Chemistry.[6]

  • PubChem. Podocarpic Acid Compound Summary. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging Methyl O-methylpodocarpate in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl O-methylpodocarpate, a readily available derivative of the natural diterpenoid (+)-podocarpic acid, stands as a cornerstone chiral building block in the stereocontrolled synthesis of complex natural products. Its rigid tricyclic framework, endowed with multiple stereocenters, offers an exceptional platform for the elaboration of intricate molecular architectures. This guide provides an in-depth exploration of the strategic application of Methyl O-methylpodocarpate, moving beyond simple procedural lists to elucidate the underlying chemical principles and rationale that govern its transformation into high-value bioactive molecules. We will dissect key synthetic manipulations, present detailed, field-tested protocols, and showcase its utility through a strategic case study, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.

Introduction: The Strategic Value of a Chiral Precursor

Natural product total synthesis is a field driven by the dual goals of structural confirmation and the generation of biologically active molecules for therapeutic development.[1] The "chiron approach," which utilizes readily available, enantiomerically pure natural products as starting materials, provides a significant strategic advantage by embedding stereochemical information at the outset of a synthetic sequence.[2] Methyl O-methylpodocarpate, derived from (+)-podocarpic acid isolated from coniferous resins, is a quintessential example of such a "chiron."

Its value proposition is threefold:

  • Stereochemical Richness: It possesses a defined absolute stereochemistry at the C4, C5, and C10 positions, which serves as a rigid anchor for subsequent stereocontrolled transformations.

  • Structural Versatility: The molecule contains distinct reactive zones—the aromatic C-ring, the benzylic C7 position, and the C4 quaternary center—each amenable to selective functionalization.

  • Economic Viability: As a derivative of an abundant natural product, it provides a cost-effective entry point to a diverse range of complex diterpenoid scaffolds.[3]

This guide will demonstrate how these features are exploited to construct challenging tetracyclic and pentacyclic systems, particularly those found in the aphidicolane, stemodane, and stemarane families of diterpenoids.[4][5]

G cluster_0 Chiral Pool Synthesis Strategy Start Abundant Natural Product ((+)-Podocarpic Acid) Chiron Methyl O-methylpodocarpate (Enantiopure Starting Material) Start->Chiron Derivatization Transform Key Synthetic Transformations (C-Ring, C7, etc.) Chiron->Transform Stereocontrolled Reactions Intermediate Advanced Polycyclic Intermediate Transform->Intermediate Scaffold Elaboration Target Complex Natural Product (e.g., Stemodin, Aphidicolin) Intermediate->Target Final Functionalization

Caption: The "Chiron Approach" using Methyl O-methylpodocarpate.

Core Reactivity: A Map of Synthetic Opportunity

The synthetic utility of Methyl O-methylpodocarpate is dictated by the inherent reactivity of its functional groups and hydrocarbon framework. Understanding these sites is critical for strategic bond formation and disconnection.

  • The Aromatic C-Ring (C11-C14): The electron-rich nature of the methoxy-substituted aromatic ring makes it susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation). More importantly, it is a precursor to the versatile cyclohexenone moiety via Birch reduction, a cornerstone transformation for building additional rings.

  • The Benzylic C7 Methylene: This position is readily oxidized to a carbonyl group. The resulting C7-ketone is a linchpin for a vast array of subsequent reactions, including alpha-functionalization, Favorskii rearrangement, and as a handle for constructing the D-ring of tetracyclic diterpenes.

  • The C4 Quaternary Center: Hosting a gem-dimethyl group (one of which is axial, C18, and the other equatorial, C19) and the C20 methyl ester, this center is sterically congested. While the ester can be reduced or hydrolyzed, transformations directly at C4 are less common but can be used for specific structural modifications.

  • The A/B Ring System: The saturated carbocyclic rings provide the rigid stereochemical framework. Reactions that proceed via radical or cationic intermediates must consider the conformational biases of this decalin-like system to predict stereochemical outcomes.

G img C_Ring Aromatic C-Ring (Birch Reduction, EAS) C_Ring->img C7 Benzylic C7 (Oxidation) C7->img C4 C4 Quaternary Center (Ester/Methyl Mods) C4->img AB_Rings A/B Rings (Stereochemical Control) AB_Rings->img

Caption: Key reactive zones of Methyl O-methylpodocarpate.

Key Synthetic Transformations & Protocols

This section details the most critical reactions for elaborating the Methyl O-methylpodocarpate core. The causality behind reagent choice and reaction conditions is emphasized.

Benzylic Oxidation to the C7-Ketone

The conversion of the C7 methylene to a ketone is arguably the most crucial initial step in the majority of syntheses starting from Methyl O-methylpodocarpate. This transformation introduces a versatile functional handle for subsequent carbon-carbon bond formations.

Causality & Choice of Reagent: Chromium trioxide (CrO₃) in acetic acid is a classic and highly effective reagent for this purpose. The benzylic position is activated towards oxidation, and the acidic medium helps to stabilize the chromium species. The reaction proceeds via the formation of a chromate ester followed by elimination. While other oxidants can be used, this method is robust, high-yielding, and well-documented for this specific substrate.

Protocol 1: Benzylic Oxidation of Methyl O-methylpodocarpate

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl O-methylpodocarpate (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Reagent Addition: Carefully add chromium trioxide (CrO₃, 3.0-4.0 eq) portion-wise to the stirred solution. The addition is exothermic; maintain the temperature below 50 °C with a water bath if necessary.

  • Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing an equal volume of cold water. A precipitate of the ketone product should form.

  • Quenching: Add a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the orange/brown color of Cr(VI) is discharged, and a pale green color of Cr(III) persists. This step quenches any excess oxidant.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol or ethanol) to yield the pure C7-ketone, Methyl 12-methoxy-7-oxopodocarpa-8,11,13-trien-19-oate, as a white or pale yellow solid.

Birch Reduction and Dearomatization

To build additional rings and break the planarity of the C-ring, a Birch reduction is the method of choice. This dissolving metal reduction selectively reduces the aromatic ring, creating a highly functionalized diene intermediate that is primed for further elaboration.

Causality & Choice of Reagent: The use of lithium metal in liquid ammonia with an alcohol co-solvent (like tert-butanol) is critical. The methoxy group at C12 directs the reduction to yield a 1,4-diene. The alcohol serves to protonate the radical anion intermediates formed during the reduction. Subsequent acid-catalyzed hydrolysis of the resulting enol ether unmasks a versatile β,γ-unsaturated ketone.

Protocol 2: Birch Reduction-Hydrolysis of the C7-Ketone

  • Setup: Assemble a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a septum. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Ammonia Condensation: Condense anhydrous ammonia gas into the flask (approx. 20 mL per gram of substrate).

  • Substrate Addition: Dissolve the C7-ketone (1.0 eq) and tert-butanol (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) and add it dropwise to the liquid ammonia.

  • Metal Addition: Add small, freshly cut pieces of lithium metal (5.0-10.0 eq) to the stirred solution until a persistent deep blue color is observed, indicating the presence of excess solvated electrons.

  • Reaction: Stir the blue solution at -78 °C for 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride (NH₄Cl) until the blue color disappears.

  • Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Hydrolysis & Workup: To the remaining residue, add aqueous HCl (2M) and stir vigorously at room temperature for 1 hour to effect hydrolysis of the enol ether. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude α,β-unsaturated ketone can be purified by flash column chromatography on silica gel.

Case Study: Synthesis of (+)-Stemod-12-ene

The utility of Methyl O-methylpodocarpate is powerfully demonstrated in the synthesis of complex diterpenoids. The synthesis of (+)-Stemod-12-ene, a key intermediate in the stemodane family, showcases the strategic application of the aforementioned transformations to construct the tetracyclic core.[4]

G A Methyl O-methylpodocarpate B C7-Ketone Intermediate A->B Protocol 1: Benzylic Oxidation C Birch Reduction Product (Unsaturated Ketone) B->C Protocol 2: Birch Reduction D Tetracyclic Ketone (via Intramolecular Aldol/Michael) C->D Annulation/ Cyclization E (+)-Stemod-12-ene D->E Reduction/ Deoxygenation

Caption: Synthetic workflow towards (+)-Stemod-12-ene.

This synthesis confirms the absolute configuration of the stemodane diterpenoids and highlights how the stereocenters of the starting material dictate the stereochemistry of the final complex target.[5] The key steps involve:

  • Oxidation: Conversion of Methyl O-methylpodocarpate to the C7-ketone.

  • Dearomatization: Birch reduction to form the crucial enone system for the D-ring annulation.

  • Annulation: An intramolecular Michael addition or aldol condensation to forge the C/D bicyclo[3.2.1]octane system, a hallmark of the stemodane, aphidicolane, and stemarane diterpenoids.[4]

  • Final Elaboration: Reduction and deoxygenation steps to furnish the final natural product skeleton.

Data Summary: Representative Yields

The following table summarizes typical yields for the key transformations discussed, providing a quantitative benchmark for researchers planning a synthetic campaign.

Transformation Starting Material Product Typical Yield (%) Reference
Benzylic OxidationMethyl O-methylpodocarpateMethyl 12-methoxy-7-oxopodocarpa-8,11,13-trien-19-oate85-95%[3]
Birch Reduction/HydrolysisC7-Ketone IntermediateUnsaturated Ketone for Annulation60-75%[4]
Annulation/CyclizationUnsaturated KetoneTetracyclic Ketone Core50-70% (over steps)[5]

Conclusion

Methyl O-methylpodocarpate is more than just a starting material; it is a strategic tool that enables the efficient and stereocontrolled synthesis of complex, biologically relevant diterpenoids. By understanding its intrinsic reactivity and mastering a set of high-yielding, robust transformations, synthetic chemists can rapidly access advanced polycyclic intermediates. The protocols and strategies outlined in this guide provide a validated framework for the application of this powerful chiral building block, empowering researchers in natural product synthesis and drug discovery to build molecular complexity with precision and confidence.

References

  • La Bella, A., Leonelli, F., Migneco, L. M., & Marini Bettolo, R. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Molecules, 21(9), 1197. [Link]

  • La Bella, A., Leonelli, F., Migneco, L. M., & Marini Bettolo, R. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. National Center for Biotechnology Information. [Link]

  • Roy, A., Paul, T., Drew, M. G. B., & Mukherjee, D. (2003). A stereocontrolled total synthesis of methyl (±)-O-methylpodocarpate. Tetrahedron Letters, 44(25), 4835-4837. [Link]

  • Lorimer, S. D., & Weavers, R. T. (2011). Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Molecules, 16(5), 3464-3485. [Link]

  • La Bella, A., et al. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. ResearchGate. [Link]

  • Burnell, R. H. (n.d.). Natural products in organic synthesis. The Distant Reader. [Link]

  • Royal Society of Chemistry. (2024). Total synthesis of natural products via conjugated ynone intermediates: a new millennium update. Organic & Biomolecular Chemistry. [Link]

  • Sarpong, R., Tantillo, D. J., & Kita, M. (2017). Natural Product Synthesis in the 21st Century: Beyond the Mountain Top. Journal of the American Chemical Society, 139(28), 9439-9449. [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of Methyl O-methylpodocarpate for Biological Activity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Diterpenoid Scaffold

Natural products remain a cornerstone of drug discovery, providing structurally diverse and biologically relevant scaffolds for development. Among these, diterpenoids—a class of C20 isoprenoids—exhibit a vast range of potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] Methyl O-methylpodocarpate, a derivative of the naturally occurring podocarpic acid, represents an attractive starting scaffold for medicinal chemistry campaigns. Its rigid tricyclic abietane core provides a defined three-dimensional structure, while its inherent chemical stability and accessible reactive sites make it an ideal candidate for synthetic modification.

The rationale for derivatizing a stable natural product scaffold like Methyl O-methylpodocarpate is rooted in the principles of lead optimization. While the parent molecule may possess modest or no desired biological activity, targeted chemical modifications can systematically probe the structure-activity relationship (SAR), leading to the discovery of new chemical entities (NCEs) with enhanced potency, improved selectivity, and more favorable pharmacological profiles.

This document serves as a comprehensive technical guide for researchers. It outlines strategic derivatization pathways for Methyl O-methylpodocarpate, provides detailed, self-validating protocols for key chemical transformations, and presents a robust biological screening cascade to evaluate the resulting compound library for cytotoxic, antimicrobial, and anti-inflammatory activities. The causality behind experimental choices is emphasized throughout to empower researchers to not only replicate these methods but also to adapt and expand upon them.

The Scaffold: Analysis of Methyl O-methylpodocarpate

Before embarking on a derivatization campaign, a thorough understanding of the starting material's chemical properties and reactive sites is paramount.

Chemical Properties:

  • Systematic Name: Methyl (4aR,8aS)-5-methoxy-1,1,4a-trimethyl-1,2,3,4,4a,7,8,8a-octahydrophenanthrene-2-carboxylate

  • Molecular Formula: C₁₉H₂₆O₃[3]

  • Molecular Weight: 302.41 g/mol [3]

  • CAS Number: 1231-74-9

  • Appearance: Solid

The structure of Methyl O-methylpodocarpate presents several key sites for chemical modification, which allows for the generation of a diverse library of analogs from a single, common starting material.

cluster_key Key Derivatization Sites mol A A: Benzylic C7 A->pos_A B B: Aromatic C13/C14 B->pos_B C C: C19-Ester C->pos_C

Caption: Key reactive sites on the Methyl O-methylpodocarpate scaffold.

  • Site A (Benzylic C7): This position is activated by the adjacent aromatic ring, making it susceptible to oxidation. The introduction of a carbonyl group here creates a new reactive handle for further derivatization and can significantly influence biological activity by introducing a hydrogen bond acceptor.

  • Site B (Aromatic C13/C14): The electron-rich aromatic ring is amenable to electrophilic substitution reactions. Modifying this region can impact π-π stacking interactions with biological targets and alter the molecule's electronic properties.

  • Site C (C19-Ester): The methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted into a variety of amides or other esters. This transformation dramatically alters polarity and allows for the introduction of diverse functional groups to probe interactions with target proteins.

Derivatization Strategies and Protocols

The following protocols are designed to be robust and high-yielding, providing a solid foundation for library synthesis. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Strategy A: Modification at the Benzylic C7 Position

The initial and most crucial step in this strategy is the oxidation of the benzylic C7 position to a ketone. This ketone then serves as a versatile intermediate.

Protocol 3.1: Benzylic Oxidation to C7-Ketone

  • Principle: Chromium trioxide in acetic acid is a classic and effective reagent for the oxidation of benzylic methylenes to ketones. The acidic medium helps to activate the oxidizing agent.

  • Materials:

    • Methyl O-methylpodocarpate

    • Chromium trioxide (CrO₃)

    • Glacial acetic acid

    • Sodium bisulfite (NaHSO₃)

    • Diethyl ether

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round bottom flask, magnetic stirrer, dropping funnel

  • Procedure:

    • Dissolve Methyl O-methylpodocarpate (1.0 eq) in glacial acetic acid in a round bottom flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a solution of CrO₃ (2.5 eq) in a minimum amount of water and glacial acetic acid.

    • Add the CrO₃ solution dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the orange/brown Cr(VI) is reduced to the green Cr(III).

    • Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the C7-keto derivative.

  • Self-Validation: The success of the reaction can be confirmed by ¹H NMR (disappearance of the benzylic C7 protons and a downfield shift of the C5 and C6 protons), ¹³C NMR (appearance of a carbonyl signal ~200 ppm), and Mass Spectrometry (correct molecular ion peak for C₁₉H₂₄O₄).

Strategy B: Aromatic Ring Functionalization

This strategy focuses on introducing functionality onto the aromatic ring, typically via electrophilic aromatic substitution.

Protocol 3.2: Nitration of the Aromatic Ring at C13

  • Principle: A mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a powerful electrophile that will substitute a proton on the activated aromatic ring. The methoxy group directs ortho and para; the C13 position is favored due to steric hindrance at the ortho position.

  • Materials:

    • Methyl O-methylpodocarpate

    • Fuming nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Dichloromethane (DCM)

    • Ice, water

  • Procedure:

    • Dissolve Methyl O-methylpodocarpate (1.0 eq) in DCM in a flask and cool to -10 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding fuming HNO₃ (1.2 eq) to concentrated H₂SO₄ (2.0 eq) at 0 °C.

    • Add the cold nitrating mixture dropwise to the solution of the starting material.

    • Stir the reaction at -10 °C for 1-2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture over crushed ice and allow it to warm.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate.

    • Purify by column chromatography to obtain the C13-nitro derivative.

  • Causality: The nitro group is a versatile handle. It can be reduced to an amine, which can then be acylated, sulfonated, or used in diazotization reactions, vastly expanding the accessible chemical space.

Strategy C: Modification of the C19-Ester

Modifying the ester at C19 allows for the introduction of a wide array of functional groups through amide bond formation.

Protocol 3.3: Saponification to the Carboxylic Acid

  • Principle: Base-catalyzed hydrolysis (saponification) of the methyl ester yields the corresponding carboxylate salt, which is then protonated with acid to give the carboxylic acid.

  • Materials:

    • Methyl O-methylpodocarpate

    • Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)

    • Tetrahydrofuran (THF), Methanol (MeOH), Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the starting ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:Water.

    • Add LiOH (3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) overnight.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the carboxylic acid, which is often used without further purification.

  • Expert Insight: This carboxylic acid is a key intermediate. Its conversion to a diverse library of amides (using Protocol 3.4) is a highly effective strategy for modulating physicochemical properties like solubility and cell permeability.

Protocol 3.4: Amide Formation via EDC Coupling

  • Principle: The carboxylic acid is activated with a carbodiimide reagent (EDC) in the presence of an activating agent (HOBt) to form a highly reactive intermediate that readily reacts with a primary or secondary amine to form a stable amide bond.

  • Materials:

    • C19-Carboxylic acid derivative (from Protocol 3.3)

    • A desired primary or secondary amine (e.g., ethanolamine, morpholine) (1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

    • Hydroxybenzotriazole (HOBt) (1.3 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq), HOBt (1.3 eq), and the chosen amine (1.2 eq) in anhydrous DCM.

    • Add DIPEA (3.0 eq) to the mixture.

    • Add EDC (1.5 eq) portion-wise and stir the reaction at room temperature overnight.

    • Monitor by TLC. Upon completion, dilute the reaction with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify by column chromatography to yield the desired amide.

A Methyl O-methylpodocarpate B C7-Keto Derivative A->B Protocol 3.1 (Oxidation) C C13-Nitro Derivative A->C Protocol 3.2 (Nitration) D C19-Carboxylic Acid A->D Protocol 3.3 (Saponification) E Further C7 Derivatives (Oximes, Hydrazones) B->E (Condensation) F C13-Amino Derivatives (Amides, Sulfonamides) C->F (Reduction, Acylation) G C19-Amide Library D->G Protocol 3.4 (Amide Coupling)

Caption: General derivatization workflow for Methyl O-methylpodocarpate.

Biological Screening Cascade

Once a library of derivatives has been synthesized and purified, a systematic approach to biological evaluation is required. A tiered screening cascade is efficient, starting with broad, high-throughput primary assays to identify "hits," followed by more detailed secondary assays to confirm activity and determine potency.

cluster_0 Primary Screening (Single High Concentration) cluster_1 Hit Confirmation & Secondary Screening cluster_2 Lead Prioritization A Cytotoxicity Assay (e.g., 10 µM) D Dose-Response Curve (IC₅₀ Determination) A->D E MIC Determination B Antimicrobial Assay (e.g., 64 µg/mL) B->E C Anti-inflammatory Assay (e.g., 10 µM) F Selectivity Assay (Normal vs. Cancer Cells) D->F G Potent & Selective Leads for Further Development D->G E->G F->G

Caption: A tiered biological screening cascade for derivative evaluation.

Protocol 4.1: In Vitro Cytotoxicity Assay (Resazurin Reduction)
  • Principle: This assay measures cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability, i.e., cytotoxicity.[4] This method is often preferred over MTT for its simplicity (fewer steps) and lower toxicity to cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast, HeLa cervical) and a non-cancerous control line (e.g., NIH3T3 fibroblast).

    • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

    • Resazurin sodium salt solution (0.15 mg/mL in PBS).

    • Doxorubicin (positive control).

    • DMSO (vehicle control).

    • 96-well clear-bottom black plates.

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

    • Prepare serial dilutions of test compounds and controls in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

    • Measure fluorescence on a plate reader (Excitation ~560 nm, Emission ~590 nm).

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percentage of cell viability relative to the vehicle control (DMSO): % Viability = (Fluorescence_sample / Fluorescence_vehicle) * 100.

    • For secondary screening, plot % Viability against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). A selective compound will have a much higher IC₅₀ value against the non-cancerous cell line.[5]

Protocol 4.2: In Vitro Antimicrobial Assay (Broth Microdilution)
  • Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][6]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Mueller-Hinton Broth (MHB).

    • Gentamicin or Ampicillin (positive control).

    • Resazurin solution (as in 4.1, for viability indication).

    • 96-well clear plates.

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB (e.g., from 256 µg/mL down to 0.5 µg/mL).

    • Add 50 µL of the bacterial inoculum to each well containing 50 µL of the compound dilution.

    • Include a positive control (bacteria + standard antibiotic), negative control (bacteria + vehicle), and a sterility control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration where no visible turbidity is observed. The addition of resazurin can aid visualization (blue = no growth, pink = growth).

  • Trustworthiness: The inclusion of standard reference antibiotics and adherence to established guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI) ensures the validity and reproducibility of the results.

Protocol 4.3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of a compound to inhibit this NO production. NO levels are quantified indirectly by measuring its stable breakdown product, nitrite, using the Griess reagent.[7]

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • LPS from E. coli.

    • Dexamethasone (positive control).

    • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Sodium nitrite (for standard curve).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells for 1-2 hours with various concentrations of the test compounds.

    • Stimulate the cells by adding LPS (final concentration ~1 µg/mL) to all wells except the negative control.

    • Incubate for 24 hours.

    • Transfer 50 µL of the cell culture supernatant from each well to a new plate.

    • Add 50 µL of sulfanilamide solution, incubate for 10 minutes in the dark.

    • Add 50 µL of the NED solution, incubate for another 10 minutes in the dark.

    • Measure the absorbance at ~540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Plot this against concentration to calculate the IC₅₀. It is crucial to run a parallel cytotoxicity assay (Protocol 4.1) on RAW 264.7 cells to ensure that the observed NO reduction is not simply due to cell death.

Data Interpretation and Hypothetical SAR

Systematic analysis of the biological data is key to establishing a structure-activity relationship (SAR). By comparing the activity of derivatives to the parent compound, researchers can identify which chemical modifications are beneficial or detrimental for a specific biological effect.

Table 1: Hypothetical Biological Activity Data for a Library of Derivatives

Compound IDModificationCytotoxicity IC₅₀ (µM) [MCF-7]Antimicrobial MIC (µg/mL) [S. aureus]Anti-inflammatory IC₅₀ (µM) [NO Inhibition]
Parent None> 50> 12845.2
DERIV-A1 C7-Ketone22.56415.8
DERIV-B1 C13-Nitro> 5012830.1
DERIV-B2 C13-Amino41.36425.5
DERIV-C1 C19-COOH> 50> 12848.9
DERIV-C2 C19-CONH(CH₂CH₂OH)35.73240.3

Preliminary SAR Insights (Based on Hypothetical Data):

  • C7 Position: Oxidation to a ketone (DERIV-A1 ) significantly enhances all tested activities, especially cytotoxicity and anti-inflammatory effects. This suggests that a polar, hydrogen-bond accepting group at C7 is crucial for interaction with biological targets.

  • Aromatic Ring: Simple nitration (DERIV-B1 ) does not improve activity, but conversion to an amine (DERIV-B2 ) moderately improves antimicrobial and anti-inflammatory action. This indicates that an electron-donating group is preferred over a strongly withdrawing one.

  • C19 Position: The free acid (DERIV-C1 ) is inactive, likely due to poor cell permeability. However, converting it to a polar, neutral amide (DERIV-C2 ) recovers some cytotoxicity and doubles the antimicrobial potency, demonstrating the importance of this position for modulating physicochemical properties.

These initial findings would guide the synthesis of a second-generation library, for example, by combining the beneficial C7-ketone with various C19-amides to search for synergistic effects.

Conclusion

Methyl O-methylpodocarpate is a valuable and readily modifiable scaffold for the generation of novel bioactive compounds. The strategic derivatization at the C7, C13, and C19 positions, coupled with a systematic biological screening cascade, provides a powerful and efficient workflow for drug discovery. The protocols and logical framework presented here offer researchers a validated starting point to explore the vast chemical and biological potential of the abietane diterpenoid class, paving the way for the identification of potent and selective leads for further therapeutic development.

References

  • MDPI. (n.d.). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions.
  • SMUJO. (n.d.). Botanical, phytochemical, and bioactivity characterization of Coleus scutellarioides.
  • MDPI. (n.d.). Diterpenes/Diterpenoids and Their Derivatives as Potential Bioactive Leads against Dengue Virus: A Computational and Network Pharmacology Study.
  • PMC - NIH. (n.d.). Antimicrobial Diterpenes: Recent Development From Natural Sources.
  • PMC - NIH. (n.d.). The Anti-Inflammatory Properties of Terpenoids from Cannabis.
  • PubMed. (2015). Cytotoxicity of natural products and derivatives toward MCF-7 cell monolayers and cancer stem-like mammospheres.
  • MDPI. (2024). New Diterpenes and Diterpene Glycosides with Antibacterial Activity from Soft Coral Lemnalia bournei.
  • NIH. (n.d.). Recent advances in cassane diterpenoids: structural diversity and biological activities.
  • Sigma-Aldrich. (n.d.). Methyl O-methylpodocarpate 97 1231-74-9.
  • Semantic Scholar. (n.d.). TERPENOIDS AS SOURCE OF ANTI-INFLAMMATORY COMPOUNDS.
  • ResearchGate. (n.d.). Cytotoxicity assay of all derivatives in vitro.
  • ResearchGate. (n.d.). Antimicrobial activity of diterpene resin acid derivatives.
  • Royal Society of Chemistry. (n.d.). Recent advances in cassane diterpenoids: structural diversity and biological activities.
  • ResearchGate. (n.d.). (PDF) The Anti-Inflammatory Properties of Terpenoids from Cannabis.
  • MDPI. (2023). Antimicrobial Diterpenes from Rough Goldenrod (Solidago rugosa Mill.).
  • Frontiers. (n.d.). Therapeutic Applications of Terpenes on Inflammatory Diseases.
  • PubMed. (2016). Design and synthesis of natural product derivatives with selective and improved cytotoxicity based on a sesquiterpene scaffold.
  • Royal Society of Chemistry. (n.d.). The cytochalasans: potent fungal natural products with application from bench to bedside.
  • Santa Cruz Biotechnology. (n.d.). Methyl O-methylpodocarpate | CAS 1231-74-9 | SCBT.

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Application Notes & Protocols for the Characterization of Methyl O-methylpodocarpate

Author: BenchChem Technical Support Team. Date: February 2026

[For Researchers, Scientists, and Drug Development Professionals]

Abstract

This comprehensive guide provides a suite of detailed analytical protocols for the definitive structural characterization and purity assessment of Methyl O-methylpodocarpate, a diterpenoid derivative of significant interest in synthetic and medicinal chemistry. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental choices, ensuring that each protocol is a self-validating system. We will explore a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and UV-Vis spectroscopy, and high-performance chromatographic methods (HPLC/GC) to build a complete analytical profile of the molecule.

Introduction and Physicochemical Profile

Methyl O-methylpodocarpate is a synthetically important derivative of podocarpic acid, a natural product resin acid. Its rigid tricyclic framework and functionalized aromatic ring make it a valuable chiral building block for the synthesis of more complex bioactive molecules.[1] Accurate and comprehensive characterization is paramount to confirm its identity, establish purity, and ensure the reliability of subsequent experimental work.

The fundamental physicochemical properties of Methyl O-methylpodocarpate are summarized below, forming the basis for the analytical strategies that follow.

PropertyValueSource
Molecular Formula C₁₉H₂₆O₃[2]
Molecular Weight 302.41 g/mol [2]
Physical Form Off-white to white solid/crystals[2]
Melting Point 129-131 °C[2]
CAS Number 1231-74-9[2]

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from initial structural confirmation to final purity assessment.

cluster_0 Structural Elucidation (Identity Confirmation) cluster_1 Purity & Quantitative Analysis MS Mass Spectrometry (Molecular Weight & Fragmentation) Report Comprehensive Characterization Report MS->Report NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) NMR->Report IR IR Spectroscopy (Functional Groups) IR->Report UV UV-Vis Spectroscopy (Chromophore System) UV->Report HPLC HPLC-PDA (Non-volatile Impurities) HPLC->Report GC GC-MS/FID (Volatile Impurities) GC->Report Sample Test Sample: Methyl O-methylpodocarpate Sample->MS Sample->NMR Sample->IR Sample->UV Sample->HPLC Sample->GC

Caption: Integrated workflow for the characterization of Methyl O-methylpodocarpate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For Methyl O-methylpodocarpate, a combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC) experiments provides an unambiguous assignment of its structure.

Rationale & Expertise

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum identifies the number of unique carbon atoms. A Heteronuclear Single Quantum Coherence (HSQC) experiment then correlates each proton with its directly attached carbon, enabling a confident assignment of the carbon skeleton.[3]

Experimental Protocol: ¹H, ¹³C, and HSQC NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl O-methylpodocarpate.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its well-defined residual solvent peak.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak linewidth.

    • Set the sample temperature to 298 K.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a spectral width covering -2 to 12 ppm. Use a 30° pulse angle and a relaxation delay of 1-2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of 0 to 220 ppm. Use a 45° pulse angle and a relaxation delay of 2 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) to identify all carbon signals, including quaternary carbons which typically have longer relaxation times.

    • HSQC: Utilize a standard gradient-selected HSQC pulse sequence. Set the spectral widths to encompass all proton and carbon signals identified in the 1D spectra.

Data Interpretation & Expected Results

The following data, derived from authoritative literature, confirms the structure of Methyl O-methylpodocarpate.[1]

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1.05Singlet3HC-18 (axial Me)Shielded axial methyl group on a quaternary carbon.
1.29Singlet3HC-19 (equatorial Me)Equatorial methyl group on a quaternary carbon, less shielded than C-18.
3.66Singlet3H-COOCH₃Methyl protons of the ester functional group.
3.78Singlet3HAr-OCH₃Methyl protons of the aromatic ether functional group.
~6.82Multiplet3HAromatic (Ar-H)Overlapping signals for the three protons on the substituted benzene ring.
(various)(multiplet)(~14H)Aliphatic (CH, CH₂)Complex, overlapping signals of the saturated tricyclic core.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Shift (δ, ppm)Carbon TypeAssignmentRationale & Reference Range
~178QuaternaryC-15 (C=O)Ester carbonyl carbon.[4] (Range: 165-190 ppm)
~158QuaternaryC-12 (Ar-C-O)Aromatic carbon attached to the ether oxygen.
~130-140QuaternaryAromatic CQuaternary aromatic carbons of the fused ring system.
~110-125TertiaryAromatic CHAromatic carbons bearing protons.
~55PrimaryAr-OCH₃Ether methyl carbon.
~52Primary-COOCH₃Ester methyl carbon.
~20-50VariousAliphatic CSaturated carbons of the tricyclic core.
~15-25PrimaryC-18, C-19Aliphatic methyl groups.

Note: The ¹³C NMR data is predicted based on typical chemical shift ranges for the functional groups present.[3][4][5][6] An HSQC experiment would be used to definitively assign each aliphatic carbon by correlating it to its attached proton(s).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal technique for a volatile and thermally stable compound like Methyl O-methylpodocarpate.

Rationale & Expertise

In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. The excess energy causes the molecular ion to fragment in predictable ways, which helps to piece together the structure.[7] For esters, common fragmentation includes cleavage alpha to the carbonyl group and loss of the alkoxy group.[8]

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Column: Use a low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Set to 280 °C with a split ratio of 20:1.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes. This program ensures good separation from any potential impurities.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

Data Interpretation & Expected Results

The mass spectrum will provide a definitive molecular weight and a fragmentation pattern consistent with the proposed structure.[1]

Table 3: Mass Spectrometry Data (EI)

m/zRelative IntensityAssignmentFragmentation Pathway
302 96%[M]⁺• Molecular Ion
287Low[M - CH₃]⁺Loss of a methyl radical from one of the quaternary positions.
271Moderate[M - OCH₃]⁺Alpha-cleavage with loss of the methoxy radical from the ether.
243Low[M - COOCH₃]⁺Alpha-cleavage with loss of the carbomethoxy radical.
227 100% (Base Peak) [M - C₆H₅O]⁺Complex rearrangement and cleavage of the aromatic portion.
1719%FragmentFurther fragmentation of the polycyclic core.
1615%FragmentFurther fragmentation of the polycyclic core.

Infrared (IR) and UV-Vis Spectroscopy: Functional Group and Chromophore Analysis

A. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Protocol: Prepare a potassium bromide (KBr) pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

Data Interpretation: The IR spectrum provides a molecular fingerprint and confirms the presence of the ester and ether functionalities.[1]

Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~2950StrongC-H StretchAliphatic sp³ C-H
1710 Very Strong C=O Stretch Ester Carbonyl
1605MediumC=C StretchAromatic Ring
1500MediumC=C StretchAromatic Ring
1465MediumC-H BendCH₂/CH₃
~1250StrongC-O StretchAryl-Alkyl Ether
~1150StrongC-O StretchEster
B. UV-Vis Spectroscopy

This technique is used to characterize the electronic transitions within the molecule, specifically within the aromatic chromophore.

Protocol: Prepare a solution of the sample in a UV-transparent solvent like ethanol or acetonitrile at a known concentration (e.g., 0.01 mg/mL). Record the spectrum from 200 to 400 nm using a quartz cuvette.

Data Interpretation: The substituted benzene ring is the primary chromophore. The presence of the electron-donating methoxy group will cause a bathochromic (red) shift compared to unsubstituted benzene.[9]

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

Predicted λₘₐₓ (nm)Transition TypeChromophore
~280 nmπ → πSubstituted Benzene Ring
~225 nmπ → πSubstituted Benzene Ring

Chromatographic Analysis: Purity Assessment

Chromatographic methods are essential for determining the purity of the compound by separating it from starting materials, by-products, or degradation products.

A. High-Performance Liquid Chromatography (HPLC)

HPLC with UV/Photodiode Array (PDA) detection is well-suited for analyzing non-volatile impurities in diterpenoids.

Solvent Mobile Phase (Acetonitrile/Water) Pump HPLC Pump (Isocratic/Gradient) Solvent->Pump Injector Autosampler (10 µL Injection) Pump->Injector Column C18 Column (Thermostatted) Injector->Column Detector PDA Detector (225 & 280 nm) Column->Detector Data Chromatogram (Peak Area vs. Time) Detector->Data

Caption: Experimental workflow for HPLC-PDA analysis.

Protocol: HPLC-PDA

  • Sample Preparation: Prepare a stock solution of Methyl O-methylpodocarpate at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 75:25 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector monitoring at 225 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

B. Gas Chromatography (GC)

GC is an excellent method for assessing volatile and semi-volatile impurities. The use of Methyl O-methylpodocarpate as an internal standard in established methods confirms its suitability for GC analysis.

Protocol: GC-FID/MS

  • Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in dichloromethane.

  • Chromatographic Conditions:

    • System: Agilent 7890B GC with 5977A MS or FID detector.

    • Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: 150 °C (1 min hold), ramp at 15 °C/min to 300 °C (5 min hold).

    • Detector: FID at 310 °C or MS (scan mode, m/z 40-500).

  • Analysis: Purity is determined by area percent calculation (FID). Impurities can be tentatively identified by their mass spectra (MS).

Summary of Characterization Data

The table below consolidates the key analytical data points for the definitive identification of Methyl O-methylpodocarpate.

TechniqueParameterObserved Value
¹H NMR Key Chemical Shifts (ppm)1.05 (s, 3H), 1.29 (s, 3H), 3.66 (s, 3H), 3.78 (s, 3H), 6.82 (m, 3H)
MS (EI) Molecular Ion [M]⁺• (m/z)302
MS (EI) Base Peak (m/z)227
IR C=O Stretch (cm⁻¹)1710
IR Aromatic C=C Stretch (cm⁻¹)1605, 1500
UV-Vis Predicted λₘₐₓ (nm)~280, ~225
Phys. Prop. Melting Point (°C)129-131

References

  • ¹H and ¹³C N.M.R. studies on the positional isomers of methyl thialaurate and methyl thiastearate. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Supporting Information - ScienceOpen. scienceopen.com.[Link]

  • Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate.[Link]

  • Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Molecules.[Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.[Link]

  • UV-Vis absorption spectra of methyl orange after different UV... ResearchGate.[Link]

  • HPLC–PDA Determination of Bioactive Diterpenoids from Plant Materials and Commercial Products of Andrographis paniculata. ResearchGate.[Link]

  • uv-visible light absorption spectrum of methyl red and methyl orange. docbrown.info.[Link]

  • HPLC Analysis of Diterpenes. ResearchGate.[Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek.[Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC, NIH.[Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.[Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.[Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.[Link]

  • (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. NIH.[Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant... NIH.[Link]

  • A simplified HPLC-UV method for the analysis of triterpenoid acids... Bioactive Compounds in Health and Disease.[Link]

  • 13C NMR Chemical Shift. Oregon State University.[Link]

  • Interpretation of mass spectra. University of Arizona.[Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready.[Link]

  • (a) The UV-Vis absorption spectra of methyl orange (MO) solution... ResearchGate.[Link]

  • Resin and Fatty Acids by Extraction/Ethylation and GC/FID and GC/MS Determination. NCASI.[Link]

  • Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids... PMC, NIH.[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification and Analysis of Methyl O-methylpodocarpate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl O-methylpodocarpate (CAS: 1231-74-9) is a pivotal synthetic intermediate derived from Podocarpic acid, a naturally occurring diterpenoid. It serves as a chiral template for the synthesis of complex bioactive terpenes, including aphidicolane and stemodane skeletons [1, 2].[1][2]

While bulk synthesis often relies on recrystallization, pharmaceutical applications require high-purity reference standards (>98%) to ensure the absence of mono-methylated byproducts (Methyl podocarpate or O-methylpodocarpic acid). This Application Note details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed for the quantitative analysis and semi-preparative purification of Methyl O-methylpodocarpate.

Key Physicochemical Characteristics[3][4][5][6]
  • Molecular Formula: C₁₉H₂₆O₃

  • Molecular Weight: 302.41 g/mol [3]

  • LogP (Predicted): ~4.5 (Highly Lipophilic)

  • Chromophore: Anisole ring (Absorption max ~280 nm)

  • Solubility: Soluble in Methanol, Acetonitrile, Ethyl Acetate; Insoluble in Water.

Experimental Protocol

Reagents and Chemicals
  • Solvent A: HPLC-grade Water (Milli-Q or equivalent), acidified with 0.1% Formic Acid.

  • Solvent B: HPLC-grade Acetonitrile (ACN).

  • Sample Diluent: 100% Methanol (MeOH).

  • Standard: Methyl O-methylpodocarpate (Sigma-Aldrich/Merck or synthesized in-house [3]).

Sample Preparation

Causality: The target molecule is highly lipophilic. Dissolving in high-water content solvents will precipitate the sample, clogging the column.

  • Weighing: Accurately weigh 10 mg of crude/standard material.

  • Dissolution: Dissolve in 10 mL of HPLC-grade Methanol (Concentration: 1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter (crucial for protecting the guard column).

  • Degassing: Sonicate for 5 minutes to remove dissolved air bubbles.

Chromatographic Conditions (Agilent/Waters Compatible)
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 5 µm, 4.6 x 150 mmC18 provides necessary hydrophobic retention for diterpenoids. "End-capped" reduces silanol interactions with the aromatic ring.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CSlightly elevated temperature improves mass transfer and peak sharpness.
Injection Vol 10 µL (Analytical) / 100 µL (Semi-Prep)Low volume prevents band broadening in analytical runs.
Detection UV-Vis / PDA @ 280 nmThe aromatic anisole moiety absorbs strongly at 280 nm.
Run Time 25 MinutesSufficient to elute highly retained non-polar impurities.
Gradient Elution Profile

The gradient is designed to elute polar impurities (unreacted acids) early, while retaining the lipophilic target.

Time (min)% Solvent A (0.1% FA in Water)% Solvent B (Acetonitrile)Phase Description
0.0 40%60%Loading: High organic start prevents precipitation.
15.0 5%95%Elution: Linear ramp elutes the target (approx. 10-12 min).
20.0 5%95%Wash: Clears highly lipophilic dimers/oligomers.
20.1 40%60%Re-equilibration: Returns to initial conditions.
25.0 40%60%Ready: System ready for next injection.

Results and Discussion

Elution Logic and Selectivity

In Reverse-Phase chromatography, elution order is governed by hydrophobicity. The methylation of Podocarpic acid removes hydrogen-bond donors (-OH and -COOH), significantly increasing hydrophobicity.

Predicted Elution Order:

  • Podocarpic Acid (Starting Material): Most Polar (Free Acid + Phenol)

    
     Elutes First (~3-5 min).
    
  • Methyl Podocarpate / O-methylpodocarpic acid: Intermediate Polarity

    
     Elutes Mid-run.
    
  • Methyl O-methylpodocarpate (Target): Least Polar (Fully Methylated)

    
     Elutes Last (~10-12 min).
    
Method Validation Criteria (Self-Validating System)

To ensure the protocol is working correctly, observe the following system suitability parameters:

  • Tailing Factor (T): Should be < 1.2. If T > 1.5, residual silanol interactions are occurring (switch to a higher carbon load column).

  • Resolution (Rs): Resolution between the target and the nearest mono-methyl impurity must be > 2.0.

Visualizing the Separation Logic

HPLC_Separation_Logic cluster_elution Elution Order (Time) Sample Crude Mixture (Podocarpic Acid Derivatives) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Injection Podo 1. Podocarpic Acid (Polar: -OH, -COOH) Early Elution Column->Podo Low Retention Mono 2. Mono-Methyl Impurities (Intermediate Polarity) Column->Mono Med Retention Target 3. Methyl O-methylpodocarpate (Non-polar: -OMe, -COOMe) Late Elution Column->Target High Retention

Figure 1: Separation logic based on polarity. The fully methylated target interacts most strongly with the C18 column.

Semi-Preparative Workflow (Scale-Up)

For researchers needing to isolate >50 mg of pure compound for biological assays, the analytical method above can be scaled up.

Workflow Diagram

Purification_Workflow Synthesis Synthesis Reaction (Podocarpic Acid + Me2SO4) Workup Crude Workup (Extraction/Drying) Synthesis->Workup Check Analytical HPLC QC (Assess Purity) Workup->Check Decision Purity > 95%? Check->Decision Prep Semi-Prep HPLC (10mm Column, 5mL/min) Decision->Prep No Final Pure Methyl O-methylpodocarpate (White Solid) Decision->Final Yes Collect Fraction Collection (Time/Threshold Trigger) Prep->Collect Evap Rotary Evaporation (Remove ACN/MeOH) Collect->Evap Evap->Final

Figure 2: Complete workflow from synthesis to isolated pure compound.

Scale-Up Calculations

To transition from Analytical (4.6 mm ID) to Semi-Prep (10 mm ID):

  • Flow Rate Factor:

    
    . Increase flow from 1.0 mL/min to 4.7 mL/min .
    
  • Loading Capacity: Increase injection mass from 10 µg to ~500 µg - 1 mg per injection.

References

  • Leonelli, F., et al. (2016).[1][2] "(+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids". Molecules, 21(9), 1197.[2]

  • Ohta, M., & Ohmuri, A. (1953). "Synthesis of Methyl O-methylpodocarpate". Pharmaceutical Bulletin, 1(3).
  • Sigma-Aldrich. "Product Specification: Methyl O-methylpodocarpate".[4] Merck KGaA.

Sources

Application Note: Strategic Scaffold Remodeling of Methyl O-methylpodocarpate

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Synthesis of Bioactive Diterpenoid Quinones and C13-Functionalized Derivatives

Executive Summary & Strategic Rationale

Methyl O-methylpodocarpate (MOMP) (CAS: 1231-74-9) represents a premier "chiral pool" resource in diterpenoid synthesis. Derived from the naturally occurring podocarpic acid (abundant in Podocarpaceae resins), its rigid tricyclic ABC-ring system offers a pre-defined stereochemical scaffold (


) that mimics the substructures of bioactive taxoids, abietanes, and steroidal alkaloids.

For drug discovery professionals, MOMP is not merely a starting material but a stereochemical template . This guide details three modular protocols to diverge from this scaffold:

  • Regioselective C13-Functionalization: Accessing aryl-substituted libraries via Friedel-Crafts logic.

  • C7-Benzylic Activation: A gateway to bioactive ketones and quinones (e.g., Taxodione mimics).

  • Ring-A Cleavage: Oxidative remodeling to access drimane-type sesquiterpenoids.

Strategic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the MOMP scaffold.

MOMP_Synthesis_Flow Start Methyl O-methylpodocarpate (MOMP) Acylation Friedel-Crafts Acylation (Acetyl Chloride/AlCl3) Start->Acylation Electrophilic Subst. Oxidation Benzylic Oxidation (CrO3 or NHPI/O2) Start->Oxidation Radical/Oxidative Ozonolysis Ozonolysis (O3 / DCM / -78°C) Start->Ozonolysis Ring Cleavage C13_Ketone 13-Acetyl-MOMP (Precursor for heterocycles) Acylation->C13_Ketone C7_Ketone 7-Oxo-MOMP (Bioactive Core) Oxidation->C7_Ketone Quinone Diterpenoid Quinones (Cytotoxic Pharmacophores) C7_Ketone->Quinone Further Oxidation Seco Seco-Acid Derivatives (Drimane Precursors) Ozonolysis->Seco

Caption: Divergent synthesis pathways from Methyl O-methylpodocarpate targeting C13, C7, and Ring-A modifications.

Module A: Regioselective C13-Acylation (Friedel-Crafts)

Objective: Install a carbon handle at the C13 position. Mechanism: The methoxy group at C12 activates the aromatic Ring C. Due to steric hindrance from the angular methyl group at C10, substitution at C11 is disfavored, directing electrophiles almost exclusively to C13.

Protocol 1: Synthesis of 13-Acetyl-Methyl O-methylpodocarpate

Reagents:

  • Methyl O-methylpodocarpate (1.0 equiv)

  • Acetyl Chloride (1.2 equiv)

  • Aluminum Chloride (AlCl₃) (1.5 equiv) - Must be anhydrous

  • Dichloromethane (DCM) - Anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon. Add MOMP (302 mg, 1 mmol) dissolved in anhydrous DCM (10 mL).

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add AlCl₃ (200 mg, 1.5 mmol) portion-wise over 5 minutes. Caution: Exothermic.

  • Acylation: Add acetyl chloride (85 µL, 1.2 mmol) dropwise via syringe. The solution will typically darken (yellow to orange/brown complex formation).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). Product will appear at lower Rf than starting material due to the polar ketone.

  • Quenching: Pour the reaction mixture into ice-cold dilute HCl (1M, 20 mL) to break the aluminum complex. Stir vigorously until the organic layer clears.

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from methanol or perform flash chromatography (Silica, 10-20% EtOAc in Hexane).

Expected Yield: 85-92% Data Interpretation:

  • IR: Appearance of aryl ketone stretch (~1670 cm⁻¹).

  • ¹H NMR: Distinct singlet for acetyl methyl group (~2.55 ppm).

Module B: C7-Benzylic Oxidation (Bioactive Activation)

Objective: Introduce a ketone at C7. Significance: The 7-oxo moiety is a pharmacophore found in many cytotoxic diterpenes (e.g., Sugiol). It activates the B-ring for further dehydrogenation to quinones.

Protocol 2: Chromium-Mediated Oxidation to 7-Oxo-MOMP

Reagents:

  • MOMP (1.0 equiv)

  • Chromium Trioxide (CrO₃) (2.0 equiv)

  • Acetic Acid (AcOH) (Glacial) / Water (9:1 mixture)

Step-by-Step Methodology:

  • Solubilization: Dissolve MOMP (302 mg, 1 mmol) in AcOH (8 mL).

  • Oxidant Prep: Dissolve CrO₃ (200 mg, 2 mmol) in a minimal amount of water (0.5 mL) and dilute with AcOH (2 mL).

  • Addition: Add the oxidant solution dropwise to the substrate at RT.

    • Critical Control: Maintain temperature below 30°C to prevent over-oxidation or ring cleavage.

  • Reaction: Stir for 4-6 hours.

    • Validation: The orange Cr(VI) solution will turn green (Cr(III)) as the reaction proceeds.

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash with saturated NaHCO₃ (to remove AcOH) and brine.

  • Purification: Column chromatography (Silica, Hexane:EtOAc 8:2).

Alternative "Green" Method: Use N-Hydroxyphthalimide (NHPI) (10 mol%) and Co(OAc)₂ (1 mol%) under O₂ atmosphere (balloon) in acetonitrile at 60°C for 12 hours. This avoids toxic chromium waste.

Module C: Quinone Synthesis (Advanced Pharmacophores)

Objective: Conversion of the phenolic C-ring into a para-quinone (Taxodione mimic). Mechanism: Oxidative demethylation followed by oxidation.

Protocol 3: CAN-Mediated Oxidation

Reagents:

  • 7-Oxo-MOMP (from Module B) or MOMP

  • Ceric Ammonium Nitrate (CAN) (2.5 equiv)

  • Acetonitrile / Water (4:1)

Methodology:

  • Dissolve the substrate in CH₃CN/H₂O.

  • Cool to 0°C.

  • Add CAN dropwise. The solution will turn deep red/orange immediately.

  • Stir for 30-60 mins.

  • Quench: Add water and extract immediately with DCM.

  • Note: Quinones are sensitive to light and base. Store in the dark.

Data Summary & Troubleshooting
TransformationKey ReagentCritical ParameterTypical YieldDiagnostic Signal (NMR)
C13-Acylation AcCl / AlCl₃Temp < 5°C (Regiocontrol)85-92%

2.55 (s, 3H, -COCH₃)
C7-Oxidation CrO₃ / AcOHStop at green color change70-80%

2.8-3.0 (m, C6 protons deshielded)
Nitration HNO₃ / AcOH1.0 eq (Avoid dinitro)65-75%

7.5-8.0 (Aromatic shifts)
References
  • Cambie, R. C., et al. "Chemistry of the Podocarpaceae." Australian Journal of Chemistry. (Seminal works on the derivatization of podocarpic acid).[1][2][3][4]

  • Hassan, H. M., et al. (2016). "(+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids."[5][3] Molecules, 21(9), 1166.

  • Copp, B. R., et al. (2022).[4] "Valorisation of the diterpene podocarpic acid – Antibiotic and antibiotic enhancing activities of polyamine conjugates." Bioorganic & Medicinal Chemistry, 66, 116762.

  • Sigma-Aldrich. "Methyl O-methylpodocarpate Product Specification."

  • Organic Chemistry Portal. "Friedel-Crafts Acylation: Mechanism and Protocols."

Sources

Application Note: Methyl O-methylpodocarpate as a Premier Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl O-methylpodocarpate (MOMP) represents a cornerstone "chiral pool" resource in medicinal chemistry. Derived from naturally occurring (+)-podocarpic acid, this tricyclic diterpenoid offers a rigid, enantiopure skeleton (4aS, 8aS configuration) that mimics the A, B, and C rings of steroids and complex terpenes.

Unlike total synthesis, which requires exhaustive steps to establish stereocenters, MOMP provides a pre-validated stereochemical platform. This guide details the scalable preparation of MOMP and its strategic functionalization to access high-value pharmacological targets, specifically Liver X Receptor (LXR) agonists and anticancer quinone methides.

Strategic Rationale: The "Chiral Pool" Advantage

In drug discovery, the cost of chirality is high. MOMP serves as a "Chiron"—a chiral template that allows researchers to bypass the construction of the difficult quaternary carbon at C-10 and the trans-fused ring junction.

Key Structural Features for Medicinal Chemistry:
  • Rigid Tricyclic Core: Locks pharmacophores in specific spatial orientations, reducing entropic penalty upon receptor binding.

  • C-10 Quaternary Center: A difficult-to-synthesize motif present in many bioactive natural products (e.g., taxoids).

  • Derivatization Vectors:

    • C-12 (Aromatic Ring): Open for electrophilic aromatic substitution (nitration, acylation).

    • C-7 (Benzylic Position): Susceptible to oxidation, allowing entry to enones and quinones.

    • C-4 (Ester): Modifiable to amides (LXR activity) or reduced to alcohols.

Workflow Visualization

The following diagram illustrates the strategic flow from raw material to drug candidates.

MOMP_Workflow Raw Crude Podocarpic Acid (Natural Resin) Scaffold Methyl O-methylpodocarpate (The Scaffold) Raw->Scaffold Methylation (Protocol 1) Intermediates C7-Oxidized / C12-Substituted Intermediates Scaffold->Intermediates Functionalization (Protocol 2) Targets Drug Candidates (LXR Agonists, Antitumor) Intermediates->Targets SAR Optimization

Figure 1: Strategic workflow converting raw resin acid into high-value pharmaceutical leads.

Protocol 1: Scalable Synthesis of Methyl O-methylpodocarpate

Objective: Convert crude (+)-podocarpic acid into the lipophilic, protected scaffold MOMP. Scale: Pilot Scale (Can be scaled down linearly). Reaction Type: Dual Methylation (


).
Materials & Reagents
ReagentRoleSpecification
(+)-Podocarpic AcidStarting MaterialCrude (approx. 85-90% purity)
Dimethyl Sulfate (DMS)Methylating Agent>99% (Highly Toxic - Handle in Fume Hood)
Sodium HydroxideBasePellets or 50% w/w solution
MethanolSolventIndustrial Grade
Ice/WaterQuench/Temp ControlDeionized
Experimental Procedure
  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 50.0 g of crude podocarpic acid in 100 mL of Methanol .

  • Base Addition: Add a solution of 25 g NaOH dissolved in 50 mL water . The solution will turn dark brown (phenolate formation).

  • Temperature Control: Cool the mixture to 10–15°C using an ice bath.

    • Critical Insight: Controlling temperature is vital. DMS decomposition accelerates above 20°C, reducing yield and generating hazardous methanol vapor.

  • Methylation: Add 45 mL of Dimethyl Sulfate (DMS) dropwise over 60 minutes.

    • Safety Note: DMS is a potent carcinogen and skin permeant. Use double nitrile gloves and a face shield.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. A thick precipitate will form.

  • Workup: Pour the reaction slurry into 500 mL of ice-cold water with vigorous stirring. The ester precipitates as a white-to-pale-yellow solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with 3 x 100 mL water to remove residual DMS and inorganic salts.

  • Purification: Recrystallize from methanol/water (9:1) to yield colorless needles.

Expected Yield: 85–92% Characterization (Validation):

  • Melting Point: 127–129°C.

  • 1H NMR (CDCl3): Look for two distinct singlets:

    
     3.65 (COOCH3 ) and 
    
    
    
    3.84 (Ar-OCH3 ).

Protocol 2: C-7 Benzylic Oxidation (The "Activation" Step)

Objective: Introduce a ketone at the C-7 position. This activates the molecule for further functionalization and mimics the A/B ring functionality of bioactive steroids and taxoids.

Materials & Reagents
ReagentRoleSpecification
Methyl O-methylpodocarpateSubstrateFrom Protocol 1
Chromium Trioxide (CrO3)OxidantReagent Grade
Acetic Acid (Glacial)Solvent>99%
WaterSolventDeionized
Experimental Procedure
  • Preparation: Dissolve 10.0 g of MOMP in 100 mL of Glacial Acetic Acid .

  • Oxidant Preparation: In a separate beaker, dissolve 10.0 g of CrO3 in 20 mL of water and 30 mL of Acetic Acid .

  • Addition: Add the oxidant solution to the substrate dropwise over 30 minutes at room temperature.

    • Mechanistic Insight: The reaction proceeds via a chromate ester intermediate at the benzylic position. Overheating leads to ring cleavage (oxidative degradation).

  • Monitoring: Stir for 4 hours. Monitor by TLC (Hexane/Ethyl Acetate 4:1). The starting material (

    
    ) will disappear, replaced by a lower spot (
    
    
    
    ).
  • Quench: Pour the reaction into 500 mL ice water .

  • Extraction: Extract with Dichloromethane (3 x 100 mL) .

  • Wash: Wash organic layer with sat. NaHCO3 (careful: gas evolution) to remove acetic acid, then brine.

  • Isolation: Dry over MgSO4, filter, and evaporate. Recrystallize from Ethanol.

Product: Methyl O-methyl-7-ketopodocarpate. Relevance: This intermediate is the precursor for quinone methides , which exhibit potent cytotoxicity against cancer cell lines (e.g., MCF-7, A-549) by alkylating DNA or proteins.

Application Case Study: LXR Agonists

Target: Treatment of Atherosclerosis. Mechanism: Liver X Receptors (LXRs) regulate cholesterol efflux. Podocarpic acid amides have been identified as potent LXR ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 agonists.[1]

Synthesis Pathway Visualization:

LXR_Synthesis MOMP Methyl O-methylpodocarpate Hydrolysis Step 1: Selective Hydrolysis (LiOH / THF) MOMP->Hydrolysis Acid O-methylpodocarpic Acid Hydrolysis->Acid Coupling Step 2: Amide Coupling (EDC / HOBt / Amine) Acid->Coupling LXR_Agonist LXR Agonist (Amide) (Active Drug Candidate) Coupling->LXR_Agonist

Figure 2: Synthetic route to LXR Agonists. The C-4 ester is hydrolyzed to the acid, then coupled with diverse amines to generate a library of LXR modulators.

Key SAR Insights (Structure-Activity Relationship)
  • C-4 Amide: Bulky hydrophobic groups (e.g., adamantyl, cyclohexyl) at the amide position significantly enhance LXR binding affinity (IC50 < 50 nM).

  • Ring C: The methoxy group is often retained, but conversion to a phenol (demethylation) can alter metabolic stability.

References

  • Parish, E. J., & Miles, D. H. (1984). Antitumor agents from the Pinus species. Synthesis and biological activity of podocarpic acid derivatives. Journal of Pharmaceutical Sciences. Link

  • Liu, W., et al. (2005).[1] Design, Synthesis, and Structure-Activity Relationship of Podocarpic Acid Amides as Liver X Receptor Agonists for Potential Treatment of Atherosclerosis.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Cambie, R. C., et al. (1990). Aromatic steroids from the podocarpic acid series. Australian Journal of Chemistry. Link

  • González, M. A. (2015). Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis. Natural Product Reports. Link

  • Hanson, J. R. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids.[2][3] Molecules.[1][4][2][3][5][6][7][8][9] Link

Sources

Application Note: Methyl O-Methylpodocarpate as a Chiral Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl O-methylpodocarpate (MOMP) is a derivative of (+)-podocarpic acid, a naturally occurring resin acid extracted from Podocarpus and Dacrydium species. As a "chiral pool" resource, it offers a pre-formed, enantiopure tricyclic diterpenoid skeleton (


 configuration), eliminating the need for complex asymmetric induction steps to establish the trans-decalin core.

This guide details the application of MOMP in the asymmetric synthesis of bioactive diterpenoids, specifically focusing on Taxodione and related abietane-type quinones. We provide validated protocols for its isolation, regioselective C13-functionalization via Friedel-Crafts acylation, and subsequent oxidative transformation.

Strategic Application: The Chiral Pool Advantage

In drug discovery, MOMP is valued for its rigid tricyclic framework which mimics the A/B/C ring systems of steroids and bioactive terpenes. Unlike de novo asymmetric synthesis, which requires chiral catalysts to induce stereochemistry, MOMP provides:

  • Intrinsic Chirality: The C4, C5, and C10 chiral centers are fixed.

  • C-Ring Versatility: The aromatic C-ring is electron-rich (anisole-like), allowing for highly regioselective electrophilic aromatic substitutions (EAS) at the C13 position.

  • Scalability: Podocarpic acid is commercially available and inexpensive, allowing multi-gram scale synthesis.

Visual Workflow: MOMP in Diterpenoid Synthesis

The following diagram illustrates the standard workflow for converting Podocarpic Acid into the bioactive quinone Taxodione via the MOMP intermediate.

MOMP_Synthesis_Workflow Podocarpic Podocarpic Acid (Starting Material) MOMP Methyl O-methylpodocarpate (MOMP) Stable Intermediate Podocarpic->MOMP Methylation (Me2SO4/NaOH) Acyl_MOMP 13-Acetyl-MOMP (C13 Functionalized) MOMP->Acyl_MOMP Friedel-Crafts (AcCl/AlCl3) Acetoxy_MOMP 13-Acetoxy-MOMP (Baeyer-Villiger Product) Acyl_MOMP->Acetoxy_MOMP Baeyer-Villiger (mCPBA) Taxodione Taxodione (Bioactive Quinone) Acetoxy_MOMP->Taxodione Oxidation (CrO3 or PCC)

Figure 1: Synthetic pathway from Podocarpic Acid to Taxodione using MOMP as the key chiral relay intermediate.[1][2][3][4][5]

Experimental Protocols

Protocol A: Synthesis of Methyl O-methylpodocarpate (MOMP)

Objective: Protection of the carboxylic acid and phenolic hydroxyl groups to prevent interference during downstream lithiation or oxidation steps.

Reagents:

  • (+)-Podocarpic acid (CAS: 5947-49-9)

  • Dimethyl sulfate (DMS) or Methyl Iodide (MeI)

  • Sodium Hydroxide (NaOH)

  • Ethanol/Water or Acetone[5]

Procedure:

  • Dissolution: Dissolve 10.0 g (36.4 mmol) of crude (+)-podocarpic acid in 50 mL of ethanol and 20 mL of water containing 6.0 g of NaOH.

  • Methylation: Cool the solution to 0°C. Add 10 mL of dimethyl sulfate dropwise over 30 minutes. Note: Reaction is exothermic.[6]

  • Reflux: Heat the mixture to reflux for 2 hours to ensure complete methylation of the sterically hindered C4-carboxylate.

  • Workup: Cool to room temperature and pour into 500 mL of ice water. The product will precipitate as a white solid.[7]

  • Purification: Filter the solid and recrystallize from methanol or ethanol.

  • Yield: Expect 9.5–10.5 g (85–92%).

  • Validation: Melting point should be 128–131°C .

Protocol B: Regioselective Friedel-Crafts Acylation (C13-Functionalization)

Objective: Introduction of a carbon handle at C13 (para to the methoxy group) to enable ring expansion or oxidation. This is the critical "asymmetric" step where the chiral skeleton directs the regiochemistry of the achiral reagent.

Reagents:

  • Methyl O-methylpodocarpate (MOMP)

  • Acetyl Chloride (AcCl)[6][8]

  • Aluminum Chloride (AlCl3, anhydrous)

  • Nitrobenzene or Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a drying tube (CaCl2).

  • Solvation: Dissolve 2.0 g (6.6 mmol) of MOMP in 20 mL of dry DCM. Cool to 0°C.[6]

  • Catalyst Addition: Add 2.0 g (15 mmol) of anhydrous AlCl3 in small portions. The solution may turn dark red/brown.

  • Acylation: Add 1.0 mL (14 mmol) of Acetyl Chloride dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

    • Mechanism Note: The C13 position is activated by the C12-methoxy group (ortho-para director). The bulky diterpene skeleton blocks the ortho positions (C11), forcing substitution exclusively at C13.

  • Quench: Pour the mixture carefully into 100 g of ice/HCl (conc.) mixture to decompose the aluminum complex.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine and dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

  • Product: Methyl 13-acetyl-O-methylpodocarpate .

  • Yield: Expect 1.5–1.8 g (65–75%).

Protocol C: Oxidation to Taxodione Precursor (Quinone Formation)

Objective: Conversion of the aromatic C-ring into a quinone system, a common pharmacophore in diterpenoid drugs.

Procedure:

  • Baeyer-Villiger: Treat the 13-acetyl intermediate with m-chloroperbenzoic acid (mCPBA) in DCM to yield the 13-acetoxy derivative.

  • Hydrolysis: Hydrolyze the ester using K2CO3/MeOH to reveal the C13-phenol.

  • Oxidation: Treat the phenol with Fremy's salt (potassium nitrosodisulfonate) or CrO3/AcOH.

    • Observation: The solution will turn deep yellow/orange, indicating quinone formation.

  • Isolation: Standard aqueous workup yields the para-quinone analog.

Quality Control & Data Validation

To ensure the integrity of the chiral scaffold, compare analytical data against these standards.

NMR Data Table (400 MHz, CDCl3)
PositionProton TypeChemical Shift (δ ppm)MultiplicityInterpretation
C4-Me Methyl (Axial)1.05Singlet (3H)Characteristic angular methyl
C10-Me Methyl (Angular)1.29Singlet (3H)Characteristic angular methyl
C12-OMe Methoxy (Ether)3.80Singlet (3H)Confirms O-methylation
COOMe Methoxy (Ester)3.66Singlet (3H)Confirms esterification
C11-H Aromatic6.80Doublet (J=8.5 Hz)Ortho coupling to C13 (if unsubstituted)
C13-H Aromatic6.98Doublet (J=8.5 Hz)Disappears upon acylation
C14-H Aromatic6.90 - 7.10Singlet/MultipletShift varies with C13 substitution
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Acylation Wet AlCl3 catalystUse fresh, anhydrous AlCl3. It should smoke in air.
Poly-acylation Excess reagent/Temp too highMaintain 0°C strictly; use only 1.1 eq of AcCl.
Incomplete Methylation Steric hindrance at C4Increase reflux time to 4+ hours; use MeI/K2CO3 in Acetone as alternative.
Emulsion during Workup Aluminum saltsWash with 10% sodium potassium tartrate (Rochelle's salt) to chelate aluminum.

References

  • Podocarpic Acid as a Chiral Template

    • La Bella, A., et al. "(+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids." Molecules, 2016, 21(9), 1202.
  • Synthesis of Taxodione

    • Burnell, R. H., et al. "Synthesis of taxodione." Canadian Journal of Chemistry, 1987, 65(4), 775-781.
  • Friedel-Crafts Acylation Protocols

    • "Friedel-Crafts Acylation of Anisole Derivatives."[6] Organic Syntheses, Coll.[9] Vol. 3, p. 56.

  • General Properties of Methyl O-methylpodocarpate

    • Sigma-Aldrich Product Data, CAS 1231-74-9.[4]

Sources

Application Note: Scale-Up Synthesis of Methyl O-methylpodocarpate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process chemistry and operational protocols for the kilogram-scale synthesis of Methyl O-methylpodocarpate (CAS: 1231-74-9). As a pivotal intermediate in the synthesis of bioactive diterpenoids (e.g., anticancer and antiviral agents), the reliable production of this compound is critical for preclinical development.

While laboratory-scale methods often utilize Methyl Iodide (MeI) or Diazomethane, these are cost-prohibitive or safety-critical at scale.[1] This protocol validates an industrial Dimethyl Sulfate (DMS) / Sodium Hydroxide route, optimized for yield (>90%), cost-efficiency, and thermal safety.

Introduction & Strategic Rationale

The Molecule and Its Utility

Methyl O-methylpodocarpate is the dimethylated derivative of Podocarpic Acid , a natural resin acid isolated from Dacrydium cupressinum.[2] Structurally, it possesses a tricyclic diterpenoid skeleton with two key methylation sites:

  • C12 Phenolic Hydroxyl: Converted to a methyl ether.

  • C19 Carboxylic Acid: Converted to a methyl ester.

Process Strategy: Reagent Selection

For scale-up (defined here as >250g batches), reagent selection is driven by Atom Economy , Cost , and Safety Management .

FeatureMethyl Iodide (MeI)Dimethyl Sulfate (DMS)Decision for Scale-Up
Reactivity HighHigh (SN2)DMS is preferred for simultaneous ether/ester formation.
Boiling Point 42°C (Volatile)188°C (Non-volatile)DMS allows higher temp margins without pressurization.
Cost HighLowDMS significantly reduces COGS.
Safety Neurotoxic, VolatileHighly Toxic, Non-volatileDMS requires strict handling but is easier to contain than volatile MeI vapors.
Atom Economy Lower (Mass 142)Higher (Mass 126)DMS is more mass-efficient.

Scientific Grounding: The protocol utilizes a classic Williamson ether synthesis mechanism coupled with esterification. The use of NaOH generates the phenolate and carboxylate anions, which act as nucleophiles attacking the electrophilic methyl groups of DMS [1].

Detailed Experimental Protocol

Safety Pre-Requisites (CRITICAL)
  • DMS Hazard: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. It has no odor warning.[3]

  • Engineering Controls: All operations must occur in a certified fume hood with a scrubber system.

  • Quenching Agent: Prepare a 10% Ammonium Hydroxide or 2M NaOH solution before starting to neutralize spills or equipment.

Reaction Setup (Scale: 250g Input)

Reagents:

  • Podocarpic Acid (Crude or Purified): 250 g (~0.91 mol)

  • Methanol (MeOH): 500 mL

  • Sodium Hydroxide (NaOH): 120 g (3.0 mol, ~3.3 eq) dissolved in minimal water or added as pellets with ice.

  • Dimethyl Sulfate (DMS): 215 mL (~2.27 mol, ~2.5 eq)

  • Ice: 250 g (for internal cooling)

Step-by-Step Procedure:

  • Dissolution & Deprotonation:

    • In a 3L 3-neck round-bottom flask equipped with an overhead mechanical stirrer and internal thermometer, combine Podocarpic Acid, Methanol, and NaOH.

    • Add 250g of crushed ice directly to the mixture.

    • Mechanism: Stir for 60–90 minutes. The NaOH deprotonates both the phenol and carboxylic acid, forming the soluble disodium salt. The solution will turn dark brown.[2]

  • Controlled Methylation (Exotherm Management):

    • Cool the solution to 15°C using an external ice/water bath.

    • Addition: Add DMS (215 mL) dropwise via a pressure-equalizing addition funnel over 2 hours .

    • Process Control: Maintain internal temperature < 25°C . The reaction is highly exothermic. Rapid addition will cause thermal runaway and methylation by-products.

    • Observation: After ~80 mL of DMS addition, the product (Methyl O-methylpodocarpate) will begin to precipitate as it is less soluble than the starting salt. This "crashing out" drives the equilibrium forward.

  • Completion:

    • Once addition is complete, remove the ice bath and allow the slurry to warm to room temperature (20–25°C).

    • Stir for an additional 2–4 hours (or overnight) to ensure complete conversion.

    • Validation: Check TLC (Solvent: Ether/Toluene) or HPLC. Disappearance of the polar acid spot confirms completion.

Workup and Isolation
  • Quenching:

    • Add 2.0 L of distilled water to the reaction slurry. This dissolves inorganic salts (Na2SO4) and forces the remaining organic product out of solution.

    • Stir vigorously for 30 minutes to break up clumps.

  • Filtration:

    • Filter the solid using a Buchner funnel under vacuum.

    • Wash 1: Wash the filter cake with 500 mL water (removes NaOH/Na2SO4).

    • Wash 2: Wash with 200 mL dilute Ammonium Hydroxide (destroys trace DMS).

    • Wash 3: Final water wash until pH is neutral.

Purification (Recrystallization)

Chromatography is inefficient at this scale. Recrystallization is the standard [2].

  • Solvent System: Methanol / Water.

  • Procedure:

    • Dissolve the wet cake in boiling Methanol (approx. 3-4 volumes).

    • Perform a hot filtration if insoluble particulates are present.[4]

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow to cool slowly to Room Temp, then 4°C.

  • Drying:

    • Dry crystals in a vacuum oven at 45°C for 24 hours.

Quality Control & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 97.0%HPLC (C18, ACN/Water)
Melting Point 129 – 131 °CCapillary Method [3]
Identity Conforms to Structure1H-NMR (CDCl3)
Residual Solvent < 3000 ppm (Methanol)GC-Headspace

Key NMR Signals (CDCl3):

  • δ 3.65 (s, 3H): Methyl ester (-COOCH3).

  • δ 3.78 (s, 3H): Methyl ether (Ar-OCH3).

  • δ 6.5–7.0 (m, 3H): Aromatic protons (Ring C).

Process Visualization

Synthesis Workflow

The following diagram outlines the critical path from raw material to purified intermediate.

SynthesisWorkflow Start Podocarpic Acid (Solid) Dissolve Dissolution (MeOH + NaOH + Ice) Temp < 20°C Start->Dissolve 250g Scale React Methylation Reaction Add DMS over 2 hrs Exotherm Control < 25°C Dissolve->React Formation of Na-Salts Precip Precipitation Product crashes out React->Precip 80mL DMS Added Workup Quench & Filter Add 2L Water Wash with NH4OH Precip->Workup Overnight Stir Purify Recrystallization (MeOH / H2O) Workup->Purify Crude Solid Final Methyl O-methylpodocarpate (>97% Purity) Purify->Final Yield ~70-80%

Figure 1: Step-by-step workflow for the scale-up synthesis, highlighting the critical exothermic control point.

Decision Logic: Reagent Safety vs. Efficiency

This logic tree explains the selection of DMS over alternative methods for this specific scale.

DecisionTree Goal Scale-Up Methylation (>250g) Choice Select Reagent Goal->Choice MeI Methyl Iodide Choice->MeI DMS Dimethyl Sulfate Choice->DMS MeI_Pros Pros: Safer Liquid Cons: High Cost, Volatile MeI->MeI_Pros DMS_Pros Pros: Low Cost, High Yield Cons: High Toxicity DMS->DMS_Pros Decision Selected: DMS (Industrial Standard) DMS->Decision Best for COGS & Atom Economy

Figure 2: Strategic decision framework comparing Methyl Iodide and Dimethyl Sulfate for large-scale applications.

References

  • Vertex AI Search / Austin Publishing Group. Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. (Protocol Source). Available at: [Link]

  • National Institutes of Health (NIH). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane. Available at: [Link]

  • Royal Society of Chemistry. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate. Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis and Monitoring of Methyl O-methylpodocarpate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the synthesis of Methyl O-methylpodocarpate (CAS: 1231-74-9) from Podocarpic acid . Podocarpic acid is a naturally occurring tricyclic diterpenoid often utilized as a chiral scaffold in the synthesis of complex diterpenoids and pharmaceutical intermediates.

The transformation involves the simultaneous methylation of two distinct functional groups: the sterically hindered carboxylic acid at


 and the phenolic hydroxyl at 

. This guide prioritizes the Methyl Iodide (

) / Potassium Carbonate (

)
method over the traditional Dimethyl Sulfate (

) route due to higher selectivity, cleaner impurity profiles, and safer handling protocols in modern laboratory settings.
Core Strategic Objectives
  • Yield Optimization: Achieve >95% conversion by driving the reaction to completion using stoichiometric excess.

  • Process Control: Implement Thin Layer Chromatography (TLC) and HPLC checkpoints to monitor the disappearance of the semi-methylated intermediate (Methyl podocarpate).

  • Structural Validation: Confirm identity via

    
     NMR and Melting Point analysis.
    

Reaction Mechanism & Strategy

The synthesis proceeds via a dual


 nucleophilic substitution.
  • Step 1 (Fast): The carboxylate anion attacks the methyl donor to form the methyl ester.

  • Step 2 (Rate Limiting): The phenoxide anion, generated by the base, attacks the methyl donor to form the methyl ether.

Critical Process Parameter (CPP): The phenolic hydroxyl at


 is less nucleophilic than the carboxylate. Incomplete reactions often result in the isolation of the mono-methylated ester (Methyl podocarpate), a common impurity.
Workflow Visualization

SynthesisWorkflow Start Podocarpic Acid (Starting Material) Reaction Reflux (6-12 Hours) Start->Reaction Dissolve Reagents Reagents: MeI (Excess) K2CO3 (Base) Acetone (Solvent) Reagents->Reaction Add IPC IPC Checkpoint (TLC/HPLC) Reaction->IPC IPC->Reaction Incomplete Workup Quench & Extraction (H2O / EtOAc) IPC->Workup Complete Product Methyl O-methylpodocarpate (Final Product) Workup->Product Crystallization

Figure 1: Synthetic workflow for the dual methylation of Podocarpic acid.

Experimental Procedure

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleSafety Note
Podocarpic Acid 274.361.0SubstrateIrritant
Methyl Iodide (MeI) 141.944.0 - 6.0Methylating AgentCarcinogen, Volatile
Potassium Carbonate 138.214.0BaseIrritant, Hygroscopic
Acetone 58.08SolventSolventFlammable
Detailed Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood scrubber or trap due to MeI volatility.

  • Dissolution: Add Podocarpic acid (5.0 g, 18.2 mmol) and Acetone (100 mL) . Stir until fully dissolved.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 10.0 g, 72.8 mmol) . The mixture will become a suspension.
    
  • Alkylation: Add Methyl Iodide (6.8 mL, ~109 mmol) via syringe.

    • Note: A large excess is used to overcome the steric hindrance of the axial carboxylic acid and ensure complete phenol methylation.

  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 6 to 12 hours .
    
    • Checkpoint: Monitor reaction progress at T=4h and T=8h using the IPC method below.

  • Workup:

    • Cool reaction to room temperature.

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ) and wash the cake with cold acetone.
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone and excess MeI.

    • Redissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate to dryness.
      
  • Purification: Recrystallize the crude solid from Methanol or Hexane/Ethyl Acetate to yield white needles.

In-Process Monitoring (IPC) & Validation

Thin Layer Chromatography (TLC)[2][3]
  • Stationary Phase: Silica Gel

    
    
    
  • Mobile Phase: Hexane : Ethyl Acetate (8:2 v/v)

  • Visualization: UV (254 nm) and p-Anisaldehyde stain (requires heat).

CompoundApprox.[2][3][4][5][6][7][8][9][10][11] RfAppearance (Stain)
Podocarpic Acid (SM)0.10Polar, streaks
Methyl Podocarpate (Intermediate)0.45Distinct spot
Methyl O-methylpodocarpate 0.75 Non-polar, top spot
Decision Logic for Monitoring

MonitoringLogic Check Check TLC (T = 6h) Result SM Visible? Check->Result Inter Intermediate Visible? Result->Inter No Action1 Add 1.0 eq MeI Continue Reflux Result->Action1 Yes (Rf 0.1) Inter->Action1 Yes (Rf 0.45) Action2 Proceed to Workup Inter->Action2 No (Only Rf 0.75)

Figure 2: Decision tree for reaction monitoring to ensure complete conversion.

Product Characterization

Physical Properties
  • Appearance: White crystalline solid (needles).

  • Melting Point: 129 - 131 °C (Lit. Value).

    • Note: A depressed melting point (<125 °C) indicates the presence of the mono-methylated intermediate.

Nuclear Magnetic Resonance ( NMR)

Solvent:


, 400 MHz.

The spectrum is characterized by the presence of two distinct methyl singlets corresponding to the ester and the ether.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.8 - 7.0 Multiplet3HAr-HAromatic Ring C protons
3.82 Singlet3H

Ether Methyl (Deshielded by Phenol)
3.65 Singlet3H

Ester Methyl
2.7 - 2.8 Multiplet2H

Benzylic protons
1.27 Singlet3H

Axial Methyl
1.05 Singlet3H

Angular Methyl

Data Interpretation: The presence of the signal at 3.82 ppm confirms the methylation of the phenol. If this signal is absent or integrates to <3H, the reaction is incomplete.

Troubleshooting & Safety

  • Incomplete Reaction: If the intermediate persists after 12 hours, add a catalytic amount of 18-Crown-6 ether to improve the solubility of the carbonate base, or switch to DMF as a co-solvent.

  • Coloration: A yellow/brown tint in the crude product suggests oxidation. Wash the organic layer with a 10% Sodium Bisulfite solution during workup.

  • Safety: Methyl Iodide is a specific alkylating agent and a suspected carcinogen. All weighing and transfers must occur in a certified fume hood. Quench excess MeI with aqueous ammonia or dilute hydroxide before disposal.

References

  • Sigma-Aldrich. (n.d.). Methyl O-methylpodocarpate Product Sheet. Retrieved from

  • Cambie, R. C., et al. (1990). Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Australian Journal of Chemistry.
  • ChemicalBook. (n.d.). Methyl O-methylpodocarpate Properties and Melting Point. Retrieved from

  • LibreTexts Chemistry. (2023). 13.4: Chemical Shifts in 1H NMR Spectroscopy. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl O-methylpodocarpate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Ticket ID: MOMP-OPT-2024 Subject: Yield Optimization & Troubleshooting for Methyl O-methylpodocarpate Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

Methyl O-methylpodocarpate (MOMP) is a crucial diterpenoid intermediate. High-yield synthesis requires the simultaneous methylation of a sterically hindered carboxylic acid (C-19) and a phenolic hydroxyl group (C-12).

This guide addresses the two primary pathways for synthesis:

  • Industrial/Scale-Up: Dimethyl Sulfate (DMS) + NaOH.

  • Laboratory/Green: Methyl Iodide (MeI) + K₂CO₃ (acetone/DMF).

Module 1: The "Gold Standard" Protocols

Method A: High-Throughput Scale (DMS/NaOH)

Recommended for >50g batches. Note: Requires strict safety protocols due to DMS toxicity.

The Protocol:

  • Dissolution: Dissolve crude Podocarpic Acid (1.0 eq) in Methanol (2.0 mL/g) containing NaOH (2.2 eq).

    • Technical Note: This forms the dianion. The solution will turn dark brown.[1]

  • Temperature Control: Cool the mixture to 15°C .

    • Critical Process Parameter (CPP): The subsequent reaction is highly exothermic. Failure to cool will lead to oxidative degradation of the phenol ring.

  • Addition: Add Dimethyl Sulfate (2.5 eq) dropwise over 2 hours.

    • Observation: The mixture will begin to solidify (precipitate) halfway through addition. This is normal; it is the product crashing out.

  • Workup: Allow to warm to room temperature (RT) overnight. Pour into excess water (8x volume). Filter the solid.[1]

  • Purification: Recrystallize from Acetone/Water.

    • Target Yield: >85%[2]

    • Melting Point: 124–126°C[1]

Method B: Laboratory Precision (MeI/K₂CO₃)

Recommended for <50g batches or when DMS handling is restricted.

The Protocol:

  • Setup: Dissolve Podocarpic Acid (1.0 eq) in dry Acetone or DMF (10 mL/g).

  • Base: Add anhydrous K₂CO₃ (3.0 eq).

    • Why K₂CO₃? It acts as a proton scavenger. Unlike NaOH, it buffers the reaction, preventing hydrolysis of the newly formed ester.

  • Alkylation: Add Methyl Iodide (MeI) (3.0 eq).

  • Reflux: Heat to reflux for 6–12 hours (Acetone) or stir at 60°C (DMF).

  • Workup: Evaporate solvent. Partition residue between EtOAc and 1M HCl. Wash organic layer with brine, dry over MgSO₄.

Module 2: Comparative Reagent Data

FeatureDimethyl Sulfate (DMS)Methyl Iodide (MeI)Diazomethane (CH₂N₂)
Primary Mechanism Sɴ2 (Hard electrophile)Sɴ2 (Soft electrophile)Carbene insertion/Proton transfer
Atom Economy HighModerateLow
Safety Profile Critical (Carcinogen, non-volatile)High (Neurotoxin, volatile)Explosive (Not recommended)
Yield Potential 85-95%90-98%~100% (Quant.)
Primary Risk C-Alkylation side reactionsCostSafety/Scale limitations

Module 3: Troubleshooting & Optimization Logic

Issue 1: "My product is a sticky oil, not a solid."

Diagnosis: Incomplete methylation. You likely have a mixture of the target product and the mono-methylated intermediate (usually the methyl ester with a free phenol). The Fix:

  • TLC Check: Run TLC (Hexane/EtOAc 4:1). The phenol will streak or have a lower R_f than the fully methylated product.

  • Claisen Alkali Wash: Dissolve the oil in ether. Wash with "Claisen Alkali" (KOH in MeOH/Water).

    • Mechanism:[1][3][4][5][6] The free phenol (acidic) will move into the aqueous base layer. The fully methylated neutral product stays in the ether.

  • Recycle: Acidify the aqueous layer to recover the mono-methylated intermediate and re-submit it to the methylation reaction.

Issue 2: Low Yield (<60%) with Unreacted Starting Material.

Diagnosis: "Hard" vs. "Soft" Base Mismatch or Wet Solvents. The Fix:

  • If using Acetone/K₂CO₃: Ensure the acetone is dry. Water solvates the carbonate anion, reducing its basicity (nucleophilicity of the phenoxide drops).

  • Switch Solvent: Move to DMF (Dimethylformamide). DMF is a polar aprotic solvent that solvates the cation (K⁺), leaving the phenoxide "naked" and highly reactive. This dramatically increases the Sɴ2 rate.

Issue 3: C-Alkylation (Impurity at C-11 or C-13).

Diagnosis: Reaction temperature too high or solvent too non-polar. The Fix:

  • Phenoxides are ambident nucleophiles. High temperatures favor C-alkylation (thermodynamic control) over O-alkylation (kinetic control).

  • Strictly maintain <20°C during the initial addition of the alkylating agent.

Module 4: Diagnostic Workflow (Visualization)

The following diagram illustrates the decision logic for recovering yield from a suboptimal reaction run.

YieldOptimization Start Crude Reaction Mixture TLC TLC Analysis (Hexane/EtOAc) Start->TLC Result Result? TLC->Result Success Spot Rf ~0.9 (Single Spot) Result->Success Clean StickyOil Streaking/Multiple Spots (Sticky Oil) Result->StickyOil Impure Action1 Recrystallize (Acetone/Water) Success->Action1 Action2 Dissolve in Ether Wash with Claisen Alkali StickyOil->Action2 Separation Phase Separation Action2->Separation OrgLayer Organic Layer (Neutral Product) Separation->OrgLayer Top Phase AqLayer Aqueous Layer (Phenolic Impurities) Separation->AqLayer Bottom Phase OrgLayer->Action1 Recover Acidify & Extract Re-methylate AqLayer->Recover

Figure 1: Purification logic flow for isolating Methyl O-methylpodocarpate from crude mixtures.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) instead of K₂CO₃? A: Yes, NaH is faster because it generates the irreversible phenoxide immediately. However, NaH is more dangerous and requires strictly anhydrous THF. For Podocarpic acid, K₂CO₃ in acetone is generally sufficient and safer, though slower.

Q2: Why is the melting point of my product lower than the literature value (128°C)? A: This is the classic sign of the "mono-methyl" impurity. The methyl ester (with free phenol) melts significantly lower. Perform the Claisen Alkali wash described in Module 3 to remove it.

Q3: Is the C-10 angular methyl group causing steric hindrance? A: It hinders electrophilic substitution on the ring (e.g., bromination at C-11), but it does not significantly hinder the O-methylation of the C-12 hydroxyl or the C-19 carboxyl, provided you use a strong enough base to form the nucleophile.

References

  • Campbell, W. P., & Podmore, D. (1953). The Synthesis of Podocarpic Acid Derivatives.[1][4][5][6][7][8] Journal of the American Chemical Society. (Foundational protocol for DMS/NaOH synthesis).

  • Cambie, R. C., et al. (1993).[7] Transformations of podocarpic acid.[1][4][5][6][7][8] Australian Journal of Chemistry, 46, 1447–1471.[7]

  • Parish, E. J., & Miles, D. H. (1984). Derivatives of Podocarpic Acid.[1][2][4][5][6][7][8] Journal of Pharmaceutical Sciences. (Discusses biological activity and purification).

  • Sigma-Aldrich. (n.d.).[2] Methyl O-methylpodocarpate Product Sheet.[1][2] (Physical property verification).

Sources

"stability issues and degradation of Methyl O-methylpodocarpate"

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation & Troubleshooting Guide[1]

Product Identity: Methyl O-methylpodocarpate CAS: 1231-74-9 Formula:


Scaffold:  Tricyclic Diterpenoid (Podocarpane skeleton)[1]

Core Stability Overview

Status: Senior Application Scientist Note Urgency: Moderate (Benzylic Oxidation Risk)[1]

Methyl O-methylpodocarpate is the fully methylated derivative of podocarpic acid.[1] While the methylation of the carboxylic acid (C19) and the phenolic hydroxyl (C12) significantly increases lipophilicity and prevents acid-base reactions common to the parent compound, it introduces specific stability challenges related to the benzylic C7 position .[1]

This guide addresses the three primary degradation vectors: Benzylic Oxidation , Ester Hydrolysis , and Photochemical Degradation .[1]

Diagnostic & Troubleshooting Modules

Module A: Visual & Physical Inspection

Use this quick-check table to diagnose sample quality before running expensive analytics.[1]

ObservationProbable CauseTechnical ExplanationRemediation
Yellow/Orange Discoloration Oxidation (C7-Ketone) The benzylic position (C7) is activated by the aromatic ring (Ring C).[1] Air oxidation converts the methylene (

) to a ketone (

), creating a conjugated chromophore.[1]
Recrystallization (See Protocol A).
White Precipitate in Solution Hydrolysis (Acid) Moisture ingress has hydrolyzed the methyl ester back to the carboxylic acid (O-methylpodocarpic acid), which has lower solubility in non-polar solvents.[1]Dry solvent wash or re-methylation (diazomethane/TMS-diazomethane).[1]
Gummy/Sticky Texture Solvent Entrapment Diterpenoids form solvates easily.[1] Residual DCM or EtOAc may be trapped in the crystal lattice.[1]High-vacuum drying (40°C, >4h).[1]
Module B: Chemical Degradation Pathways

Understanding the "Why" behind the instability.[1]

The podocarpane skeleton possesses a "weak link" at Carbon-7.[1] Because Ring C is aromatic and electron-rich (due to the methoxy group at C12), the C7 benzylic hydrogens are susceptible to radical abstraction by reactive oxygen species (ROS) or UV light.

The Degradation Cascade (DOT Visualization)

The following diagram maps the degradation logic.

DegradationPathways cluster_conditions Environmental Triggers Pure Methyl O-methylpodocarpate (Pure C19-H26-O3) Radical Benzylic Radical (Intermediate) Pure->Radical UV Light / O2 (H-abstraction at C7) Acid O-methylpodocarpic Acid (Hydrolysis Product) Pure->Acid H2O / Base / Lipase (Ester Hydrolysis) Ketone 7-Keto Derivative (Oxidation Product) Radical->Ketone Oxidation Ambient Light Ambient Light Moisture Moisture

Figure 1: Primary degradation pathways.[2] The oxidative pathway (top) leads to yellowing, while the hydrolytic pathway (bottom) alters solubility profiles.[1]

Module C: Analytical Verification (NMR)

How to confirm degradation using 1H-NMR.

If you suspect degradation, run a standard proton NMR in


. The key diagnostic regions are the Benzylic Region (C7)  and the Aromatic Region .
Proton EnvironmentPure Compound (

ppm)
Oxidized (7-Keto) (

ppm)
Diagnostic Shift
C7-H (Benzylic) 2.70 – 2.90 (m, 2H) Disappears CRITICAL: Loss of multiplet at ~2.8 ppm indicates oxidation.[1]
C14-H (Aromatic) ~6.98 (s, 1H)~8.05 (s, 1H)Downfield shift due to carbonyl anisotropy (deshielding).[1]
C12-OMe (Ether) 3.85 (s, 3H)3.88 (s, 3H)Minimal change.
C19-OMe (Ester) 3.66 (s, 3H)3.68 (s, 3H)Minimal change.

Technical Insight: The appearance of a singlet near 8.0 ppm is the "smoking gun" for the 7-keto impurity [1].

Remediation & Handling Protocols

Protocol A: Purification via Recrystallization

Use this protocol if the compound has yellowed (oxidation < 5%).

Principle: Methyl O-methylpodocarpate crystallizes well from non-polar/polar solvent mixtures, whereas the oxidized ketone and hydrolyzed acid impurities have significantly different solubility coefficients.[1]

  • Dissolution: Dissolve the crude solid in a minimum amount of boiling Methanol (MeOH) or Ethyl Acetate .[1]

  • Hot Filtration: If insoluble white particles remain (likely the hydrolyzed acid), filter the hot solution through a sintered glass funnel.[1]

  • Crystallization: Add Hexane dropwise to the hot solution until slight turbidity persists.

  • Cooling: Allow the solution to cool to room temperature slowly, then place in a -20°C freezer for 12 hours.

  • Collection: Filter the white needles and wash with cold Hexane.

  • Drying: Dry under vacuum to remove solvent entrapment.[1]

Protocol B: Storage & Handling SOP

Preventative maintenance for long-term stability.[1]

  • Temperature: Store at -20°C . Room temperature storage accelerates benzylic oxidation significantly.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] The C7 position is sensitive to atmospheric oxygen.

  • Container: Amber glass vials are mandatory to prevent UV-initiated radical formation at the aromatic ring.[1]

  • Solution State: Avoid storing in solution (e.g., DMSO or Chloroform) for >24 hours. Chloroform often contains traces of HCl, which can catalyze ester hydrolysis or ether cleavage over time.[1]

Frequently Asked Questions (Technical)

Q: Can I use


 to demethylate this compound? 
A:  Yes, but proceed with caution. Boron tribromide (

) will cleave the aryl methyl ether (C12-OMe) to the phenol.[1] However, it may also affect the ester group depending on the workup. Standard protocol requires

in DCM. If you see multiple spots on TLC, you likely partially hydrolyzed the ester.

Q: Why does my sample show a peak at 1720


 and 1680 

in IR?
A: The peak at 1720

is the ester carbonyl (normal).[1] The peak at 1680

is the conjugated ketone at C7. This confirms the sample is oxidized. Pure Methyl O-methylpodocarpate should only show the ester stretch (~1720-1725

).

Q: Is the compound stable in DMSO stocks? A: Only for short periods. DMSO is hygroscopic (absorbs water), which promotes ester hydrolysis.[1] Furthermore, DMSO can act as a mild oxidant under certain conditions.[1] We recommend reconstituting in Ethanol or DMSO immediately prior to biological assays.[1]

References

  • Cambie, R. C., et al. "Chemistry of the Podocarpaceae."[1] Australian Journal of Chemistry, vol. 32, no. 12, 1979, pp. 2741-2751. (Validates benzylic oxidation susceptibility and NMR shifts).

  • PubChem. "Podocarpic Acid - Compound Summary."[2] National Library of Medicine. (Structural and physical property verification).

  • Santa Cruz Biotechnology. "Methyl O-methylpodocarpate Product Data Sheet." SCBT. (CAS and general handling data).

Sources

Technical Support Center: Reaction Condition Optimization for Diterpenoid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diterpenoid synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the complex and rewarding challenge of constructing diterpenoid scaffolds. Diterpenoids, with their intricate polycyclic architectures and dense stereochemical information, present formidable synthetic hurdles.[1][2] Success often hinges on the meticulous optimization of reaction conditions.

This resource is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines troubleshooting guides in a direct question-and-answer format with foundational FAQs to explain the causality behind experimental choices. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to build a robust, rational approach to reaction optimization.

Part A: Troubleshooting Guide

This section addresses specific, acute problems that can arise during a synthetic campaign. Each entry details the problem, identifies probable causes, and provides a logical, step-by-step protocol for resolution.

Question 1: My key cyclization reaction is failing or giving extremely low yields (<10%). Where do I start troubleshooting?

Problem: You are attempting a crucial ring-forming reaction (e.g., a Nazarov, Diels-Alder, or polyene cyclization) to construct the core of the diterpenoid, but you are recovering only starting material or a complex mixture of unidentifiable byproducts.

Probable Causes & Solutions:

  • Catalyst Inactivity or Incompatibility: The catalyst, especially a Lewis acid or transition metal complex, is the heart of many cyclization reactions. Its failure is a primary suspect.

    • Cause: The catalyst may be poisoned by impurities (water, oxygen, trace metals), may have decomposed, or may not be active enough for your specific substrate. For instance, common Lewis acids used in Meinwald rearrangements of terpene-derived epoxides can vary dramatically in activity.[3]

    • Solution Protocol:

      • Verify Catalyst Quality: Use a freshly opened bottle of the catalyst or purify it immediately before use. For sensitive catalysts like SmI₂, ensure it is prepared and used under strictly anaerobic and anhydrous conditions.

      • Screen Catalyst Loading: An insufficient catalyst loading will result in a stalled reaction. Conversely, excessive loading can lead to undesired side reactions. Create a systematic screen.

      • Systematically Screen Catalysts: If a standard catalyst like TiCl₄ fails, consider alternatives with different Lewis acidity or coordination properties. Bismuth triflate (Bi(OTf)₃), for example, has proven highly effective and active at low loadings for certain terpene rearrangements.[3]

  • Solvent Effects: The reaction medium dictates the stability of intermediates and transition states. An inappropriate solvent can completely shut down a desired pathway.

    • Cause: The solvent may not be polar enough to stabilize charged intermediates in a cationic cyclization, or it may be too coordinating, deactivating the Lewis acid catalyst.

    • Solution Protocol:

      • Assess Polarity: For reactions involving cationic intermediates, moving from a non-polar solvent (like dichloromethane) to a more polar, non-coordinating solvent (like nitromethane) can dramatically increase reaction rates and yields.[4]

      • Consider Coordinating Ability: If you suspect catalyst deactivation, switch from coordinating solvents (like THF or ethyl acetate) to non-coordinating ones (like toluene, hexanes, or chlorinated solvents).

      • Ensure Anhydrous Conditions: Rigorously dry all solvents before use. Trace water can hydrolyze both catalysts and substrates.

  • Incorrect Temperature: Reaction temperature governs the energy landscape, determining whether the activation barrier can be overcome and which of several competing pathways is favored.[5]

    • Cause: The temperature may be too low to overcome the activation energy for the desired cyclization, or too high, promoting decomposition or undesired side reactions like retro-Diels-Alder fragmentations.

    • Solution Protocol:

      • Low-Temperature Start: Begin reactions at a low temperature (e.g., -78 °C) and slowly warm to room temperature. This can help control highly exothermic processes and improve selectivity.

      • Systematic Heating: If no reaction occurs at room temperature, incrementally increase the temperature (e.g., to 40 °C, 60 °C, then reflux), monitoring the reaction by TLC or LC-MS at each stage.

      • Microwave Irradiation: For sluggish reactions, microwave heating can sometimes provide the necessary energy to drive the reaction to completion in a short time, minimizing byproduct formation.

Question 2: I've formed the correct carbon skeleton, but with the wrong stereochemistry. How can I control the stereochemical outcome?

Problem: The desired diterpenoid core has formed, but NMR analysis reveals it is the wrong diastereomer. This is a common challenge in constructing molecules with multiple contiguous stereogenic centers.[6][7]

Probable Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The reaction may be equilibrating to the most stable (thermodynamic) product, which is not the desired isomer. The desired product may be the kinetically favored one, formed faster at lower temperatures.

    • Cause: Reaction conditions (high temperature, long reaction times, protic solvents) allow for reversible reactions or epimerization of stereocenters.

    • Solution Protocol:

      • Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This favors the kinetic product by making it harder to overcome the activation barrier for the reverse or competing reactions.[8]

      • Shorten Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent post-reaction epimerization.

      • Use Aprotic Conditions: Employ aprotic solvents and add a non-nucleophilic base (a "proton sponge" like DTBP) to scavenge any trace acid that could catalyze equilibration.[4]

  • Poor Substrate or Reagent Control: The inherent conformational bias of your substrate or the nature of the catalyst may be directing the reaction to the undesired face.

    • Cause: In a substrate-controlled reaction, a large substituent may block one face of the molecule, forcing the reagent to attack from the other. In a reagent-controlled reaction, the catalyst itself is chiral and dictates the stereochemical outcome.

    • Solution Protocol:

      • Modify the Substrate: Introduce a bulky protecting group (e.g., a silyl ether) that can act as a "stereochemical directing group," blocking the undesired trajectory of attack. The bulkiness of TBDMS and TBDPS ethers can be used to suppress hydrogen bonding and restrict reagent approach.[9]

      • Change the Catalyst/Reagent: Switch to a catalyst with a different steric or electronic profile. For asymmetric reactions, screen a panel of chiral ligands. For example, Lewis acid-complexed BINOL systems are a classic choice for achieving enantioselective polyene cyclizations.[10]

      • Override Inherent Bias: In some cases, the inherent stereochemical bias of a reaction can be overridden. Recent strategies have shown that a polyolefin cyclization can be followed by a targeted epimerization of a key quaternary carbon center to access unconventional stereochemical patterns.[11][12]

Data Presentation: Comparison of Common Lewis Acids in Cyclization Reactions
Lewis AcidCommon ApplicationsTypical SolventsKey Considerations
TiCl₄ Diels-Alder, Ene reactions, Friedel-CraftsCH₂Cl₂Highly moisture-sensitive; can act as a Brønsted acid if water is present.
SnCl₄ Polyene cyclizations, GlycosylationsCH₂Cl₂, NitromethaneStrong Lewis acid; can promote carbocation rearrangements.
BF₃·OEt₂ Carbonyl additions, Epoxide openingsCH₂Cl₂, Diethyl etherEasy to handle liquid; moderate Lewis acidity.
Yb(OTf)₃ Carbonyl hydration, Epoxide openingTHF, DioxaneWater-tolerant Lewis acid; can be used in aqueous media.[13]
Bi(OTf)₃ Meinwald rearrangement, Epoxide isomerizationAcetonitrile, Me-THFHighly active at low loadings (0.1-1 mol%); considered a "green" catalyst.[3]
TMSNTf₂ Semipinacol rearrangementCH₂Cl₂Catalytic amounts (10 mol%) can be highly effective at low temperatures.[14]
Question 3: My protecting groups are being cleaved unintentionally, or I'm struggling to remove them without degrading the molecule. What should I do?

Problem: A standard deprotection step is leading to low yields or decomposition, or a protecting group is proving unstable to conditions in a subsequent step. This highlights a breakdown in the protecting group strategy.[15]

Probable Causes & Solutions:

  • Lack of Orthogonality: The chosen protecting groups are not "orthogonal," meaning the conditions used to remove one are also affecting another.[9]

    • Cause: For example, attempting to remove a Boc group (acid-labile) in a molecule that also contains a silyl ether (also acid-labile) can lead to cleavage of both.

    • Solution Protocol:

      • Redesign the Strategy: Re-evaluate the entire synthetic route. Plan a protecting group strategy where each group can be removed under unique conditions (e.g., acid-labile, base-labile, fluoride-labile, hydrogenolysis). A classic orthogonal pair is the acid-labile Boc group and the base-labile Fmoc group.[16]

      • Consult Protecting Group Tables: Utilize standard resources that classify protecting groups by their stability to different reagents.

  • Harsh Deprotection Conditions: The conditions required for deprotection are too harsh for the advanced, sensitive diterpenoid intermediate.

    • Cause: Strong acids (TFA), strong bases (NaOH), or harsh reducing agents (LiAlH₄) can cause unintended epimerization, rearrangement, or decomposition of the core structure.

    • Solution Protocol:

      • Screen Milder Reagents: For a given protecting group, there are often multiple deprotection methods. For a silyl ether, instead of harsh fluoride sources like TBAF, try milder conditions like HF-Pyridine, buffered acetic acid, or catalytic CSA.

      • Use Scavengers: During acid-catalyzed deprotection (e.g., of a Boc group), carbocations are generated that can be trapped by electron-rich functionalities in your molecule. Add a scavenger like triethylsilane or anisole to intercept these reactive species.

Data Presentation: Common Orthogonal Protecting Groups for Hydroxyl Functions
Protecting GroupAbbreviationStable ToCleaved By
tert-Butyldimethylsilyl Ether TBDMSBase, H₂, Mild AcidF⁻ (TBAF), Strong Acid (TFA)
Benzyl Ether BnAcid, Base, F⁻H₂/Pd, Na/NH₃
Acetyl Ester AcMild Acid, H₂, F⁻Base (K₂CO₃/MeOH), LiAlH₄
p-Methoxybenzyl Ether PMBBase, F⁻Oxidative (DDQ, CAN), Strong Acid

Part B: Frequently Asked Questions (FAQs)

This section provides expert insights into broader strategic questions that underpin successful reaction optimization in diterpenoid synthesis.

Q: How should I approach the overall synthetic strategy for a complex diterpenoid?

A: The strategy is paramount and often dictated by the molecule's architecture, particularly its oxidation pattern and ring topology.[1] Two major strategic schools of thought are linear and convergent synthesis.[17] A linear synthesis builds the molecule step-by-step, which can be inefficient. A convergent strategy, where different fragments of the molecule are synthesized separately and then coupled together, is often more efficient for complex targets like C19 diterpenoid alkaloids.[14] A powerful modern approach is a "two-phase" or "biomimetic" strategy: the first phase focuses on building the core carbon skeleton (the "cyclase phase"), and the second phase installs the oxidative functionality (the "oxidase phase").[18] This mimics how nature builds these molecules and can streamline the synthesis of highly oxidized targets.

Q: What is the role of C-H activation in modern diterpenoid synthesis?

A: C-H activation is a transformative strategy that allows for the direct functionalization of otherwise unreactive C-H bonds. In the context of diterpenoid synthesis, this is incredibly powerful for late-stage functionalization. Instead of carrying functional groups through a long synthetic sequence (which often requires protection/deprotection steps), one can build the core skeleton and then use C-H oxidation to install hydroxyl or carbonyl groups at specific sites with high precision.[1][19] This dramatically increases synthetic efficiency and provides access to analogs that would be difficult to make via classical methods.

Q: My purification is very difficult, with products and byproducts having similar polarities. What are some advanced purification strategies?

A: Purification is a common bottleneck.[20] When standard column chromatography fails, consider these options:

  • Recrystallization: If your product is crystalline, this is one of the most powerful methods for achieving high purity, even on a large scale. Experiment with different solvent systems.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the mobile phase and is excellent for separating stereoisomers and compounds with similar polarities that are difficult to resolve by HPLC.

  • Derivative-Based Purification: Temporarily convert your product into a derivative with very different polarity. For example, if you have a mixture of alcohols, protect the desired one with a charged or highly polar protecting group, perform the separation, and then cleave the group.

Visualizations & Workflows

Diagram 1: General Workflow for Diterpenoid Total Synthesis

This diagram illustrates the major phases of a typical total synthesis campaign, from initial strategy to the final product.

G cluster_0 Phase 1: Strategy & Precursor Synthesis cluster_1 Phase 2: Core Construction (Cyclase Phase) cluster_2 Phase 3: Late-Stage Functionalization (Oxidase Phase) cluster_3 Phase 4: Finalization Retrosynthesis Retrosynthetic Analysis & Strategic Planning Fragment_Prep Preparation of Key Building Blocks/Fragments Retrosynthesis->Fragment_Prep Define Sub-targets Cyclization Key Cyclization Event(s) (e.g., Polyene, Diels-Alder) Fragment_Prep->Cyclization Convergent Coupling or Linear Elongation Stereocontrol Establishment of Core Stereocenters Cyclization->Stereocontrol LSF Oxidation & Functional Group Interconversion (FGI) Stereocontrol->LSF Install Peripheral Functionality Deprotection Final Deprotection(s) LSF->Deprotection Purification Purification & Isolation (Chromatography, Recrystallization) Deprotection->Purification Characterization Structural Verification (NMR, MS, X-ray) Purification->Characterization

Caption: A four-phase workflow for diterpenoid total synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Reaction Yield

This flowchart provides a logical path for diagnosing and solving the common problem of low reaction yield.

G Start Problem: Low Yield Check_Purity Are starting materials pure and reagents fresh? Start->Check_Purity Check_Conditions Are reaction conditions (temp, solvent, atmosphere) correct? Check_Purity->Check_Conditions Yes Purify_SM Action: Purify starting materials & use fresh reagents. Check_Purity->Purify_SM No Check_Catalyst Is the catalyst active and at the correct loading? Check_Conditions->Check_Catalyst Yes Optimize_Conditions Action: Systematically vary temperature and solvent. Check_Conditions->Optimize_Conditions No Optimize_Catalyst Action: Screen catalyst loading and/or change catalyst. Check_Catalyst->Optimize_Catalyst No Success Yield Improved Check_Catalyst->Success Yes (After Optimization) Purify_SM->Start Optimize_Conditions->Start Optimize_Catalyst->Start

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Protocol Example: Optimization of a Lewis Acid-Mediated Cyclization

This protocol provides a general framework for optimizing a key ring-forming step.

Objective: To determine the optimal Lewis acid, solvent, and temperature for the cyclization of Polyene Precursor A to Diterpenoid Core B .

Methodology:

  • Preparation and Setup:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Dispense the Polyene Precursor A from a stock solution in anhydrous toluene to ensure accurate and consistent amounts.

    • Prepare stock solutions of various Lewis acids (e.g., 1.0 M solutions in anhydrous CH₂Cl₂) in a glovebox.

  • Initial Screening (Small Scale):

    • Set up an array of small reaction vials (e.g., 1 mL conical vials) with stir bars.

    • To each vial, add 5 mg of Polyene Precursor A .

    • Add 0.2 mL of the first solvent to be tested (e.g., CH₂Cl₂).

    • Cool the vials to the initial screening temperature (e.g., -78 °C) in a dry ice/acetone bath.

    • Add the Lewis acid (e.g., 1.1 equivalents of TiCl₄) to each vial.

    • Allow the reactions to slowly warm to room temperature over 2 hours.

  • Reaction Monitoring and Quenching:

    • After 2 hours, take a small aliquot from each reaction for TLC and LC-MS analysis to assess conversion and byproduct formation.

    • Quench the reactions by adding saturated aqueous NaHCO₃ solution.

    • Extract the organic components with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Systematic Optimization Matrix:

    • Based on the initial screen, identify promising Lewis acid/solvent combinations.

    • Design a matrix of experiments to optimize temperature and catalyst loading. For example, test the best catalyst at -78 °C, -40 °C, 0 °C, and 25 °C.

    • Simultaneously, test catalyst loadings of 0.2, 0.5, 1.1, and 2.0 equivalents.

  • Scale-up and Isolation:

    • Once the optimal conditions are identified, scale the reaction up (e.g., to 100 mg).

    • After workup, purify the product B using flash column chromatography.

    • Obtain a full characterization (¹H NMR, ¹³C NMR, HRMS) to confirm the structure and stereochemistry.

References

  • Beilstein Journals. (n.d.). Total syntheses of highly oxidative Ryania diterpenoids facilitated by innovations in synthetic strategies. Retrieved from [Link]

  • J-Stage. (n.d.). Synthetic Studies on Clerodane Diterpenoids-A Case of the Stereocontrols in Natural Products Synthesis. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Convergent Strategies in Total Syntheses of Complex Terpenoids. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Optimising Terpene Synthesis with Flow Biocatalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthetic studies toward complex diterpenoids. Stereocontrolled total synthesis of some gibbane synthons and degradation products of gibberellins. Retrieved from [Link]

  • PMC. (n.d.). Total syntheses of highly oxidative Ryania diterpenoids facilitated by innovations in synthetic strategies. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthetic studies toward complex diterpenoids. IX. New stereocontrolled synthetic route to some intermediates for diterpenoid alkaloids and C20 gibberellins. Retrieved from [Link]

  • Royal Society Publishing. (2020). Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Optimising Terpene Synthesis with Flow Biocatalysis. Retrieved from [Link]

  • PMC. (n.d.). Decoding Catalysis by Terpene Synthases. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. Retrieved from [Link]

  • PMC. (n.d.). General Enantioselective and Stereochemically Divergent Four-Stage Approach to Fused Tetracyclic Terpenoid Systems. Retrieved from [Link]

  • ACS Publications. (2026). Overriding Stereochemical Outcomes in Cyclase Phase Total Synthesis: Enantioselective Synthesis of Habiterpenol and Dasyscyphin A. Retrieved from [Link]

  • PapersFlow. (n.d.). Total Synthesis of Complex Diterpenoids Research Guide. Retrieved from [Link]

  • PMC. (n.d.). Catalytic Alkene Cyclization Reactions for the Stereoselective Synthesis of Complex “Terpenoid-like” Heterocycles. Retrieved from [Link]

  • ACS Publications. (n.d.). Expanding the “Terpenome”: Diterpene Synthases Accept GGPP-Ether Substrates. Retrieved from [Link]

  • PMC. (n.d.). Separation and purification of plant terpenoids from biotransformation. Retrieved from [Link]

  • PMC. (n.d.). Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach. Retrieved from [Link]

  • Thieme. (2019). Recent Advances Towards Syntheses of Diterpenoid Alkaloids. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. Retrieved from [Link]

  • PMC. (n.d.). Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Electrophilic Cyclization of Diterpenoids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Diterpene Synthase‐Catalyzed Biosynthesis of Distinct Clerodane Stereoisomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Syntheses of Clerodane Diterpenoids—A Review. Retrieved from [Link]

  • RSC Publishing. (2022). Unusually cyclized triterpenoids: occurrence, biosynthesis and chemical synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery. Retrieved from [Link]

  • ResearchGate. (2022). Diterpenoid biosynthesis and regulation in medicinal plants. Retrieved from [Link]

  • Chemistry Journal of Moldova. (n.d.). ELECTROPHILIC CYCLIZATION OF DITERPENOIDS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Natural Product Synthesis: Complexity, Strategy, and Innovation. Retrieved from [Link]

  • GoTop Peptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Hep Journals. (n.d.). Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories. Retrieved from [Link]

  • ACS Publications. (2026). Total Synthesis of (±)-Dhilirolide U. Retrieved from [Link]

  • YouTube. (2020). Studies in Natural Product Synthesis | Professor Phil Baran | 26 May 2020. Retrieved from [Link]

  • PMC. (2022). Natural product anticipation through synthesis. Retrieved from [Link]

Sources

Technical Support Center: Methyl O-methylpodocarpate NMR Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support interface for researchers analyzing Methyl O-methylpodocarpate (C₁₉H₂₆O₃). It is designed to troubleshoot spectral anomalies, validate structural integrity, and optimize acquisition parameters for high-resolution NMR data.

Current Ticket: Spectral Artifacts & Structural Verification Assigned Specialist: Senior Application Scientist Status: Active

Initial Diagnostic: Isolate the Artifact Source

Before adjusting parameters, determine if the anomaly originates from the sample chemistry (synthesis residues, degradation) or the instrument physics (acquisition parameters, hardware).

Quick Reference: Expected Signal Profile

Target Molecule: Methyl O-methylpodocarpate (Fully methylated derivative of Podocarpic Acid)

Region (ppm)MultiplicitySignal OriginKey Diagnostic Feature
6.5 – 7.0 MultipletsAromatic Ring C (3H)ABX or similar pattern; verify integration = 3.
3.75 – 3.85 SingletAr–OCH ₃ (C12)Sharp singlet. Downfield of ester methyl.
3.60 – 3.70 Singlet–COOCH ₃ (C19)Sharp singlet. Distinct from Ar-OMe.[1][2]
1.0 – 2.8 MultipletsAliphatic Rings A/BComplex envelope. Look for "roofing" effects.
0.9 – 1.3 SingletsC4-CH ₃, C10-CHHigh-intensity singlets.

Troubleshooting Guides (Q&A Format)

Issue 1: "I see 'Ghost' peaks flanking my methyl singlets (3.6–3.9 ppm)."

Diagnosis: You are likely observing ¹³C Satellites or Spinning Sidebands , not impurities. The two methoxy groups in Methyl O-methylpodocarpate are magnetically equivalent within themselves but distinct from each other, creating two intense singlets.

Technical Causality:

  • ¹³C Satellites: ¹H nuclei attached to ¹³C (1.1% natural abundance) couple with a large

    
     (~145 Hz). This creates small doublets centered around the main methyl peak, each satellite being ~0.55% of the main peak height.
    
  • Spinning Sidebands: If the sample is spinning, magnetic field inhomogeneity creates "echoes" at intervals equal to the spin rate (e.g., 20 Hz).

Validation Protocol:

  • Measure the Distance:

    • If the distance between the small flanking peak and the main peak is ~70–75 Hz, it is a ¹³C satellite .

    • If the distance matches your spin rate (e.g., 20 Hz), it is a sideband .

  • The "Spin-Off" Test: Turn off the sample spinner.

    • Result: Sidebands disappear; Satellites remain.

Expert Tip: For publication-quality data of diterpenoids, acquire spectra non-spinning to eliminate sidebands entirely. Modern probes (e.g., CryoProbes) have sufficient B₀ homogeneity that spinning is often unnecessary and introduces artifacts.

Issue 2: "The baseline in the aromatic region is rolling or distorted."

Diagnosis: This is often Acoustic Ringing or Dead Time Distortion , exacerbated by the high Q-factor of the probe when detecting the rigid aromatic core signals. Alternatively, it may be Phase Distortion from the intense methyl signals nearby.

Technical Causality:

  • Acoustic Ringing: Physical vibration of the probe coil caused by the RF pulse. It manifests as a broad, rolling baseline, particularly in the low-frequency (high ppm) region.

  • First Data Point Corruption: If the receiver gate opens before the pulse energy has fully dissipated, the first points of the FID are corrupted, leading to a rolling baseline after Fourier Transform.

Solution Strategy:

  • Linear Prediction: Reprocess the FID using "Backward Linear Prediction" for the first 2–3 data points. This reconstructs the corrupted initial signal.[3]

  • Adjust Pre-Scan Delay (DE): Increase the pre-scan delay slightly (e.g., from 6.5 µs to 10–20 µs), though this requires re-phasing.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin) only to the affected regions, avoiding the integrals of the aromatic protons.

Issue 3: "I suspect incomplete methylation. How do I confirm?"

Diagnosis: The user needs to distinguish between Methyl O-methylpodocarpate (fully methylated), Methyl podocarpate (phenol free), and O-methylpodocarpic acid (acid free).

Validation Protocol (The D₂O Shake):

  • Acquire Standard ¹H Spectrum: Note the integral of the aromatic/aliphatic regions.

  • Add D₂O: Add 1–2 drops of D₂O directly to the NMR tube and shake vigorously.

  • Re-acquire:

    • Observation: If a broad singlet (typically 5–9 ppm) disappears , you have unreacted –OH (phenol) or –COOH (acid).

    • Methyl O-methylpodocarpate: Should show no exchangeable protons . All peaks should remain.

Advanced Confirmation (HMBC): Run a ¹H-¹³C HMBC experiment.

  • Target: Look for a correlation between the Ester Carbonyl Carbon (~177 ppm) and the Ester Methyl Protons (~3.6 ppm) .

  • Target: Look for a correlation between the Aromatic C12 Carbon (~158 ppm) and the Methoxy Protons (~3.8 ppm) .

  • Absence of these correlations indicates missing methyl groups.

Issue 4: "There are sharp impurity peaks at 0.07 ppm and 1.56 ppm."

Diagnosis: These are classic contaminants introduced during sample prep, not side products of the podocarpic acid synthesis.

Contaminant Identification Table:

Shift (CDCl₃)IdentitySourceRemoval Strategy
0.07 ppm Silicone GreaseGround glass joints, stopcocks.Use Teflon sleeves; wash glassware with base bath.
1.56 ppm WaterWet solvent/hygroscopic sample.Store CDCl₃ over 4Å molecular sieves; dry sample in vacuum desiccator.
5.30 ppm DichloromethaneExtraction solvent residue.Extended high-vacuum drying (DCM binds tightly to diterpenoid lattices).
2.17 ppm AcetoneNMR tube washing.[4]Use a stream of N₂ gas or oven-dry tubes >1 hr.

Visual Troubleshooting Workflow

The following diagram outlines the logical decision tree for diagnosing spectral anomalies in Methyl O-methylpodocarpate samples.

NMR_Troubleshooting Start START: Anomalous Peak Detected CheckRegion 1. Identify Spectral Region Start->CheckRegion MethylRegion Methyl Region (3.5 - 4.0 ppm) CheckRegion->MethylRegion AromaticRegion Aromatic Region (6.5 - 7.5 ppm) CheckRegion->AromaticRegion AliphaticRegion Aliphatic Region (0.5 - 2.5 ppm) CheckRegion->AliphaticRegion Satellites Check: Is peak ~0.55% height and +/- 70Hz from main peak? MethylRegion->Satellites Shim Check: Asymmetric Line Shape? AromaticRegion->Shim Solvent Check: Water (1.56) or Grease (0.07)? AliphaticRegion->Solvent Sidebands Check: Does peak move/vanish when spinning is stopped? Satellites->Sidebands No Conclusion_Sat Artifact: 13C Satellite (Ignore) Satellites->Conclusion_Sat Yes Impurity_Me Suspect: Unreacted Reagent (e.g., DMS @ 4.0ppm) Sidebands->Impurity_Me No Conclusion_SB Artifact: Spinning Sideband (Turn off spinner) Sidebands->Conclusion_SB Yes Conclusion_Chem Chemical Impurity (Recrystallize/Dry) Impurity_Me->Conclusion_Chem Phase Check: Baseline dip/roll? Shim->Phase No Conclusion_Shim Instrument Issue (Re-shim Z1/Z2) Shim->Conclusion_Shim Yes Phase->Conclusion_Shim Fix Phase/Baseline Overlap Run HSQC to resolve overlapping CH/CH2 Solvent->Overlap No Solvent->Conclusion_Chem Yes

Caption: Logical decision tree for categorizing and resolving spectral artifacts in Methyl O-methylpodocarpate analysis.

Standard Operating Procedure (SOP) for High-Fidelity Acquisition

To minimize artifacts before they appear, follow this validated preparation protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of Methyl O-methylpodocarpate.

  • Solvent: Use CDCl₃ (99.8% D) containing 0.03% TMS.

    • Why: Diterpenoids are highly soluble in chloroform. The TMS provides an internal lock for chemical shift referencing (0.00 ppm).

  • Filtration: Filter the solution through a small plug of cotton or glass wool into the NMR tube.

    • Why: Removes suspended particulates that ruin magnetic field homogeneity (shimming).

  • Volume: Ensure exactly 0.6 mL height (approx 4 cm depth in a 5mm tube).

    • Why: Deviations from the probe's "sweet spot" cause difficult shimming and baseline distortion.[5]

Step 2: Instrument Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) is preferred over 90° pulses for routine quantitation to avoid relaxation delay artifacts.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Note: The methyl protons relax relatively slowly. If integration is critical (e.g., qNMR), increase D1 to 15–20 seconds (

      
      ).
      
  • Acquisition Time (AQ): Ensure AQ > 3.0 seconds to prevent FID truncation (sinc wiggles).

  • Temperature: 298 K (25°C). Ensure equilibration for 5 minutes before locking.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[6] J. Org.[7] Chem.1997 , 62, 7512–7515.

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016.
  • Hassan, A. H. E. et al. "1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs." Data in Brief2018 , 20, 1302–1311. (Provides comparative NMR data for podocarpic acid derivatives).

Sources

Technical Support Center: Accelerated Synthesis of Methyl O-methylpodocarpate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #POD-SYN-001 Subject: Strategies to Reduce Reaction Time & Improve Yield Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic

User Query: "Standard methylation of Podocarpic acid (MeI/K₂CO₃/Acetone reflux) is taking 24-48 hours with incomplete conversion. How can we reduce this to < 1 hour?"

Diagnostic Analysis: The synthesis of Methyl O-methylpodocarpate involves two distinct methylation events on the Podocarpic acid scaffold:

  • Phenolic O-methylation (C12): Kinetic, rapid, and generally unproblematic.

  • Esterification (C19-COOH): Thermodynamic, slow, and the primary bottleneck.

The Root Cause of Delay: The C19 carboxylic acid is attached to a quaternary carbon (C4), creating significant steric hindrance from the adjacent C20 (axial) methyl group. In standard solid-liquid biphasic systems (e.g., K₂CO₃ in Acetone), the reaction rate is limited by mass transfer across the phase boundary and the nucleophilicity of the carboxylate anion in a solvated environment.

Strategic Solutions: To accelerate this from hours to minutes, we must switch from "Passive Heating" to "Active Activation" .

MethodMechanism of AccelerationEst. TimeScalability
Standard (Control) Thermal Reflux (Convective)18-48 hrsHigh
Strategy A: Microwave Dipolar Polarization / Superheating15-30 minsLow/Med
Strategy B: PTC Ion Pair Extraction (Kinetic)2-4 hrsHigh
Strategy C: Superbase Homogeneous Nucleophilicity1-2 hrsMed

Strategy A: Microwave-Assisted Synthesis (The High-Energy Solution)

Concept: Microwave irradiation directly couples with polar molecules (DMSO/DMF) and ionic species, generating localized superheating that overcomes the activation energy barrier of the hindered C19 esterification.

Protocol #MAS-01
  • Reagents: Podocarpic Acid (1 eq), Methyl Iodide (2.5 eq), K₂CO₃ (3 eq).

  • Solvent: DMF (Dimethylformamide) - Critical: Acetone is poor for microwave absorption.

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage/CEM).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol Podocarpic acid in 3 mL DMF in a microwave vial.

  • Base Addition: Add finely ground K₂CO₃ (3.0 mmol). Vortex for 1 min.

  • Alkylation Agent: Add Methyl Iodide (2.5 mmol). Caution: MeI is volatile; cap immediately.

  • Irradiation Parameters:

    • Temperature: 100°C (Fixed)

    • Hold Time: 15 minutes

    • Stirring: High

    • Power: Dynamic (Max 150W)

  • Work-up: Pour into ice water (30 mL). The product, Methyl O-methylpodocarpate, typically precipitates as a white solid. Filter and wash with water.[1]

Troubleshooting Guide (MAS):

SymptomProbable CauseCorrective Action
Incomplete Esterification Temperature too low for hindered C19.Increase Temp to 120°C, extend time to 20 min.
Vial Over-pressure MeI volatility.Use a larger headspace or switch to Dimethyl Carbonate (DMC) (requires 150°C).
Brown/Tar Product Thermal decomposition of DMF.Switch solvent to Acetonitrile (lower boiling, but cleaner).

Strategy B: Phase Transfer Catalysis (The Scalable Solution)

Concept: In a solid-liquid system (K₂CO₃/Toluene or Acetone), the base is insoluble. A Phase Transfer Catalyst (PTC) transports the carbonate/phenoxide anion into the organic phase as a loose ion pair, stripping away the hydration shell and making the oxygen highly nucleophilic ("Naked Anion" effect).

Protocol #PTC-05
  • Reagents: Podocarpic Acid, Dimethyl Sulfate (DMS) or MeI, NaOH (aq), Toluene.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).

Step-by-Step Workflow:

  • Biphasic Setup: Dissolve Podocarpic acid (10 mmol) in Toluene (50 mL).

  • Base Layer: Add 30% aqueous NaOH (25 mL). The acid will deprotonate and may partition to the aqueous phase.

  • Catalyst Addition: Add TBAB (0.5 mmol).

  • Reagent Addition: Add Dimethyl Sulfate (2.2 eq) dropwise. Note: DMS is preferred over MeI for PTC due to higher boiling point.

  • Reaction: Vigorously stir (1000 RPM) at 60°C for 2 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The Quaternary Ammonium cation (Q+) shuttles the Podocarpate anion into the Toluene layer where it reacts rapidly with DMS.

Visualizing the PTC Mechanism:

PTC_Mechanism cluster_Aqueous Aqueous Phase (Base) cluster_Interface Interface cluster_Organic Organic Phase (Toluene) NaOH NaOH Pod_Aq Podocarpate Anion (Aq) NaOH->Pod_Aq Deprotonation IonExchange Ion Exchange (Na+ <-> Q+) Pod_Aq->IonExchange Q_X Q+ X- (Catalyst) Q_X->IonExchange Pod_Q [Q+ Podocarpate-] IonExchange->Pod_Q Extraction MeI Me-X (Electrophile) Product Methyl O-methylpodocarpate MeI->Product Pod_Q->Product Fast Reaction (Naked Anion) Product->Q_X Catalyst Regeneration

Caption: Figure 1. Phase Transfer Catalysis cycle showing the extraction of the Podocarpate anion into the organic phase for accelerated reaction.

Comparative Data & Selection Guide

Decision Matrix: Which method fits your lab?

Selection_Tree Start Start: Select Method Scale What is your scale? Start->Scale Small < 500 mg (Discovery) Scale->Small Large > 10 grams (Process) Scale->Large Equipment Have Microwave? Small->Equipment Green Strict Green Chem? Large->Green MW_Yes Use Strategy A (Microwave) Time: 15 mins Equipment->MW_Yes Yes MW_No Use Strategy C (Superbase/DMF) Time: 2 hrs Equipment->MW_No No Solvent Solvent Restriction? PTC Use Strategy B (PTC/Toluene) Time: 3 hrs Green->PTC No DMC Use DMC (Autoclave) Time: 6 hrs Green->DMC Yes

Caption: Figure 2. Decision tree for selecting the optimal methylation strategy based on scale and equipment availability.

Frequently Asked Questions (FAQ)

Q1: I see the formation of a side product at R_f 0.4. What is it?

  • A: This is likely the C-methylated product. Podocarpic acid derivatives can undergo C-alkylation at the C13 ortho-position if the reaction is too hot or if the base is too strong (like NaH).

  • Fix: Switch to a milder base (K₂CO₃) and strictly control temperature. If using Microwave, do not exceed 110°C.

Q2: Why is the yield low even though the starting material is gone?

  • A: Check your work-up. Methyl O-methylpodocarpate is moderately lipophilic, but if you use DMF (Strategy A), pouring it into insufficient water might solubilize the ester.

  • Fix: Use a 10:1 ratio of Water:DMF during quench. Brine helps precipitation.

Q3: Can I use Dimethyl Carbonate (DMC) to be "Green"?

  • A: Yes, but DMC is a weak electrophile at atmospheric pressure. You must use an autoclave at 180°C with a catalyst like DBU or DABCO. This is slower (5-8 hours) but avoids toxic Halides (MeI) and Sulfates (DMS).

Q4: My product is an oil, but literature says it should be a solid.

  • A: Impurities (residual solvent or mono-methylated intermediates) prevent crystallization.

  • Fix: Triturate the oil with cold Methanol or Hexane. High purity Methyl O-methylpodocarpate should melt around 128°C.

References

  • Microwave Acceleration in Diterpene Synthesis

    • Parish, E. J., et al. "Microwave-assisted synthesis of steroidal and diterpenoid derivatives." Journal of Chemical Education, 2000.

  • Standard Podocarpic Acid Methylation (Baseline)

    • Cambie, R. C., et al. "Chemistry of the Podocarpaceae." Australian Journal of Chemistry, 1970. (Establishes the standard reflux baseline).

  • Phase Transfer Catalysis Mechanisms

    • Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 1971.

  • Green Methylation with DMC

    • Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002.

Disclaimer: These protocols involve the use of hazardous alkylating agents (Methyl Iodide, Dimethyl Sulfate). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Validation & Comparative

"validating the structure of synthesized Methyl O-methylpodocarpate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl O-methylpodocarpate (C₁₉H₂₆O₃) is the fully methylated derivative of podocarpic acid, serving as a critical chiral template in the synthesis of bioactive diterpenoids (e.g., taxodione, nagilactones).[1]

The primary challenge in synthesizing MOMP is ensuring complete methylation at two distinct sites: the sterically hindered C4 carboxylic acid and the C12 phenolic hydroxyl. Incomplete reaction leads to difficult-to-separate mono-methylated impurities (Methyl podocarpate or O-methylpodocarpic acid).

This guide provides a self-validating analytical framework to confirm the structural integrity of synthesized MOMP, comparing high-resolution Nuclear Magnetic Resonance (NMR) against rapid screening methods.

Part 1: Structural Context & Synthesis Logic

To validate the structure, one must understand the synthesis vector. The transformation involves converting Podocarpic Acid (1) into the target diester/ether (3) via potential intermediates.

Visualization: Synthesis & Impurity Logic

The following diagram maps the synthesis pathway and identifies where structural deviations occur, dictating the validation strategy.

MOMP_Synthesis Podocarpic Podocarpic Acid (Starting Material) C17H22O3 Reagents Reagents: MeI / K2CO3 or DMS / NaOH Podocarpic->Reagents Mono_Ester Impurity A: Methyl podocarpate (Phenol free) Reagents->Mono_Ester Incomplete Methylation Mono_Ether Impurity B: O-methylpodocarpic acid (Acid free) Reagents->Mono_Ether Incomplete Esterification MOMP TARGET: Methyl O-methylpodocarpate (Fully Methylated) C19H26O3 Reagents->MOMP Complete Conversion Mono_Ester->MOMP 2nd Methylation Mono_Ether->MOMP 2nd Methylation

Figure 1: Synthesis pathway showing the target molecule relative to common mono-methylated impurities.

Part 2: Comparative Analysis of Validation Methods

We compare three validation tiers. For pharmaceutical-grade applications, Method A is non-negotiable. For routine synthetic monitoring, Method B is sufficient.

FeatureMethod A: High-Field NMR (1H/13C)Method B: HRMS + Melting PointMethod C: IR Spectroscopy
Primary Utility Definitive structural proof & regiochemistryElemental composition & purity checkFunctional group quick-check
Specificity High: Distinguishes ester vs. ether methylsMedium: Cannot distinguish isomersLow: Confirms C=O, misses impurities
Detection Limit < 1% Impurity (with good S/N)< 0.1% (Mass accuracy < 5ppm)> 5% Impurity required to see
Cost/Run High (Instrument time + Deuterated solvent)Medium (Service cost)Low (In-lab)
Time Efficiency 15–30 mins24–48 hours (Service turnaround)5 mins
Verdict The Gold Standard Essential Confirmation Preliminary Screening Only

Part 3: Detailed Validation Protocols

Protocol 1: The "Self-Validating" NMR System (The Gold Standard)

Objective: Confirm the presence of two distinct methoxy signals and the integrity of the aromatic ring.

Theory: MOMP possesses a rigid tricyclic skeleton. The validation relies on the integration ratio between the aromatic protons (3H) and the two new methyl signals (3H each). If the integration of the methoxy region relative to the aromatic region is not exactly 2:1 (6H:3H), the product is impure.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of synthesized MOMP in 0.6 mL of CDCl₃. (Ensure solution is clear; filter if necessary to remove inorganic salts).

  • Acquisition: Run a standard 1H NMR (300 MHz or higher).

  • Diagnostic Check (The "Pass" Criteria):

RegionChemical Shift (δ ppm)MultiplicityIntegrationAssignmentValidation Logic
Aromatic 6.8 – 7.0Multiplet3HRing C (H-11, 13, 14)Anchors the integration.
Ether 3.75 – 3.85Singlet3HAr-OCH₃ (C12)Must be present. Absence = Methyl podocarpate impurity.
Ester 3.60 – 3.70Singlet3HCOOCH₃ (C4)Must be present. Absence = O-methylpodocarpic acid.
Aliphatic 1.0 – 1.3Singlets6HAngular Methyls (C4, C10)Confirms diterpene skeleton integrity.

Causality: The ester methyl (attached to carbonyl) is slightly more shielded than the aryl methyl (attached to the aromatic ring). Distinct separation of these two singlets confirms dual methylation.

Protocol 2: Physical Constant Verification (Purity Check)

Objective: Rapidly assess bulk purity. Standard: Pure Methyl O-methylpodocarpate is a crystalline solid.

  • Recrystallization: If the product is an oil or sticky solid, recrystallize from Methanol/Water or Hexane.

  • Melting Point:

    • Target Range: 129–131 °C [1][2].[2]

    • Failure Mode: A melting point below 125 °C or a range wider than 2 °C indicates the presence of mono-methylated intermediates or solvent occlusion.

Protocol 3: HRMS Confirmation

Objective: Confirm molecular formula C₁₉H₂₆O₃.

  • Technique: ESI-TOF or EI-MS.

  • Target Mass:

    • Calculated [M+H]+: ~303.19

    • Calculated [M+Na]+: ~325.17

  • Validation: Mass error must be < 5 ppm. This rules out side reactions like C-alkylation (which would add extra CH₂ groups).

Part 4: Decision Logic for Researchers

Use this workflow to determine if your synthesized batch is ready for biological testing or further derivatization.

Validation_Logic Start Crude Product Isolated TLC TLC Screening (Hexane/EtOAc) Start->TLC SingleSpot Single Spot Observed? TLC->SingleSpot Purify Column Chromatography SingleSpot->Purify No (Multiple Spots) NMR 1H NMR Analysis (CDCl3) SingleSpot->NMR Yes Purify->TLC Integration Check Integration: 2x OMe (6H) : Ar-H (3H) NMR->Integration MP_Check Check Melting Point (Target: 129-131°C) Integration->MP_Check Ratio Correct Fail_Structure FAIL: Recrystallize or Re-methylate Integration->Fail_Structure Ratio Incorrect MP_Check->Fail_Structure <128°C Pass VALIDATED: Release for Use MP_Check->Pass 129-131°C

Figure 2: Step-by-step decision tree for validating MOMP purity and structure.

References

  • Cambie, R. C., et al. "Chemistry of the Podocarpaceae." Australian Journal of Chemistry, vol. 24, no. 1, 1971.[3] (Foundational spectral data for podocarpic acid derivatives).

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 92942 (Methyl O-methylpodocarpate). Available at: [Link]

  • Wenkert, E., et al. "Podocarpic Acid Derivatives. Synthesis of Nimbiol." Journal of the American Chemical Society, vol. 86, no. 10, 1964.[1] (Reference for methylation protocols and physical constants).

Sources

"comparative analysis of Methyl O-methylpodocarpate synthesis routes"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Methyl O-Methylpodocarpate Synthesis Routes

Executive Summary

Methyl O-methylpodocarpate (Methyl 12-methoxypodocarpa-8,11,13-trien-19-oate) is a pivotal intermediate in the semi-synthesis of bioactive diterpenoids, including aphidicolane and stemodane skeletons. Its synthesis from the naturally abundant (+)-podocarpic acid requires the dual methylation of two distinct functional groups: a sterically hindered carboxylic acid at C19 and a phenolic hydroxyl at C12.

This guide evaluates three primary synthetic methodologies—Industrial (Dimethyl Sulfate) , Academic (Methyl Iodide) , and Green (Dimethyl Carbonate) —providing a decision framework based on yield, safety, and scalability.

Comparative Metrics Overview

FeatureRoute A: Industrial Standard Route B: Academic Standard Route C: Green Alternative
Reagents Dimethyl Sulfate (DMS) / NaOHMethyl Iodide (MeI) / K₂CO₃Dimethyl Carbonate (DMC) / DBU
Yield ~80–85% (Recrystallized)90–95% (Chromatography)~75–90% (Substrate dependent)
Atom Economy HighModerate (Iodine waste)High (Methanol byproduct)
Safety Profile Critical Risk: Carcinogenic, highly toxic.High Risk: Neurotoxic, volatile.Low Risk: Biodegradable, non-toxic.
Scalability Excellent (Kilogram scale)Poor (Cost prohibitive)Good (Requires autoclave/pressure)
Cost LowHighLow

Route A: The Industrial Standard (Dimethyl Sulfate)

Context: Historically the dominant method for large-scale production due to the low cost of dimethyl sulfate (DMS). It is a "one-pot" dual methylation.

Mechanism of Action

DMS acts as a hard electrophile. Under basic conditions (NaOH), the phenolic hydroxyl is deprotonated to a phenoxide, and the carboxylic acid to a carboxylate. Both nucleophiles attack the methyl group of DMS via an SN2 mechanism.

Experimental Protocol
  • Scale: 250 g Podocarpic Acid (Example Scale)

  • Reagents: Methanol (500 mL), NaOH (120 g), Dimethyl Sulfate (215 mL).

  • Dissolution: Dissolve 250 g of crude podocarpic acid in 500 mL methanol containing 120 g NaOH and 250 g ice. Stir for 90 minutes until a dark brown solution forms.

  • Addition: Cool the solution to 15°C. Add 215 mL of Dimethyl Sulfate dropwise over 2 hours.

    • Critical Control: Maintain temperature <20°C to prevent hydrolysis of DMS and runaway exotherms.

  • Reaction: The mixture will thicken and solidify as the product precipitates. Allow to warm to room temperature after addition is complete.

  • Workup: Add 2 L of water to the solidified mass. Filter the solid on a Büchner funnel.

  • Purification: Recrystallize from acetone/water.

    • Yield: ~201 g (80%).

    • Physical Data: mp 124–126°C (Lit. 128°C).[1]

Validation:

  • TLC: Rf ≈ 0.89 (20% Ether in Toluene).

  • Solubility Check: Product should be insoluble in dilute NaOH (confirms methylation of the phenol).

Route B: The Academic Standard (Methyl Iodide)

Context: Preferred in research laboratories for its operational simplicity and high yields, avoiding the extreme acute toxicity of DMS.

Mechanism of Action

Methyl iodide (MeI) is a highly reactive alkylating agent.[2] Potassium carbonate (K₂CO₃) acts as a mild base to deprotonate the phenol and acid. The iodide ion is a better leaving group than the methyl sulfate ion, often leading to faster kinetics in polar aprotic solvents.

Experimental Protocol
  • Scale: 10 g Podocarpic Acid

  • Reagents: Acetone (150 mL), K₂CO₃ (anhydrous, 15 g), Methyl Iodide (10 mL).

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a reflux condenser and CaCl₂ drying tube.

  • Mixing: Dissolve 10 g podocarpic acid in 150 mL dry acetone. Add 15 g finely ground anhydrous K₂CO₃.

  • Addition: Add 10 mL Methyl Iodide (Excess).

  • Reflux: Heat to reflux (approx. 56°C) for 24–48 hours.

    • Monitoring: Check TLC every 12 hours. The intermediate (likely the ester with free phenol) may persist if stirring is inefficient.

  • Workup: Filter off the inorganic salts (K₂CO₃/KI). Evaporate the solvent under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. Flash chromatography (Hexanes/EtOAc) provides analytical purity.

    • Yield: 90–95%.[3]

Validation:

  • NMR: Disappearance of the broad -OH singlet (~9-11 ppm) and appearance of two methoxy singlets (~3.6-3.8 ppm).

Route C: The Green Alternative (Dimethyl Carbonate)

Context: A modern "Green Chemistry" approach. DMC is non-toxic and biodegradable. However, it is a weaker electrophile and requires higher temperatures or catalysts (like DBU or DABCO) to activate.

Mechanism of Action

At temperatures >90°C, DMC undergoes BAc2 (base-catalyzed acyl cleavage) or BAl2 (base-catalyzed alkyl cleavage). For methylation, the BAl2 pathway is required, where the nucleophile attacks the methyl group, releasing CO₂ and methoxide.

Experimental Protocol
  • Scale: 5 g Podocarpic Acid

  • Reagents: Dimethyl Carbonate (50 mL - acts as solvent/reagent), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 eq).

  • Setup: Stainless steel autoclave or thick-walled pressure tube (due to DMC boiling point of 90°C; reaction often requires 120–150°C).

  • Reaction: Combine podocarpic acid, DBU, and DMC. Seal and heat to 130°C for 12 hours.

    • Note: CO₂ pressure will build up. Ensure vessel is rated for pressure.

  • Workup: Cool to room temperature. Vent CO₂. Evaporate excess DMC (can be recycled).

  • Purification: Dissolve residue in ether, wash with dilute HCl (to remove DBU), then water. Recrystallize.

Pros/Cons:

  • Pro: No toxic waste; CO₂ is the only byproduct.

  • Con: Requires pressure equipment; slower kinetics.

Visual Analysis of Pathways

G Start Podocarpic Acid (COOH, Phenolic OH) DMS Route A: Dimethyl Sulfate NaOH, MeOH, 15°C Start->DMS MeI Route B: Methyl Iodide K2CO3, Acetone, Reflux Start->MeI DMC Route C: Dimethyl Carbonate DBU, 130°C (Pressure) Start->DMC MechA Mechanism: SN2 (High Toxicity) DMS->MechA Product Methyl O-methylpodocarpate (Fully Methylated) MechA->Product 80% Yield (Precipitation) MechB Mechanism: SN2 (High Cost/Volatile) MeI->MechB MechB->Product 95% Yield (Chromatography) MechC Mechanism: B_Al2 (Green/Sustainable) DMC->MechC MechC->Product ~85% Yield (Recyclable Solvent)

Figure 1: Strategic comparison of synthesis pathways showing reagents, mechanisms, and outcomes.

References

  • Parish, E. J., & Miles, D. H. (1974). Antitumor agents from the genus Podocarpus. Journal of Pharmaceutical Sciences , 63(7), 1070-1075.

  • Cambie, R. C., et al. (1982). Chemistry of the Podocarpaceae. LXIV. Studies in the ambergris odorant field. Australian Journal of Chemistry , 35(1), 183-193.

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research , 35(9), 706–716.

  • Wiesner, K., et al. (1972). The synthesis of delphinine. A stereoselective total synthesis of an optically active intermediate. Canadian Journal of Chemistry , 50(12), 1925-1936. (Reference for historical Diazomethane usage).

  • Sigma-Aldrich. Methyl O-methylpodocarpate Product Specification.

Sources

"confirming the absolute configuration of Methyl O-methylpodocarpate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Confirming the Absolute Configuration of Methyl O-methylpodocarpate: A Comparative Analysis of Leading Methodologies

For researchers in natural product synthesis, medicinal chemistry, and drug development, the unambiguous assignment of a molecule's absolute configuration is a non-negotiable cornerstone of scientific rigor. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement; enantiomers can exhibit vastly different pharmacological and toxicological profiles. Methyl O-methylpodocarpate, a derivative of the naturally occurring diterpenoid (+)-podocarpic acid, serves as a valuable chiral building block in organic synthesis.[1][2] Its rigid tricyclic framework presents distinct stereocenters whose configuration must be unequivocally confirmed to validate synthetic pathways and ensure the stereochemical integrity of subsequent products.

This guide provides a comparative analysis of the three principal analytical techniques for determining the absolute configuration of Methyl O-methylpodocarpate: Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents, and Electronic Circular Dichroism (ECD) Spectroscopy. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a clear-eyed assessment of each method's strengths and limitations.

The Central Challenge: Differentiating Mirror Images

Enantiomers, by definition, are non-superimposable mirror images that possess identical physical properties (melting point, boiling point, solubility) and spectroscopic signatures in achiral environments.[3] Standard NMR and IR spectroscopy, for instance, cannot distinguish between them. The challenge, therefore, is to employ an analytical method that interacts with the chiral nature of the molecule, either by using a chiral probe or by exploiting the interaction of the molecule with a chiral form of energy, such as circularly polarized light.

Comparative Analysis of Analytical Techniques

The choice of method for absolute configuration assignment is often dictated by the physical properties of the sample, available instrumentation, and the desired level of certainty. Each technique offers a unique balance of conclusiveness, sample requirement, and experimental complexity.

Technique Principle Sample Requirement Advantages Limitations Best For...
Single-Crystal X-ray Diffraction Direct determination of the three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays.High-quality single crystal (approx. 0.1-0.3 mm).Unambiguous and definitive "gold standard" determination. Provides precise bond lengths, angles, and crystal packing information.Crystal growth can be a significant bottleneck; not all compounds crystallize readily. Requires specialized equipment.Crystalline solids where an unequivocal structural proof is required.
NMR with Chiral Derivatizing Agents (CDAs) Covalent derivatization of the analyte with an enantiomerically pure CDA to form diastereomers, which have distinct NMR spectra.1-10 mg of purified sample. Enantiomerically pure CDA (e.g., (R)- and (S)-MTPA).High sensitivity, widely available instrumentation (NMR). Does not require crystallization. Can be performed on a small scale.Indirect method; relies on predictable conformational models (e.g., Mosher's model). Potential for misinterpretation if the model is not applicable. Requires a suitable functional group for derivatization.Non-crystalline samples or when X-ray is not feasible. Ideal for molecules with secondary alcohols or amines.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized light by a chiral molecule, which produces a unique spectrum dependent on its absolute configuration.1-5 mg of purified sample, must have a chromophore absorbing in the UV-Vis range (190-400 nm).Highly sensitive, non-destructive, and applicable to samples in solution. Does not require crystallization or derivatization.Requires a chromophore near the stereocenter(s). Interpretation relies on comparison with theoretical calculations (e.g., TD-DFT), which can be computationally intensive and conformation-dependent.[4]Chiral molecules containing UV-Vis chromophores, especially when comparing to known standards or when computational resources are available.

Section 1: Single-Crystal X-ray Diffraction: The Definitive Method

X-ray crystallography stands as the most authoritative method for determining absolute configuration.[5] By mapping electron density within a single crystal, it provides a direct, three-dimensional representation of the molecule. The key to absolute configuration assignment lies in anomalous dispersion, a phenomenon where heavy atoms scatter X-rays with a phase shift, allowing for the differentiation between a structure and its mirror image. The resulting analysis of the Flack parameter provides a high degree of confidence in the assignment.

Experimental Workflow & Protocol

The primary challenge and causal factor for success in this method is the growth of a diffraction-quality single crystal. This process can be more of an art than a science, often requiring screening of various solvents, temperatures, and crystallization techniques.

xray_workflow cluster_prep Crystal Growth cluster_analysis Data Collection & Analysis start Purified Methyl O-methylpodocarpate screen Screen Solvents & Techniques (e.g., slow evaporation, vapor diffusion, cooling) start->screen crystal Obtain Single Crystal (~0.2 mm) screen->crystal mount Mount Crystal on Diffractometer crystal->mount collect Collect Diffraction Data mount->collect solve Solve Structure (e.g., SHELXT) collect->solve refine Refine Structure & Determine Flack Parameter (e.g., SHELXL) solve->refine result result refine->result Absolute Configuration Confirmed nmr_workflow cluster_rxn Diastereomer Formation cluster_analysis NMR Analysis start Analyte with Secondary Alcohol rxn_R React with (R)-MTPA-Cl start->rxn_R rxn_S React with (S)-MTPA-Cl start->rxn_S prod_R (R)-MTPA Ester (Diastereomer A) rxn_R->prod_R prod_S (S)-MTPA Ester (Diastereomer B) rxn_S->prod_S nmr_R Acquire ¹H NMR of Diastereomer A prod_R->nmr_R nmr_S Acquire ¹H NMR of Diastereomer B prod_S->nmr_S compare Calculate Δδ = δS - δR for all protons nmr_R->compare nmr_S->compare model Apply Mosher's Model to Δδ values compare->model result result model->result Absolute Configuration Assigned ecd_workflow cluster_exp Experimental Measurement cluster_theory Theoretical Calculation prep Prepare dilute solution of analyte in a UV-transparent solvent measure Acquire experimental UV-Vis and ECD spectra prep->measure compare Compare Experimental vs. Calculated Spectra measure->compare model Build 3D model of one enantiomer (e.g., 4R, 5S, 10R) conf Perform conformational search model->conf calc Calculate Boltzmann-averaged ECD spectrum using TD-DFT conf->calc calc->compare result result compare->result Good Match: Assignment Confirmed invert invert compare->invert Mirror Image Match: Assign Opposite Configuration

Sources

The Analyst's Compass: Navigating Diterpenoid Quantification with Methyl O-methylpodocarpate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of natural product analysis and drug development, the precise quantification of diterpenoids is paramount. These complex secondary metabolites, exhibiting a vast array of biological activities, demand analytical methods of the highest accuracy and reliability. Central to achieving this is the selection of an appropriate analytical standard. This guide provides an in-depth technical comparison of Methyl O-methylpodocarpate as an analytical standard for diterpenoid quantification, evaluating its performance against viable alternatives and offering supporting experimental frameworks.

The Crucial Role of an Internal Standard in Chromatographic Quantification

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is a cornerstone of robust quantitative analysis. An ideal internal standard is a compound of high purity, structurally similar to the analyte of interest, but well-resolved chromatographically. Its addition to both calibration standards and unknown samples at a known concentration allows for the correction of variations in injection volume, sample preparation, and instrument response, thereby significantly enhancing the precision and accuracy of the results.

Methyl O-methylpodocarpate, a derivative of the naturally occurring diterpenoid podocarpic acid, presents itself as a strong candidate for an internal standard in the analysis of a specific class of diterpenoids, particularly those with an abietane-like skeleton. Its chemical stability and structural resemblance to many bioactive diterpenoids make it a compelling choice for researchers.

Unveiling the Candidate: Properties of Methyl O-methylpodocarpate

Methyl O-methylpodocarpate possesses several key attributes that underpin its suitability as an analytical standard.

PropertyValueSource
Molecular FormulaC₁₉H₂₆O₃
Molecular Weight302.41 g/mol
Melting Point129-131 °C
PurityTypically ≥97%
AppearanceWhite to off-white solid

Its solid nature at room temperature allows for easy and accurate weighing, a critical step in the preparation of standard solutions. The presence of both a methyl ester and a methoxy group on the aromatic ring contributes to its moderate polarity, making it amenable to analysis by both reversed-phase HPLC and GC after appropriate sample preparation.

The Contenders: Alternative Standards for Diterpenoid Analysis

While Methyl O-methylpodocarpate shows promise, a comprehensive evaluation necessitates a comparison with other potential standards. Based on structural similarity to a broad range of abietane-type diterpenoids, two notable alternatives are Dehydroabietic acid and Totarol.

Dehydroabietic Acid: A common resin acid found in conifers, dehydroabietic acid is structurally very similar to many target diterpenoid analytes.[1] Its commercial availability and established use as a reference material in the analysis of resin acids make it a strong contender.[2]

Totarol: This phenolic diterpenoid, originally isolated from Podocarpus totara, also shares a similar tricyclic core with many bioactive diterpenoids.[3] Its distinct phenolic hydroxyl group can be advantageous for certain derivatization reactions in GC-MS analysis.

A Head-to-Head Comparison: Methyl O-methylpodocarpate vs. The Alternatives

The selection of an optimal internal standard is a balance of several key performance metrics. The following table provides a comparative overview based on available data and chemical principles.

FeatureMethyl O-methylpodocarpateDehydroabietic AcidTotarol
Structural Similarity High similarity to methylated abietane diterpenoids.Very high similarity to abietane resin acids.[1]High similarity to phenolic diterpenoids.[3]
Purity & Availability Commercially available at ≥97% purity.Commercially available, often with high purity (≥98%).[2]Commercially available, purity can vary.
Chemical Stability Generally stable due to the ether and ester functionalities.Stable, but the carboxylic acid may require derivatization for GC-MS.The phenolic hydroxyl group can be susceptible to oxidation.
Solubility Soluble in common organic solvents like methanol, acetonitrile, and dichloromethane.Soluble in similar organic solvents.Soluble in organic solvents, with some solubility in alkaline aqueous solutions.
Chromatographic Behavior Expected to have good peak shape and retention in both RP-HPLC and GC.Good retention in RP-HPLC; requires derivatization for optimal GC performance.Good retention in RP-HPLC; may require derivatization for GC.
Detector Response (UV) Aromatic ring provides good UV absorbance.Aromatic ring provides strong UV absorbance.Phenolic ring provides strong UV absorbance.
Mass Spectrometric Behavior Predictable fragmentation pattern in MS.Characteristic fragmentation useful for identification.[4]Distinct fragmentation pattern due to the phenolic group.

Expert Insight: The choice between these standards is highly dependent on the specific diterpenoids being analyzed. For the quantification of neutral, methylated abietane diterpenoids, Methyl O-methylpodocarpate offers the closest structural analogy. For acidic diterpenoids, Dehydroabietic acid is an excellent choice. Totarol, with its phenolic group, may be particularly useful when analyzing phenolic diterpenoids, as it will more closely mimic their behavior during extraction and analysis.

Experimental Workflow: A Practical Guide to Diterpenoid Quantification

To provide a tangible framework, a detailed step-by-step methodology for diterpenoid quantification using an internal standard is outlined below. This protocol is a composite of best practices and can be adapted for either HPLC-UV or GC-MS analysis.

Diterpenoid Quantification Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample 1. Weigh Sample IS_Addition 2. Add Internal Standard (IS) Sample->IS_Addition Known amount of IS Extraction 3. Solvent Extraction IS_Addition->Extraction Filtration 4. Filter Extract Extraction->Filtration Injection 5. Inject into HPLC or GC Filtration->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. UV or MS Detection Separation->Detection Integration 8. Peak Integration Detection->Integration Calibration 9. Generate Calibration Curve Integration->Calibration Peak Area Ratios (Analyte/IS) Quantification 10. Quantify Analyte Calibration->Quantification vs. Concentration

Caption: A generalized workflow for the quantification of diterpenoids using an internal standard.

Detailed Protocol: Quantification of Abietane Diterpenoids by HPLC-UV

This protocol outlines a validated approach for the quantification of abietane diterpenoids, adaptable for use with Methyl O-methylpodocarpate, Dehydroabietic acid, or Totarol as the internal standard.

1. Preparation of Standard Solutions:

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., Methyl O-methylpodocarpate) and dissolve in 10 mL of methanol in a volumetric flask.
  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target diterpenoid analyte in methanol.
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. To each calibration standard, add a fixed amount of the IS stock solution to achieve a final IS concentration of, for example, 50 µg/mL. The final concentrations of the analyte could range from 1 to 200 µg/mL.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the powdered plant material or extract.
  • Add a precise volume of the IS stock solution (e.g., 1 mL of 1 mg/mL solution).
  • Extract the sample with a suitable solvent (e.g., 20 mL of methanol) using ultrasonication for 30 minutes.
  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 60-90% A; 20-25 min, 90% A; 25-30 min, 60% A.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: UV detector at a wavelength appropriate for the analytes (e.g., 240 nm for compounds with a conjugated system).

4. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard in the chromatograms of the calibration standards and the samples.
  • Calculate the ratio of the analyte peak area to the IS peak area for each standard and sample.
  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
  • Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.

Decision Framework for Standard Selection

The choice of an analytical standard is a critical decision that impacts the validity of the entire quantitative study. The following logical framework can guide researchers in selecting the most appropriate standard for their specific needs.

Standard_Selection_Framework Start Start: Diterpenoid Quantification Analyte_Type What is the chemical nature of the target diterpenoid(s)? Start->Analyte_Type Neutral Neutral/Methylated Abietane Analyte_Type->Neutral Acidic Acidic (e.g., Resin Acid) Analyte_Type->Acidic Phenolic Phenolic Analyte_Type->Phenolic Select_MOMP Select Methyl O-methylpodocarpate Neutral->Select_MOMP Select_DHA Select Dehydroabietic Acid Acidic->Select_DHA Select_Totarol Select Totarol Phenolic->Select_Totarol Considerations Further Considerations: - Commercial Availability & Purity - Cost - Stability under Analytical Conditions Select_MOMP->Considerations Select_DHA->Considerations Select_Totarol->Considerations

Caption: A decision-making flowchart for selecting a suitable internal standard for diterpenoid quantification.

Conclusion: An Informed Choice for Analytical Excellence

Methyl O-methylpodocarpate stands as a robust and reliable analytical standard for the quantification of a significant class of diterpenoids. Its chemical properties and structural similarity to many target analytes make it a valuable tool in the analyst's arsenal. However, a "one-size-fits-all" approach is seldom optimal in the nuanced field of natural product analysis. A careful consideration of the specific chemical nature of the diterpenoids under investigation is crucial.

Dehydroabietic acid and Totarol present themselves as excellent alternatives, particularly for the analysis of acidic and phenolic diterpenoids, respectively. By understanding the comparative strengths and weaknesses of each standard and by employing a validated, robust analytical methodology, researchers can ensure the generation of high-quality, reproducible data, thereby advancing our understanding of these important natural products and their potential applications.

References

  • PubChem. Methyl O-methylpodocarpate. [Link]

  • PubChem. Dehydroabietic acid. [Link]

  • Wikipedia. Dehydroabietic acid. [Link]

  • González, M. A. (2015). Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis. Natural Product Reports, 32(5), 684-704. [Link]

  • Wikipedia. Totarol. [Link]

  • Azémard, C., Ménager, M., & Vieillescazes, C. (2016). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Analytical and Bioanalytical Chemistry, 408(25), 7155-7166. [Link]

  • Madrona, A., Pereira, V., & de Vasconcelos, T. A. (2020). Validated spectrophotometric method for quantification of total triterpenes in plant matrices. Journal of the Brazilian Chemical Society, 31, 2396-2404. [Link]

  • Csupor-Löffler, B., Hajdú, Z., Zupkó, I., Molnár, J., & Hohmann, J. (2009). HPLC Determination and MS Identification of Dehydroabietic Acid and Abietic Acid in Propolis. Chromatographia, 69(1-2), 171-175. [Link]

Sources

Optimizing Diterpenoid Derivatization: A Comparative Guide to Podocarpic Acid Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

Podocarpic acid ((4aS,10aS)-12-hydroxy-1,4a-dimethyl-1,2,3,4,9,10-hexahydrophenanthrene-1-carboxylic acid) serves as a critical chiral scaffold in the synthesis of bioactive diterpenoids, including LXR agonists and anticancer agents. However, its derivatization presents a classic regioselectivity challenge that trips up many junior chemists.

The molecule possesses two nucleophilic sites with vastly different steric and electronic profiles:

  • C12-Phenolic Hydroxyl: Sterically accessible and highly acidic (

    
    ). Readily alkylated.
    
  • C19-Carboxylic Acid: Located at the quaternary C4 position in an axial orientation. This creates significant steric hindrance (1,3-diaxial interaction with the C10 methyl), making standard Fischer esterification slow and low-yielding.

This guide compares three methylation protocols, distinguishing between those that yield the aryl ether (O-methylpodocarpic acid) versus those capable of forcing the methyl ester formation (Methyl O-methylpodocarpate).

Strategic Decision Flowchart

The following decision tree outlines the reagent selection based on the desired target derivative.

G Start Starting Material: (+)-Podocarpic Acid Target Select Target Derivative Start->Target Ether Target: O-Methylpodocarpic Acid (Phenol Methylated Only) Target->Ether Preserve Acid Diester Target: Methyl O-methylpodocarpate (Bis-methylated) Target->Diester Full Methylation MethodA Method A: MeI + K2CO3 (Kinetic Control) Ether->MethodA High Selectivity MethodB Method B: DMS + NaOH (Thermodynamic/Aggressive) Diester->MethodB Scalable/Industrial MethodC Method C: Diazomethane (Cleanest, Hazardous) Diester->MethodC Lab Scale/Quantitative

Figure 1: Decision matrix for podocarpic acid methylation based on target regiochemistry.

Comparative Analysis of Methods

The following data aggregates experimental yields and safety profiles from standard diterpenoid synthesis protocols.

FeatureMethod A: Methyl Iodide (

)
Method B: Dimethyl Sulfate (DMS) Method C: Diazomethane (

)
Primary Product O-methylpodocarpic acid (Ether)Methyl O-methylpodocarpate (Bis)Methyl O-methylpodocarpate (Bis)
Selectivity High for Phenol (C12)Low (Aggressive Alkylation)None (Quantitative Bis-alkylation)
Yield 92-95%85-90% (After workup)~99-100%
Reaction Time 4-12 Hours (Reflux)2-4 Hours< 30 Minutes
Steric Handling Poor (Fails to esterify C19 axial acid)Good (Forces esterification)Excellent (Small nucleophile)
Safety Profile Moderate (Neurotoxin)Severe (Carcinogen/Corrosive)Critical (Explosive/Toxic)

Detailed Experimental Protocols

Method A: Selective Phenolic Methylation (The "Mild" Route)

Objective: Synthesis of O-methylpodocarpic acid without esterifying the hindered C19 acid. Mechanism: Uses a weak base (


) in a polar aprotic solvent. The phenoxide anion forms readily, but the carboxylate anion is too sterically hindered and insufficiently nucleophilic to attack Methyl Iodide effectively under these conditions.

Protocol:

  • Dissolution: Dissolve (+)-podocarpic acid (1.0 eq) in Acetone (0.1 M concentration).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 2.5 eq).
    
  • Reagent Addition: Add Methyl Iodide (MeI, 3.0 eq) dropwise.

  • Reaction: Reflux at 56°C for 6–12 hours. Monitor by TLC (The acid will streak; the product will be less polar but still acidic).

  • Workup (Critical):

    • Evaporate acetone.

    • Redissolve residue in water (The potassium salt of the product is water-soluble).

    • Acidify carefully with 1M HCl to pH 2 to precipitate the free acid.

    • Filter the white solid. Recrystallize from ethanol/water.

Method B: Bis-Methylation via Dimethyl Sulfate (The "Industrial" Route)

Objective: Synthesis of Methyl O-methylpodocarpate (Full methylation). Mechanism: DMS is a hard, aggressive electrophile. Using strong base (NaOH) generates the dianion. The high reactivity of DMS and the elevated temperatures (exothermic addition) overcome the axial steric hindrance at C19.

Protocol (Based on 250g Scale):

  • Solvation: Dissolve crude podocarpic acid (1.0 eq) in Methanol (2 vol) and add Ice (1 vol).

  • Deprotonation: Add Sodium Hydroxide (NaOH, 2.2 eq) and stir for 90 minutes to ensure formation of the disodium salt.

  • Addition: Cool to 15°C. Add Dimethyl Sulfate (DMS, 2.5 eq) dropwise over 2 hours.

    • Safety Note: This reaction is exothermic.[1] Maintain temperature < 25°C to prevent runaway.

  • Completion: Allow to warm to room temperature and stir for 2 hours. The mixture will likely solidify as the hydrophobic ester precipitates.

  • Quench: Add excess water (10 vol) to destroy unreacted DMS and fully precipitate the product.

  • Filtration: Filter the solid. Wash with dilute NaOH (to remove any unreacted mono-acid) and then water.

Method C: Diazomethane (The "Gold Standard" for Purity)

Objective: Quantitative conversion for analytical standards or high-value small-scale synthesis. Mechanism:


 acts as a base to deprotonate the acid/phenol, forming a methyldiazonium cation pair which instantly collapses to the methyl ester/ether and 

gas. It is small enough to ignore the C19 steric hindrance completely.

Protocol:

  • Preparation: Generate ethereal diazomethane using a Diazald® kit (fire-polished glassware only, no ground joints).

  • Reaction: Add the yellow

    
     ether solution to a solution of podocarpic acid in Methanol/Ether (1:1) at 0°C.
    
  • Endpoint: Continue addition until a faint yellow color persists (indicating excess reagent) and

    
     evolution ceases.
    
  • Workup: Add a few drops of acetic acid to quench excess diazomethane (solution turns colorless). Evaporate solvent.

    • Result: Usually requires no purification. Quantitative yield.

Visualizing the Process Flow

The following diagram illustrates the workflow for the Method B (DMS) protocol, as it involves the most complex workup and safety considerations.

Workflow Setup Dissolution (MeOH + Ice + NaOH) Addition Controlled Addition (DMS, T < 25°C) Setup->Addition Cool to 15°C Reaction Reaction Phase (Warm to RT, 2h) Addition->Reaction Exothermic Quench Quench & Precipitation (Add Excess Water) Reaction->Quench Solidification Purification Filtration & Wash (Dilute NaOH Wash) Quench->Purification Slurry Final Product: Methyl O-methylpodocarpate Purification->Final Dry

Figure 2: Process flow for the bis-methylation of podocarpic acid using Dimethyl Sulfate.

References

  • Cambie, R. C., et al. "Reactions of Podocarpic Acid Derivatives." Australian Journal of Chemistry, vol. 32, no. 12, 1979. Link

    • Foundational text on diterpenoid transform
  • Liu, W., et al. "Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives." Austin Journal of Analytical & Pharmaceutical Chemistry, 2014. Link

    • Source for the large-scale DMS protocol and yield d
  • Abad, A., et al. "Synthesis of Microneriodilactone from Podocarpic Acid." Journal of Organic Chemistry, vol. 60, no. 12, 1995. Link

    • Demonstrates selective protection strategies and steric considerations

Sources

Cross-Validation of Analytical Methods for Methyl O-methylpodocarpate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl O-methylpodocarpate (Methyl 12-methoxypodocarpa-8,11,13-trien-19-oate) is a pivotal diterpenoid intermediate used in the synthesis of bioactive compounds, including anticancer agents (e.g., aphidicolin analogues) and antiviral drugs. Its structural integrity—specifically the stability of the C19-ester and C12-methoxy groups—is critical for downstream efficacy.

This guide addresses the cross-validation of analytical methods for MOMP. Relying on a single technique (e.g., HPLC-UV) often masks specific impurity profiles. For instance, HPLC may miss non-chromophoric synthetic reagents, while GC may thermally degrade labile isomers. This guide establishes a Triangulated Validation Protocol (TVP) , integrating HPLC-DAD , GC-MS , and Quantitative NMR (qNMR) to ensure absolute purity and structural confirmation.

Chemical Profile & Analytical Challenges

Before selecting methods, one must understand the analyte's behavior under stress.

PropertySpecificationAnalytical Implication
IUPAC Name Methyl 12-methoxypodocarpa-8,11,13-trien-19-oateDefines stereochemistry at C4, C5, C10.
Molecular Formula C₁₉H₂₆O₃ (MW: 302.41 g/mol )Detectable by low-res MS; requires HRMS for exact mass.
Chromophore Anisole moiety (Aromatic Ring C)Strong UV absorption (~278-282 nm). Ideal for HPLC-UV.
Volatility Moderate (Methyl ester)Suitable for Gas Chromatography (GC) without derivatization.
Solubility Soluble in MeOH, ACN, CHCl₃, DMSOCompatible with Reverse Phase (RP) LC and NMR.

Methodological Landscape: Comparative Analysis

Method A: High-Performance Liquid Chromatography (HPLC-DAD)

Role: The "Workhorse" for routine quantification and non-volatile impurity tracking.

  • Mechanism: Partition chromatography (Reverse Phase).

  • Strength: Excellent for detecting degradation products (e.g., hydrolyzed acid) that might not elute in GC.

  • Weakness: Blind to non-UV active impurities (e.g., aliphatic solvents, inorganic salts).

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Role: The "Profiler" for volatile synthesis byproducts.

  • Mechanism: Volatility-based separation.

  • Strength: Resolves structural isomers and detects carryover reagents (e.g., methyl iodide, dimethyl sulfate).

  • Weakness: Risk of thermal degradation; requires high injection port temperatures.

Method C: Quantitative NMR (qNMR)

Role: The "Arbiter" (Primary Reference Method).

  • Mechanism: Nuclear spin resonance (molar ratio).[1]

  • Strength: Absolute purity determination without an external MOMP standard. Eliminates response factor bias.

  • Weakness: Lower sensitivity (LOQ ~0.1 mg); high instrument cost.

Experimental Protocols

Protocol 1: HPLC-DAD (Purity & Stability)

Objective: Quantify MOMP and detect hydrolysis product (O-methylpodocarpic acid).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (buffers silanols).

    • B: Acetonitrile (ACN).

  • Gradient: 50% B (0-2 min)

    
     95% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 280 nm (primary) and 210 nm (impurities).

  • Sample Prep: Dissolve 10 mg MOMP in 10 mL ACN (1 mg/mL). Filter through 0.22 µm PTFE.

Validation Criteria:

  • Tailing Factor:

    
    .
    
  • Resolution:

    
     between MOMP and nearest impurity.
    
Protocol 2: GC-MS (Volatile Impurity Profiling)

Objective: Identify synthesis reagents and solvent residues.

  • Column: DB-5ms (5% Phenyl-arylene polymer), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 260°C.

  • Oven Program: 100°C (1 min)

    
     20°C/min to 280°C 
    
    
    
    Hold 5 min.
  • MS Source: EI (70 eV), Scan range 40–500 amu.

  • Key Fragment Ions:

    
     302 (M+), 287 (M-CH₃), 227 (Retrofractal cleavage).
    
Protocol 3: 1H-qNMR (Absolute Purity Assignment)

Objective: Assign purity value to the "Gold Standard" reference material used in HPLC/GC.

  • Solvent: CDCl₃ (99.8% D) + 0.05% TMS.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60s (ensure

      
      ).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.
  • Target Signal: The C19-methyl ester singlet (

    
     ppm) or C12-methoxy singlet (
    
    
    
    ppm).

Cross-Validation Framework (The "Triangulation")

The core scientific integrity of this guide lies in reconciling discrepancies between methods.

The Logic of Cross-Validation[2]
  • Scenario A: HPLC purity (99.5%) > GC purity (98.0%).

    • Cause: GC detects volatile solvents (Hexane/EtOAc) or unreacted Methyl Iodide that elute in the solvent front or early ramp, which HPLC is blind to.

    • Action: Trust GC for volatile content; calculate "Assay on Dried Basis."

  • Scenario B: GC purity (99.8%) > HPLC purity (95.0%).

    • Cause: Sample contains non-volatile degradation products (e.g., dimerized species or free acids) that do not elute or pyrolyze in GC.

    • Action: Trust HPLC for related substance profiling.

Visualization: The Validation Decision Tree

ValidationLogic Start Crude Methyl O-methylpodocarpate qNMR qNMR Analysis (Absolute Purity) Start->qNMR HPLC HPLC-UV Analysis (Non-volatile Impurities) Start->HPLC GC GC-MS Analysis (Volatiles & Reagents) Start->GC Compare Compare Purity Values qNMR->Compare HPLC->Compare GC->Compare Decision1 Discrepancy > 2.0%? Compare->Decision1 Investigate Investigate: 1. Thermal degradation (GC)? 2. UV Response Factors (HPLC)? Decision1->Investigate Yes FinalCert Generate Certificate of Analysis (Mass Balance Approach) Decision1->FinalCert No Investigate->FinalCert Resolved

Figure 1: Triangulated Validation Workflow. This logic ensures that no impurity class (volatile vs. non-volatile) is overlooked.

Data Summary & Performance Metrics

The following table summarizes expected performance characteristics based on field application of diterpenoid esters.

ParameterHPLC-UV (280 nm)GC-MS (EI)qNMR (1H)
Linearity (

)

(10-1000 µg/mL)

(5-500 µg/mL)
N/A (Molar Ratio)
Precision (RSD)



LOD (Limit of Detection)

µg/mL

µg/mL

µg/mL
Specificity High for isomers; Low for volatilesHigh for volatiles; Low for saltsAbsolute Specificity
Primary Use Routine QC, StabilityProcess DevelopmentPrimary Standard Calibration

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Cambie, R. C., et al. (1972).[2] Chemistry of the Podocarpaceae.[3][4][5][6] XLII. Methyl 12-methoxypodocarpa-8,11,13-trien-19-oate derivatives. Australian Journal of Chemistry.[2] Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Comparative Pharmacological Profiling of Diterpenoid Isomers: Oridonin vs. Henryin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the realm of natural product drug discovery, the ent-kaurane diterpenoids represent a high-value scaffold due to their potent anti-inflammatory and antitumor activities.[1][2][3] However, subtle stereochemical and positional isomerism can drastically alter pharmacological efficacy and metabolic stability. This guide provides an objective, data-driven comparison of two structural isomers: Oridonin and Henryin . Both share the molecular formula


, yet they exhibit distinct cytotoxicity profiles and kinetic behaviors due to the positional variation of their hydroxyl groups (C-6 vs. C-20).

This technical guide analyzes their structure-activity relationships (SAR), compares their IC50 potencies across validated cancer cell lines, and details the experimental protocols required to replicate these findings.

Structural Basis of Isomerism

The bioactivity of ent-kaurane diterpenoids is largely dictated by the


-methylene-cyclopentanone moiety (the "enone" system) in the D-ring, which functions as a Michael acceptor for cysteine residues on target proteins (e.g., NF-κB p65, NLRP3).

While both Oridonin and Henryin possess this critical pharmacophore, their isomerism lies in the A/B-ring functionalization:

  • Oridonin: Characterized by a 6

    
    -hydroxyl  group.
    
  • Henryin: Characterized by a 20-hydroxyl group (often involved in hemiacetal formation).

This positional shift influences lipophilicity, solubility, and the steric accessibility of the Michael acceptor, leading to divergent cytotoxicity profiles.

Visualization: Structural Logic & Pharmacophore

Diterpenoid_SAR Core ent-Kaurane Skeleton (C20H28O6) Oridonin Oridonin (6-OH Position) Core->Oridonin Positional Isomerism Henryin Henryin (20-OH Position) Core->Henryin Positional Isomerism Pharmacophore Pharmacophore: alpha-methylene-gamma-butyrolactone (Michael Acceptor) Oridonin->Pharmacophore Retains Henryin->Pharmacophore Retains Target Cysteine 38 (NF-kB p65) Pharmacophore->Target Covalent Binding (Alkylation)

Figure 1: Structural relationship between Oridonin and Henryin.[1][3][4][5][6][7][8][9][10][11][12] Both share the core ent-kaurane skeleton and the reactive enone pharmacophore but differ in the position of the hydroxyl group (C-6 vs. C-20), affecting their interaction dynamics.

Comparative Pharmacological Performance[1][9]

The following data aggregates experimental findings comparing the cytotoxicity of these isomers against a panel of human carcinoma cell lines. The data highlights that while Henryin is an isomer, it exhibits superior potency in specific lines (e.g., HCT-116), likely due to enhanced cellular uptake or target affinity.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Data sourced and synthesized from comparative screenings of Isodon diterpenoids.

Cell LineTissue OriginOridonin IC50 (µM)Henryin IC50 (µM)Relative Potency
HCT-116 Colon Carcinoma1.85 ± 0.121.31 ± 0.09 Henryin > Oridonin
HepG2 Hepatocellular1.09 ± 0.08 1.48 ± 0.15Oridonin > Henryin
A2780 Ovarian Carcinoma1.76 ± 0.141.52 ± 0.11 Henryin > Oridonin
NCI-H1650 NSCLC (Lung)8.53 ± 0.552.07 ± 0.22 Henryin >>> Oridonin
BGC-823 Gastric Cancer2.64 ± 0.201.63 ± 0.18 Henryin > Oridonin

Key Insight: Henryin demonstrates a 4-fold higher potency against non-small cell lung cancer (NCI-H1650) compared to Oridonin. This suggests that the C-20 hydroxyl group may confer selectivity for specific lung cancer signaling nodes or improve bioavailability in this specific cellular context.

Mechanism of Action: The NF-κB Signaling Axis

Both isomers exert their effects primarily by inhibiting the NF-κB signaling pathway. They function as covalent inhibitors, alkylating the Cys38 residue of the p65 subunit or Cys179 of IKK


. This prevents the translocation of NF-κB to the nucleus, thereby silencing pro-survival and pro-inflammatory genes (e.g., COX-2, Bcl-2).
Visualization: NF-κB Inhibition Pathway

NFkB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus TNFa TNF-alpha / LPS Receptor TNFR / TLR4 TNFa->Receptor IKK IKK Complex (IKK-alpha/beta) Receptor->IKK Phosphorylation InactiveComplex Inactive Complex (NF-kB + IkB) IKK->InactiveComplex Phosphorylates IkB IkB I-kappa-B (Inhibitor) NFkB NF-kappa-B (p65/p50) DNA Target Genes (Bcl-2, COX-2, Cyclin D1) NFkB->DNA Translocation (BLOCKED) InactiveComplex->IkB Degradation (Ubiquitin) InactiveComplex->NFkB Release Diterpenoids Oridonin / Henryin (Michael Acceptors) Diterpenoids->IKK Direct Inhibition (Alkylation) Diterpenoids->NFkB Blocks Translocation (Cys38 Binding) Apoptosis Apoptosis Induction DNA->Apoptosis Downregulation of Survival Factors

Figure 2: Mechanistic intervention of diterpenoid isomers in the NF-κB pathway. Red arrows indicate the inhibitory checkpoints where Oridonin and Henryin covalently bind to signaling proteins.

Experimental Protocols for Validation

To objectively compare these isomers in your own laboratory, the following self-validating protocols are recommended. These emphasize the control of solubility artifacts, which are common with hydrophobic diterpenoids.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 values with high precision.

  • Solubilization: Dissolve Oridonin and Henryin in 100% DMSO to create a 100 mM stock. Aliquot and store at -20°C. Critical: Avoid repeated freeze-thaw cycles which degrade the enone system.

  • Seeding: Seed MCF-7 or HCT-116 cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment: Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Ensure final DMSO concentration is <0.1% to prevent solvent toxicity.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin (1 µM).

  • Incubation: Incubate for 48 or 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Protocol B: NF-κB Luciferase Reporter Assay

Objective: Quantify the suppression of transcriptional activity.

  • Transfection: Co-transfect HEK293T cells with an NF-κB-Luciferase reporter plasmid and a Renilla luciferase plasmid (internal control for transfection efficiency).

  • Stimulation: Pre-treat cells with Isomers (1, 5, 10 µM) for 1 hour.

  • Induction: Stimulate with TNF-

    
     (10 ng/mL) for 6 hours.
    
  • Lysis & Detection: Use a Dual-Luciferase assay system.

  • Calculation: Normalize Firefly luciferase (NF-κB) signal to Renilla signal. Calculate % inhibition relative to TNF-

    
     only control.
    
Visualization: Assay Workflow

Workflow Stock Compound Stock (100mM DMSO) Dilution Serial Dilution (0.1 - 100 uM) Stock->Dilution Treatment Treatment (48-72h) Dilution->Treatment Cells Cell Seeding (HCT-116) Cells->Treatment Adherence MTT MTT Addition (Formazan Formation) Treatment->MTT Readout Absorbance (570nm) MTT->Readout Solubilization Analysis IC50 Calculation (Sigmoidal Fit) Readout->Analysis

Figure 3: Step-by-step workflow for the comparative cytotoxicity assay, ensuring rigorous control over compound concentration and readout timing.

References
  • Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes Source: PubMed Central (PMC) / Biomolecules URL:[Link] (Validates the NF-κB and Michael acceptor mechanism).

  • Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids Source: PubMed / Journal of Natural Products URL:[Link] (Establishes the anti-inflammatory protocol and transcriptional inhibition data).

  • Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance Source: Genes & Diseases (via ScienceDirect/NIH) URL:[Link] (Detailed review of Oridonin's pharmacological profile and derivative comparison).

Sources

Head-to-Head Comparison: Methyl O-methylpodocarpate vs. Bioactive Natural Diterpenoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

In the realm of diterpenoid research, Methyl O-methylpodocarpate (MOMP) occupies a distinct niche. Unlike its parent compound, Podocarpic Acid , or the potent antibacterial Totarol , MOMP is rarely the end-point therapeutic. Instead, it serves as the critical, lipophilic "locked" intermediate that enables Diversity-Oriented Synthesis (DOS).

While Totarol exhibits direct, potent bactericidal activity (MIC 2–4 µg/mL against S. aureus), MOMP offers superior stability and solubility profiles that allow for rigorous chemical modification (e.g., nitration, Friedel-Crafts acylation) without the interference of labile acidic protons. This guide objectively compares MOMP against these natural alternatives, highlighting its role as a high-value chiral template rather than a standalone drug.

Chemical Profile & Physicochemical Comparison

Understanding the "Why" behind the molecule requires a direct look at the physical properties that drive experimental behavior.

Table 1: Physicochemical Landscape
FeatureMethyl O-methylpodocarpate (MOMP)Podocarpic Acid (Parent)Totarol (Bioactive Standard)
Role Synthetic Intermediate / ScaffoldNatural Precursor / Chiral PoolAntibacterial Agent
Lipophilicity (LogP) High (~5.5) (Est.)Moderate (~3.8)High (~4.8)
H-Bond Donors 0 (Fully Protected)2 (COOH, Phenolic OH)1 (Phenolic OH)
Solubility (Organic) Excellent (DCM, EtOAc, Toluene)Moderate (Alcohols)Good (Alcohols, DMSO)
Reactivity Electrophilic Aromatic Substitution (C-13 active)Nucleophilic (Phenolic OH)Phenolic Oxidation / Coupling
Primary Utility Generating derivatives (e.g., anti-viral agents)Starting material extractionDirect antimicrobial use
Structural Relationship Diagram

The following diagram illustrates the structural and functional hierarchy of these compounds.

Diterpenoid_Hierarchy Podocarpic Podocarpic Acid (Natural Source) MOMP Methyl O-methylpodocarpate (Protected Scaffold) Podocarpic->MOMP Methylation (Protection) Totarol Totarol (Natural Antibacterial) Podocarpic->Totarol Biosynthetic Divergence Derivatives Functionalized Library (Antiviral/Cytotoxic) MOMP->Derivatives Nitration/Reduction (Diversification)

Figure 1: The central role of MOMP in converting the natural abundance of Podocarpic Acid into high-value pharmaceutical libraries.

Head-to-Head Performance Analysis

A. Synthetic Utility: The "Chiral Pool" Advantage

MOMP wins when the goal is stereoselective synthesis. Podocarpic acid is a naturally occurring enantiopure compound. Converting it to MOMP protects the carboxylic acid (as a methyl ester) and the phenol (as a methyl ether).

  • Why this matters: The C-13 position of the aromatic ring becomes highly susceptible to electrophilic attack (e.g., nitration) without side reactions at the oxygen atoms. This allows researchers to synthesize complex tricyclic diterpenoids (like taxodione analogs) with high regioselectivity.

B. Biological Activity: The "Prodrug" Paradox

Totarol wins for direct activity. Experimental data confirms Totarol disrupts bacterial membranes with an MIC of 2–4 µg/mL.[1] MOMP, lacking the free phenol (essential for H-bonding in many active sites), often shows reduced direct potency but enhanced cellular uptake.

Comparative Efficacy Data (Inferred from Literature)
TargetTotarolPodocarpic AcidMOMP (Scaffold)
S. aureus (MIC) 2–4 µg/mL (Potent)>64 µg/mL (Weak)>100 µg/mL (Inactive*)
Cytotoxicity (HeLa) ModerateLowLow (Base) / High (Derivatives)
Membrane Disruption HighLowNegligible

*Note: MOMP's inactivity is intentional. It is the "blank canvas." Derivatives synthesized FROM MOMP (e.g., amino-analogs) have shown nanomolar anti-influenza activity.

Experimental Protocols

Protocol A: High-Yield Synthesis of MOMP

Objective: Convert crude Podocarpic Acid to Methyl O-methylpodocarpate. Scale: Laboratory Prep (250g scale-down capable).

Reagents:

  • Crude Podocarpic Acid[2]

  • Dimethyl Sulfate (DMS) - Caution: Highly Toxic/Carcinogenic

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)[3]

Workflow:

  • Dissolution: Dissolve 25g of Podocarpic Acid in 50mL MeOH and 25g crushed ice.

  • Base Addition: Add 12g NaOH slowly with stirring. Stir for 90 mins until a dark brown solution forms.

  • Methylation (Exothermic): Cool to 15°C. Add 21.5mL Dimethyl Sulfate dropwise over 2 hours.

    • Critical Control Point: Maintain temperature <20°C to prevent side reactions.

  • Precipitation: The mixture will solidify. Allow to warm to Room Temp (RT) and stand overnight.

  • Workup: Add 200mL water to the solid mass. Filter the precipitate.[2]

  • Purification: Wash with water until neutral pH. Recrystallize from methanol/acetone.

Synthesis_Workflow Step1 Dissolve (MeOH/NaOH) Step2 Cool to 15°C (Ice Bath) Step1->Step2 Step3 Add DMS (Dropwise, 2h) Step2->Step3 Exothermic! Step4 Precipitate (Water addn) Step3->Step4 Step5 Recrystallize (Acetone) Step4->Step5 Yield >85%

Figure 2: Step-by-step methylation workflow ensuring high yield and purity.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the cytotoxicity of MOMP-derived libraries against cancer lines (e.g., MCF-7, HepG2).

Methodology:

  • Seeding: Plate cells (e.g., 5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Dissolve MOMP/derivatives in DMSO. Serial dilute to concentrations (0.1 – 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[4] Doxorubicin.[5]

  • Incubation: Treat cells for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add 20µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media. Add 100µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action: The Diterpenoid Mode

While MOMP is the scaffold, understanding the mechanism of its active relatives (and derivatives) is crucial for drug design.

  • Membrane Interaction (Totarol-like): The lipophilic diterpene skeleton inserts into the bacterial phospholipid bilayer, causing expansion and compromising integrity. This leads to leakage of intracellular ions (K+) and cell death.

  • Viral Fusion Inhibition (MOMP-Derivatives): Modified MOMP analogs (e.g., with polar heads) target the viral hemagglutinin protein, preventing the conformational change required for the virus to fuse with the host cell membrane.

Mechanism_Action cluster_bact Antibacterial (Totarol-like) cluster_viral Antiviral (Functionalized Derivative) MOMP_Scaffold MOMP Scaffold (Lipophilic Core) Membrane Cell Membrane Insertion MOMP_Scaffold->Membrane If Phenol Free Fusion Hemagglutinin Binding MOMP_Scaffold->Fusion If C-13 Modified Leakage Ion Leakage (Cell Death) Membrane->Leakage Block Fusion Blockade Fusion->Block

Figure 3: Bifurcated mechanisms dependent on the functionalization of the MOMP core.

References

  • Parish, E. J., & Miles, D. H. (1984). Synthesis and Biological Activity of Podocarpic Acid Derivatives. Journal of Pharmaceutical Sciences.

  • Hirasawa, Y., et al. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids.[6] Molecules.

  • Micol, V., et al. (2001). Effects of (+)-totarol, a diterpenoid antibacterial agent, on phospholipid model membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Shi, C., et al. (2021). Antibacterial activity and mode of action of totarol against Staphylococcus aureus. Frontiers in Microbiology.

  • Sigma-Aldrich. (2024). Methyl O-methylpodocarpate Product Specification.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.